molecular formula C8H7IO2 B1305847 6-Iodo-2,3-dihydro-1,4-benzodioxine CAS No. 57744-67-9

6-Iodo-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1305847
CAS No.: 57744-67-9
M. Wt: 262.04 g/mol
InChI Key: HZTMYTXWFHBHDC-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dihydro-1,4-benzodioxine is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTMYTXWFHBHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379868
Record name 6-Iodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57744-67-9
Record name 6-Iodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Iodo-2,3-dihydro-1,4-benzodioxine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Iodo-2,3-dihydro-1,4-benzodioxine: Properties, Synthesis, and Applications

Introduction: The Significance of a Versatile Scaffold

The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxane) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its structural rigidity, metabolic stability, and ability to engage with various biological receptors make it an evergreen template for drug design.[2] Within this important class of molecules, this compound emerges as a pivotal synthetic intermediate. The presence of the iodo-substituent provides a highly versatile chemical handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in organic synthesis and drug development.

PART 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the key physicochemical and spectroscopic characteristics of this compound.

Physicochemical Data Summary

The essential physical and chemical identifiers for this compound are summarized below. These parameters are fundamental for reaction planning, purification, and material handling.

PropertyValueSource
CAS Number 57744-67-9[3][4]
Molecular Formula C₈H₇IO₂[3][4]
Molecular Weight 262.04 g/mol [3][4]
Appearance Not explicitly stated, but related compounds are often crystalline solids or liquids.
Storage Temperature Room Temperature, Keep in a dark place, Inert atmosphere[3]
SMILES Code IC1=CC=C2OCCOC2=C1[3]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dioxine ring (-OCH₂CH₂O-) typically appear as a singlet or a multiplet around 4.2-4.3 ppm.[5][6] The aromatic protons will be more complex due to the iodine substitution. The proton ortho to the iodine will be the most downfield, followed by the others, with coupling patterns revealing their relative positions.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show signals for the two equivalent aliphatic carbons of the dioxine ring at approximately 64 ppm. The aromatic region will display six distinct signals, with the carbon atom bonded to the iodine (C-I) appearing at a characteristic upfield shift (around 85-95 ppm) due to the heavy atom effect.

  • Infrared (IR) Spectroscopy : Key IR absorption bands would include C-H stretching vibrations for both aromatic and aliphatic protons, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and strong C-O-C asymmetric and symmetric stretching vibrations characteristic of the ether linkages in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 262. A characteristic isotopic pattern for iodine will be observed. Key fragmentation would likely involve the loss of the iodine atom and cleavage of the dioxine ring.

PART 2: Synthesis, Reactivity, and Strategic Applications

The true value of this compound lies in its synthetic accessibility and its reactivity, which allows for its incorporation into more complex molecular architectures.

Synthesis Protocol: Electrophilic Iodination

This compound is typically prepared via electrophilic iodination of the parent 2,3-dihydro-1,4-benzodioxine. The ether groups of the dioxine ring are ortho-, para-directing, making the 6-position (para to one of the oxygens) a primary site for substitution.

Representative Protocol: Iodination using Iodine and an Oxidizing Agent

This method utilizes molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species in situ.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottomed flask equipped with a magnetic stirrer.

  • Reagent Addition: Add molecular iodine (I₂, 1.1 equivalents) to the solution.

  • Initiation: Slowly add an oxidizing agent, such as m-Chloroperbenzoic acid (m-CPBA) or periodic acid, to the stirring mixture at room temperature.[7] The reaction progress can be monitored by the disappearance of the purple iodine color.

  • Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality in Experimental Design:

  • Solvent Choice: Dichloromethane is often chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Oxidizing Agent: The oxidizing agent is crucial as it converts I₂ into a more electrophilic species (like I⁺), which is necessary to overcome the moderate activation of the benzene ring.

  • Quenching: Sodium thiosulfate is a standard quenching agent that rapidly and selectively reduces excess iodine, simplifying the purification process.

G cluster_workflow Synthesis Workflow start 2,3-Dihydro-1,4-benzodioxine + I₂ / m-CPBA in Dichloromethane reaction Electrophilic Iodination start->reaction workup Quench (Na₂S₂O₃) + Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Core Reactivity: The Power of the C-I Bond

The chemical utility of this compound is dominated by the reactivity of the carbon-iodine bond, which serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This enables the facile construction of complex molecules by forming new C-C, C-N, and C-O bonds at the 6-position.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

  • Stille Coupling: Reaction with organostannanes.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start 6-Iodo-2,3-dihydro- 1,4-benzodioxine suzuki Suzuki + R-B(OH)₂ start->suzuki Pd cat. heck Heck + Alkene start->heck Pd cat. sonogashira Sonogashira + Alkyne start->sonogashira Pd/Cu cat. buchwald Buchwald-Hartwig + R₂NH start->buchwald Pd cat. product1 Biaryl Product suzuki->product1 product2 Styrene Derivative heck->product2 product3 Aryl Alkyne sonogashira->product3 product4 N-Aryl Amine buchwald->product4

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Drug Discovery and Development

The 1,4-benzodioxane scaffold is a key feature in drugs targeting a range of biological systems, including α-adrenergic receptors and Poly(ADP-ribose)polymerase 1 (PARP1).[5][8] this compound is a crucial starting material for synthesizing libraries of these compounds, allowing for systematic structure-activity relationship (SAR) studies. For example, it can be used as a precursor to synthesize 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives, which have been identified as potent PARP1 inhibitors for anticancer applications.[5]

G start 6-Iodo-2,3-dihydro- 1,4-benzodioxine step1 Cross-Coupling or Functional Group Interconversion start->step1 step2 Further Modification step1->step2 final Biologically Active Compounds (e.g., PARP1 Inhibitors, α-AR Antagonists) step2->final

Caption: Logical flow from the starting material to therapeutic agent classes.

PART 3: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Identification and Precautionary Measures
  • Hazards: While specific data for the 6-iodo derivative is limited, related compounds like 1,4-Benzodioxan-6-ylamine are listed as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation.[9][10] It is prudent to handle the iodo-derivative with similar precautions.

  • Precautionary Statements:

    • Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[9][11]

    • Response: In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If in eyes, rinse cautiously with water for several minutes.[9][10]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][11]

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store at room temperature and protect from light.[3]

Conclusion

This compound is a compound of significant strategic importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the versatile reactivity of its carbon-iodine bond make it an invaluable building block. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to a diverse range of complex molecules, particularly those with therapeutic potential. For researchers and drug development professionals, a comprehensive understanding of this key intermediate is fundamental to leveraging the full potential of the 1,4-benzodioxane scaffold in the pursuit of novel bioactive agents.

References

6-Iodo-2,3-dihydro-1,4-benzodioxine CAS number 57744-67-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Iodo-2,3-dihydro-1,4-benzodioxine (CAS: 57744-67-9)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles, field-proven applications, and detailed experimental insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with significant biological activities.[1][2] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal template for designing molecules that interact with specific biological receptors and enzymes.[3][4] Compounds incorporating this moiety have demonstrated a wide spectrum of activities, including α-adrenergic blocking, anti-inflammatory, and anticancer properties.[2][4][5]

This compound emerges as a particularly valuable derivative. The iodine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, and alkyl groups, making it an indispensable intermediate for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Characterization

A clear understanding of the fundamental properties of a reagent is a prerequisite for its successful application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 57744-67-9[6][7]
IUPAC Name This compound[7]
Synonyms 6-Iodo-1,4-benzodioxan, 3,4-Ethylenedioxyiodobenzene[8][9]
Molecular Formula C₈H₇IO₂[6][7]
Molar Mass 262.04 g/mol [6][9]
Appearance Typically a powder or solid[8]
Purity Commercially available, often at ≥95%[6][10]
InChI Key HZTMYTXWFHBHDC-UHFFFAOYSA-N[7]
SMILES IC1=CC=C2OCCOC2=C1[7]

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities, such as the 5-iodo isomer which can be a remainder in some preparations.[6][10] The most direct route is the electrophilic iodination of the parent scaffold, 1,4-benzodioxan (CAS: 493-09-4).[11][12]

Proposed Synthetic Pathway: Electrophilic Aromatic Iodination

The benzene ring of the 1,4-benzodioxan moiety is activated towards electrophilic substitution. Direct iodination can be achieved using a suitable iodinating agent in the presence of an acid catalyst. A representative method involves using iodic acid, which serves as the source of the electrophilic iodine species.[13]

Suzuki_Mechanism Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I (Intermediate A) OxAdd->PdII_Aryl Forms Pd(II) species Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R (Intermediate B) Transmetal->PdII_Aryl_R Transfers 'R' group RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RedElim->Product Forms C-C bond ArylIodide Ar-I (6-Iodo-1,4-benzodioxan) ArylIodide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

References

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 6-Iodo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in various therapeutic areas, including the development of antihypertensive drugs like Doxazosin, as well as agents with anticancer, anti-inflammatory, and neuroleptic activities.[1][2][3] 6-Iodo-1,4-benzodioxane serves as a crucial intermediate and building block in the synthesis of these complex molecules. The presence of the iodine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of 6-Iodo-1,4-benzodioxane, offering essential data and insights for its effective use in research and development.

Chemical Identity and Core Physical Properties

6-Iodo-1,4-benzodioxane, also known by its IUPAC name 6-iodo-2,3-dihydro-1,4-benzodioxine, is a halogenated aromatic ether.[6][7] At ambient conditions, it exists as a pale yellow to yellow liquid.[6] A critical handling consideration is its sensitivity to light, which necessitates storage in light-protected containers to prevent degradation.[7]

The fundamental identifiers and physical properties of 6-Iodo-1,4-benzodioxane are summarized in the table below for quick reference. These values are foundational for experimental design, reaction setup, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₈H₇IO₂[6][7]
Molecular Weight 262.05 g/mol [7]
Appearance Pale yellow to yellow liquid[6]
Boiling Point 100-102 °C at 0.25 mmHg[7]
Refractive Index 1.6330-1.6390 (at 20 °C)[6]
CAS Number 57744-67-9[6][7]
Purity (Typical) 95% (remainder mainly 5-isomer)[6][7]
Solubility Insoluble in water, soluble in most organic solvents (inferred).
Sensitivity Light sensitive[7]

Molecular Structure

The molecular structure of 6-Iodo-1,4-benzodioxane is foundational to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of 6-Iodo-1,4-benzodioxane.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic dioxolane ring protons. The two methylene groups (-O-CH₂-CH₂-O-) of the dioxolane ring typically appear as a multiplet between 4.25 and 4.30 ppm.[2] The aromatic protons will appear further downfield, with their chemical shifts and coupling patterns influenced by the iodo-substituent.

  • ¹³C NMR: In the carbon spectrum, the sp³ hybridized carbons of the dioxolane ring are expected to resonate at approximately 64 ppm.[2] The aromatic carbons will appear in the typical downfield region for benzene derivatives, with the carbon atom directly bonded to the iodine showing a characteristic upfield shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the C-O-C ether linkages and the aromatic C-H and C=C bonds. Key expected absorptions include:

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations from the dioxolane ring just below 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

  • Strong C-O ether stretching bands in the 1200-1300 cm⁻¹ region.[2]

Synthesis and Reactivity Overview

6-Iodo-1,4-benzodioxane is typically synthesized from a suitable catechol precursor. A general synthetic strategy involves the etherification of an iodinated catechol with 1,2-dibromoethane or a similar dielectrophile.[1] The choice of base and solvent is critical to optimize the yield of the cyclized product.

G cluster_0 Synthetic Pathway Starting Material Iodinated Catechol Reaction Williamson Ether Synthesis (Cyclization) Starting Material->Reaction Reagent 1,2-Dibromoethane + Base (e.g., K₂CO₃) Reagent->Reaction Product 6-Iodo-1,4-benzodioxane Reaction->Product

Caption: Generalized synthetic workflow for 6-Iodo-1,4-benzodioxane.

The iodine atom on the aromatic ring provides a reactive site for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes 6-Iodo-1,4-benzodioxane a valuable building block for introducing the benzodioxane moiety into more complex molecular architectures, a common strategy in the development of novel therapeutic agents.[4]

Safety, Handling, and Storage

As a laboratory chemical, 6-Iodo-1,4-benzodioxane should be handled with appropriate care. While specific toxicity data is not available, general safety precautions for halogenated organic compounds should be followed.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11][12] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Given its light sensitivity, amber vials or storage in a dark location is required to maintain its integrity.[7]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes.[8]

    • Skin: Wash with plenty of soap and water.[8]

    • Inhalation: Move to fresh air.[12]

    • Ingestion: Seek medical attention.[8]

Applications in Drug Discovery and Development

The 1,4-benzodioxane scaffold is a cornerstone in the design of molecules targeting a wide array of biological systems. Its derivatives have been investigated for numerous therapeutic applications:

  • Anticancer Agents: The benzodioxane ring is present in molecules designed as inhibitors of key enzymes in cancer progression, such as heat-shock protein 90 (Hsp90) and Focal Adhesion Kinase (FAK).[3] Recently, 1,4-benzodioxane-hydrazone derivatives have been synthesized and evaluated as potential therapeutics for skin cancer.[4]

  • Neurological Disorders: The scaffold is integral to ligands for various receptors in the central nervous system, including adrenergic, serotoninergic, and nicotinic receptors.[5][13] This has led to the development of potential treatments for depression and other neurological conditions.

  • Cardiovascular Disease: The well-known α₁-adrenergic blocker Doxazosin, used for hypertension, features the 1,4-benzodioxane structure, highlighting its importance in cardiovascular drug design.[1]

  • Antimicrobial Agents: More recent research has explored benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[14]

6-Iodo-1,4-benzodioxane, with its reactive iodine, is a key starting material for synthesizing libraries of such compounds, enabling structure-activity relationship (SAR) studies essential for optimizing lead compounds in drug discovery pipelines.

Conclusion

6-Iodo-1,4-benzodioxane is a fundamentally important chemical intermediate with well-defined physical properties. Its stable yet reactive nature, conferred by the benzodioxane core and the iodo-substituent, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its physicochemical characteristics, handling requirements, and synthetic utility is paramount for its successful application in the creation of novel and effective therapeutic agents.

References

The 2,3-dihydro-1,4-benzodioxine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 6-Iodo-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural characteristics, plausible synthetic pathways, predictive spectroscopic signature, and its utility as a versatile building block in the design of novel therapeutic agents. This document is intended to serve as a technical resource, blending established chemical principles with practical insights for professionals in the field.

The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxan) framework is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique combination of a rigid aromatic ring fused to a conformationally flexible dioxane ring allows it to present substituents in a well-defined three-dimensional space, making it an ideal scaffold for interacting with biological targets.[3] This versatile template is found in compounds targeting a wide array of receptors and enzymes, including α-adrenergic and serotoninergic receptors, and has been explored for anticancer and antibacterial applications.[3][4] The introduction of a halogen, specifically iodine, at the 6-position of this scaffold creates this compound, a key intermediate that unlocks extensive possibilities for further molecular elaboration through modern cross-coupling chemistries.

Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The iodine atom is substituted on the aromatic portion at the C-6 position.

Core Structure and Conformation

The molecule consists of two distinct domains: the planar aromatic benzene ring and the non-planar, saturated dioxane ring. While crystal structure data for this specific molecule is not publicly available, analysis of related structures, such as (E)-1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, reveals that the benzodioxine system itself is largely planar but can exhibit slight deviations.[7] The dioxane ring typically adopts a half-chair conformation to minimize steric strain, a common feature for this heterocyclic system. The C-O-C bond angles within the dioxane ring and the fusion to the rigid benzene ring dictate the overall geometry.

Below is a diagram illustrating the molecular structure and the standard IUPAC numbering system for the 2,3-dihydro-1,4-benzodioxine core.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is summarized below. This information is critical for experimental design, including reaction stoichiometry, purification, and safety considerations.

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number 57744-67-9[8][9]
Molecular Formula C₈H₇IO₂[8][9][10]
Molecular Weight 262.04 g/mol [9][10][11]
Synonyms 6-iodo-1,4-benzodioxan, 3,4-Ethylenedioxyiodobenzene[8][10]

Synthesis and Characterization

While multiple synthetic routes to substituted benzodioxanes exist, the most direct and industrially scalable approach to this compound is through the electrophilic iodination of the parent scaffold, 2,3-dihydro-1,4-benzodioxine.

Rationale for Synthetic Strategy

The ethylenedioxy group fused to the benzene ring acts as a moderate activating group for electrophilic aromatic substitution. It is an ortho-, para-director due to the lone pairs on the oxygen atoms being in conjugation with the aromatic pi-system. The 6-position (para to one of the oxygen atoms) is sterically accessible and electronically enriched, making it a primary site for substitution. Direct iodination using a suitable electrophilic iodine source is therefore a highly logical and efficient strategy.[12] The formation of the 5-iodo isomer is a potential side reaction, which necessitates robust purification protocols.[10]

start 2,3-Dihydro-1,4-benzodioxine (Starting Material) reagents Electrophilic Iodine Source (e.g., I₂, NIS, DIH) + Catalyst/Solvent start->reagents Mix reaction Electrophilic Aromatic Substitution (Iodination) reagents->reaction Initiate workup Aqueous Workup & Solvent Removal reaction->workup Quench purification Chromatographic Purification (e.g., Column Chromatography) workup->purification Isolate Crude product This compound (Final Product) purification->product Isolate Pure

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative methodology based on established procedures for the iodination of activated arenes and should be adapted and optimized under appropriate laboratory conditions.[12]

  • Reaction Setup: To a solution of 2,3-dihydro-1,4-benzodioxine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask, add the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq).

  • Catalysis: For less reactive systems or to improve regioselectivity, a Lewis acid or protic acid catalyst (e.g., trifluoroacetic acid, iron(III) chloride) can be added cautiously at 0 °C. The choice of catalyst is critical for controlling the reaction rate and minimizing side products.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the pure 6-iodo isomer from any 5-iodo byproduct.

Predictive Spectroscopic Analysis

Definitive characterization of the final product relies on spectroscopic methods. While specific experimental data for this compound is scarce in the public domain, its spectral features can be reliably predicted based on the known spectra of its parent compound and the well-understood effects of iodine substitution.[13]

TechniquePredicted Key Features
¹H NMR Aromatic Protons: Three signals in the aromatic region (approx. 6.7-7.2 ppm). The proton at C-5 will likely be a doublet, the proton at C-7 a doublet of doublets, and the proton at C-8 a doublet. The iodine atom will cause a downfield shift of adjacent protons. Aliphatic Protons: A singlet or a multiplet around 4.2-4.3 ppm integrating to 4H, corresponding to the two equivalent -OCH₂CH₂O- groups.[6][13]
¹³C NMR Aromatic Carbons: Six distinct signals. The carbon bearing the iodine (C-6) will show a significantly shifted signal (approx. 85-95 ppm). Other aromatic carbons will appear in the typical 115-145 ppm range. Aliphatic Carbons: A single signal around 64 ppm for the two equivalent -OCH₂- carbons.[6]
IR Spectroscopy C-O Stretch (Ether): Strong, characteristic peaks around 1200-1280 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z 262, corresponding to the molecular weight of C₈H₇IO₂. Fragmentation: Expect loss of ethylene oxide fragments.

Utility in Drug Discovery and Development

The primary value of this compound for drug development professionals lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

A Gateway to Molecular Diversity

The iodo-substituent serves as a synthetic handle for introducing molecular complexity. This is crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.

cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Diverse Functionalized Derivatives start This compound suzuki Suzuki (+ Boronic Acid/Ester) start->suzuki sonogashira Sonogashira (+ Alkyne) start->sonogashira heck Heck (+ Alkene) start->heck buchwald Buchwald-Hartwig (+ Amine/Alcohol) start->buchwald prod1 Aryl-Substituted Benzodioxanes suzuki->prod1 prod2 Alkynyl-Substituted Benzodioxanes sonogashira->prod2 prod3 Alkene-Substituted Benzodioxanes heck->prod3 prod4 Amine/Ether-Substituted Benzodioxanes buchwald->prod4

Caption: Synthetic utility of this compound in cross-coupling reactions.

Application Example: PARP1 Inhibitors

The 2,3-dihydro-1,4-benzodioxine scaffold has been successfully employed in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, a clinically validated class of anticancer agents.[6] A carboxamide derivative of this scaffold was identified as a potent inhibitor.[6] this compound could serve as a key starting material to generate a library of analogs for SAR exploration in such a project, for instance, by using Suzuki or Sonogashira coupling to explore modifications at the 6-position to enhance binding affinity or cell permeability.

Safety and Handling

As with any halogenated organic compound, appropriate safety measures must be strictly followed.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Hazards: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen iodide.[5]

Conclusion

This compound is more than a simple chemical entity; it is a strategically valuable tool for the medicinal chemist. Its molecular structure, featuring the privileged benzodioxane scaffold and a synthetically versatile iodine handle, makes it an ideal precursor for the synthesis of complex molecules. A thorough understanding of its structure, reactivity, and spectroscopic properties is essential for leveraging its full potential in the rational design and development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their drug discovery programs.

References

A Comprehensive Technical Guide to 6-Iodo-2,3-dihydro-1,4-benzodioxine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth examination of 6-Iodo-2,3-dihydro-1,4-benzodioxine, a key intermediate in medicinal chemistry. We will explore its fundamental properties, validated synthesis and characterization protocols, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The Strategic Importance of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxane) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, enabling precise interactions with biological targets such as enzymes and receptors.[3] The scaffold's value is demonstrated in its presence within a wide range of therapeutic agents, including agonists and antagonists for α1-adrenergic, serotoninergic, and nicotinic receptors, as well as novel anticancer and antibacterial agents.[2][4]

This compound emerges as a particularly valuable derivative. The iodine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. Its presence facilitates a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular elaboration of the benzodioxane core, making it an indispensable building block in the construction of compound libraries for high-throughput screening and lead optimization campaigns.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and properties. This compound is an aromatic iodo-compound featuring the benzodioxane fused ring system.

IUPAC Name: this compound.[5] Synonyms: 6-Iodo-1,4-benzodioxan, 3,4-Ethylenedioxyiodobenzene.[6][7] Note on Nomenclature: While the systematic IUPAC name is this compound, some chemical databases may list it under the alternative name 7-iodo-2,3-dihydro-1,4-benzodioxine due to different numbering conventions for fused rings.[8] However, the 6-iodo designation is most commonly accepted.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 57744-67-9[5][8]
Molecular Formula C₈H₇IO₂[6][8]
Molecular Weight 262.04 g/mol [6]
Appearance Typically a powder[7]
Storage Store in a dry, dark, and ventilated place at room temperature.[6][7]
Structural Diagram

The structure consists of a benzene ring fused to a 1,4-dioxane ring, with an iodine atom substituted on the benzene ring.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via a two-step process starting from commercially available materials. The causality behind this choice is robustness and high yield.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 1,4-Benzodioxane cluster_1 Step 2: Electrophilic Iodination start Catechol + 1,2-Dibromoethane react1 Reaction Vessel (DMF, K2CO3, Reflux) start->react1 workup1 Aqueous Workup & Extraction react1->workup1 product1 2,3-Dihydro-1,4-benzodioxine workup1->product1 react2 Reaction Vessel (Acetic Acid, I2, HIO3) product1->react2 Intermediate workup2 Quenching & Precipitation react2->workup2 purify Recrystallization (Ethanol) workup2->purify final_product This compound purify->final_product

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine

This step employs a classic Williamson ether synthesis to form the dioxane ring.

  • Principle: Catechol, a di-phenol, is deprotonated by a base (potassium carbonate) to form a diphenoxide. This potent nucleophile then undergoes a double Sₙ2 reaction with 1,2-dibromoethane to close the heterocyclic ring.

  • Protocol:

    • To a suspension of catechol (1.0 eq) and potassium carbonate (K₂CO₃, 2.2 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).[9]

    • Heat the reaction mixture to reflux and stir for 10-12 hours, monitoring the disappearance of starting material by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxine. This intermediate is often of sufficient purity for the next step.

Step 2: Iodination of 2,3-Dihydro-1,4-benzodioxine

This step utilizes electrophilic aromatic substitution to introduce the iodine atom.

  • Principle: The benzodioxane ring is electron-rich, making it susceptible to electrophilic attack. A combination of molecular iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) generates a potent electrophilic iodine species in situ, which then substitutes a proton on the aromatic ring, primarily at the electron-rich 6-position.

  • Protocol:

    • Dissolve 2,3-dihydro-1,4-benzodioxine (1.0 eq) in glacial acetic acid.

    • Add molecular iodine (I₂, 0.5 eq) and iodic acid (HIO₃, 0.2 eq) to the solution.

    • Heat the mixture to 70-80°C and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into a cold aqueous solution of sodium bisulfite (NaHSO₃) to quench any unreacted iodine.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then recrystallize from ethanol to afford pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the dioxolane protons around δ 4.2-4.3 ppm. The aromatic region will display signals corresponding to the three protons on the substituted benzene ring, with coupling patterns confirming the 1,2,4-substitution.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will show a signal for the two equivalent methylene carbons of the dioxane ring around δ 64 ppm. A key diagnostic is the carbon bearing the iodine atom, which will be shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 263, confirming the molecular weight. The isotopic pattern will be characteristic of a mono-iodinated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-O-C stretching vibrations for the ether linkages around 1250-1040 cm⁻¹ and aromatic C-H and C=C stretching bands.[10]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carbon-iodine bond is a prime site for modification via transition-metal-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Cross-Coupling

This compound is an ideal substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the direct attachment of aryl, vinyl, alkynyl, and amino moieties, respectively, at the 6-position.

  • Expertise & Causality: Why is this so powerful? It allows for the rapid generation of a diverse library of analogues from a single, common intermediate. By varying the coupling partner (e.g., different boronic acids in a Suzuki reaction), chemists can systematically probe the structure-activity relationship (SAR) of the 6-position substituent, a critical step in optimizing a lead compound's potency and selectivity.[4]

Logical Workflow: Suzuki Coupling for SAR Exploration

G start 6-Iodo-1,4-benzodioxine reaction Suzuki Reaction (Toluene/EtOH/H2O, 80-100°C) start->reaction reagents Aryl Boronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) reagents->reaction product 6-Aryl-1,4-benzodioxine Derivative reaction->product screening Biological Screening (e.g., PARP1 Inhibition Assay) product->screening sar Establish Structure-Activity Relationship (SAR) screening->sar

Caption: Workflow for using the title compound in Suzuki coupling for SAR studies.

Therapeutic Targets and Examples
  • PARP1 Inhibition: Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[9] Starting with a 1,4-benzodioxine core, functional groups introduced at various positions modulate the inhibitory activity, with IC₅₀ values reaching the nanomolar range for optimized compounds.[9]

  • Adrenergic Receptor Antagonism: The 1,4-benzodioxane scaffold is a classic component of α₁-adrenoreceptor antagonists. The oxygen atoms are believed to play a crucial role in receptor binding and stabilizing the optimal conformation for interaction.[4]

  • Enzyme Inhibition: Novel sulfonamide-acetamide derivatives of 1,4-benzodioxane have been synthesized and evaluated as inhibitors of α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications in type 2 diabetes and Alzheimer's disease, respectively.[11]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Handling: Avoid all personal contact, including inhalation of dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[13][14]

  • Storage: Keep the container tightly closed and store in a dry, sealed environment.[6]

  • Fire Hazards: In case of fire, suitable extinguishing media include water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Thermal decomposition can release hazardous products like carbon oxides and hydrogen iodide.[13]

  • Spills: For dry spills, sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal.[14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its robust synthesis, well-defined structure, and, most importantly, the synthetic versatility afforded by the iodo-substituent make it an invaluable building block. By enabling rapid and systematic exploration of chemical space around the privileged 1,4-benzodioxane scaffold, it empowers medicinal chemists to design and construct the next generation of targeted therapeutics with greater efficiency and precision.

References

A Technical Guide to the Spectral Analysis of 6-Iodo-2,3-dihydro-1,4-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-2,3-dihydro-1,4-benzodioxine is a halogenated derivative of the well-known heterocyclic compound 2,3-dihydro-1,4-benzodioxine. The introduction of an iodine atom at the 6-position of the aromatic ring significantly influences the molecule's electronic properties and, consequently, its spectral characteristics. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. The interpretation is grounded in the foundational principles of spectroscopy and is supported by comparative data from the unsubstituted parent compound, 2,3-dihydro-1,4-benzodioxine. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in a variety of pharmacologically active compounds, owing to its ability to interact with biological receptors and enzymes.[1] The addition of a heavy halogen like iodine can modulate a compound's lipophilicity, metabolic stability, and binding affinity, making iodo-substituted benzodioxanes interesting candidates for drug discovery programs.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the standard IUPAC numbering for the 2,3-dihydro-1,4-benzodioxine ring system is used.

Figure 1. Molecular structure and IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we can predict the spectrum by considering the features of the parent compound and the electronic effects of the iodine substituent.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-3~4.2-4.3s-4H
H-5~7.1-7.2dJ = 2-3 Hz1H
H-7~7.0-7.1ddJ = 8-9 Hz, 2-3 Hz1H
H-8~6.7-6.8dJ = 8-9 Hz1H
Interpretation of the ¹H NMR Spectrum
  • Aliphatic Protons (H-2, H-3): The four protons of the ethylenedioxy group are chemically equivalent and are expected to appear as a singlet in the range of 4.2-4.3 ppm.[2][3] This is a characteristic signal for the 2,3-dihydro-1,4-benzodioxine core.

  • Aromatic Protons (H-5, H-7, H-8): The introduction of the iodine atom at the C-6 position breaks the symmetry of the benzene ring, leading to three distinct aromatic proton signals.

    • H-5: This proton is ortho to the iodine atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent halogen. It should appear as a doublet with a small meta-coupling to H-7.

    • H-7: This proton is meta to the iodine and ortho to the C-8 proton. It will be split into a doublet of doublets by coupling to both H-5 and H-8.

    • H-8: This proton is para to the iodine and ortho to the C-7 proton. It will appear as a doublet with a larger ortho-coupling to H-7.

The iodine atom is an electron-withdrawing group through induction but electron-donating through resonance. Its overall effect on the chemical shifts of the aromatic protons is a combination of these competing factors.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. As with ¹H NMR, the spectrum of this compound can be predicted based on the parent compound and the known effects of iodine substitution.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-3~64
C-6~85-90
C-5~125-130
C-7~120-125
C-8~118-122
C-4a~142-145
C-8a~140-143
Interpretation of the ¹³C NMR Spectrum
  • Aliphatic Carbons (C-2, C-3): The two equivalent carbons of the ethylenedioxy group are expected to resonate at approximately 64 ppm, which is characteristic of this moiety.[4]

  • Aromatic Carbons:

    • C-6: The most significant effect of the iodine substituent is on the carbon to which it is directly attached. The "heavy atom effect" of iodine will cause a substantial upfield shift for C-6, placing its resonance in the range of 85-90 ppm.

    • C-5 and C-7: These carbons, ortho and meta to the iodine, will experience moderate shifts compared to the parent compound.

    • C-8: The para carbon will also show a shift, though generally smaller than the ortho and ipso positions.

    • C-4a and C-8a: These quaternary carbons, part of the fusion between the benzene and dioxane rings, will have chemical shifts in the downfield region of the aromatic spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data
m/zIonComments
262[M]⁺Molecular ion peak.
135[M - I]⁺Loss of an iodine radical.
107[M - I - CO]⁺Subsequent loss of carbon monoxide.
79[C₆H₃O]⁺Further fragmentation.
Interpretation of the Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular ion peak for this compound is expected at an m/z of 262, corresponding to the molecular weight of the compound (C₈H₇IO₂).[3] The presence of iodine will be evident from the isotopic pattern.

  • Major Fragmentation Pathways:

    • The most likely initial fragmentation is the cleavage of the C-I bond, which is the weakest bond in the molecule, to give a fragment at m/z 135.

    • Subsequent fragmentation of the benzodioxine ring can occur, leading to the loss of neutral molecules like CO, resulting in ions at lower m/z values.

G M [C₈H₇IO₂]⁺˙ m/z = 262 M_minus_I [C₈H₇O₂]⁺ m/z = 135 M->M_minus_I - I• M_minus_I_minus_CO [C₇H₇O]⁺ m/z = 107 M_minus_I->M_minus_I_minus_CO - CO

Figure 2. Predicted major fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet (for solids), or a thin film on a salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Infrared Spectral Data
Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, ~1500Aromatic C=C stretch
~1250Aryl-O stretch (asymmetric)
~1050Aryl-O stretch (symmetric)
~850-800C-H out-of-plane bending (aromatic)
~600-500C-I stretch
Interpretation of the Infrared Spectrum
  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the dioxane ring (below 3000 cm⁻¹).

  • Aromatic C=C Stretching: Absorptions in the 1600-1500 cm⁻¹ region are indicative of the benzene ring.

  • Ether C-O Stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-O-C bonds are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.[5]

  • C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Conclusion

The spectral characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. While experimental data for this specific molecule is not widely available in the public domain, a thorough understanding of the spectral properties of the parent 2,3-dihydro-1,4-benzodioxine molecule, coupled with the well-established principles of substituent effects, allows for a reliable prediction and interpretation of its spectra. This guide provides a comprehensive framework for researchers to identify and characterize this compound, aiding in its use in synthetic chemistry and drug development.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Iodo-2,3-dihydro-1,4-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Iodo-2,3-dihydro-1,4-benzodioxine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed prediction of proton chemical shifts and coupling constants, and a standard operating procedure for acquiring high-quality spectral data.

Introduction

This compound is a halogenated aromatic ether that serves as a valuable building block in medicinal chemistry and materials science. The precise structural elucidation of this and related compounds is paramount for understanding their reactivity and biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. This guide will provide a detailed interpretation of its ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures.

Theoretical Framework for Spectral Interpretation

The ¹H NMR spectrum of this compound is dictated by its molecular structure, which features a disubstituted benzene ring fused to a dioxane ring. The key factors influencing the spectrum are:

  • Chemical Equivalence: Protons in identical chemical environments are considered chemically equivalent and will resonate at the same frequency, producing a single signal. In this molecule, the four protons on the dioxane ring are chemically non-equivalent due to the molecule's asymmetry.

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is determined by the local electronic environment of the proton. Electron-withdrawing groups (like iodine and the ether oxygens) deshield nearby protons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups shield protons, moving their signals upfield.[1][2][3]

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of neighboring, non-equivalent protons. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and spatial relationship of protons.[4]

  • Multiplicity: The number of lines in a multiplet is determined by the number of neighboring non-equivalent protons (n) and follows the "n+1 rule" for simple first-order spectra.[1] For example, a proton with one neighbor will appear as a doublet, and a proton with two neighbors will appear as a triplet.

Predicted ¹H NMR Spectrum

The molecular structure and proton designations are as follows:

Figure 1. Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts and Multiplicities:
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H₅~7.20dJ₅,₇ ≈ 2.0The iodine at C6 will have a deshielding effect. This proton is ortho to the iodine and will show a small meta coupling to H₇.
H₇~7.05ddJ₇,₈ ≈ 8.5, J₇,₅ ≈ 2.0This proton is meta to the iodine and ortho to H₈, resulting in a doublet of doublets.
H₈~6.70dJ₈,₇ ≈ 8.5This proton is para to the iodine and ortho to H₇, showing a larger ortho coupling.
H₂, H₃~4.25m-The four protons on the dioxane ring are diastereotopic and will form a complex second-order multiplet. For the parent 2,3-dihydro-1,4-benzodioxine, these protons appear as a singlet at approximately 4.26 ppm, indicating they are nearly chemically equivalent.[5] The substitution on the benzene ring is unlikely to significantly alter this.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that will not exchange with the analyte's protons.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

  • Number of Scans (NS): 16 to 64 scans should provide a good signal-to-noise ratio.

  • Receiver Gain (RG): Adjust the receiver gain automatically to avoid signal clipping.

  • Acquisition Time (AQ): A minimum of 3-4 seconds is recommended to ensure good resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

III. Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor of 0.3 Hz before performing the Fourier transform to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each peak.

G cluster_0 Sample Preparation cluster_1 Data Acquisition (400 MHz) cluster_2 Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters (zg30, 16-64 scans) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform (LB=0.3 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.00 ppm) baseline->reference integrate Integrate Peaks reference->integrate analysis Spectral Analysis integrate->analysis

Figure 2. Experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful analytical tool for its unambiguous identification. This guide has provided a detailed theoretical framework and a robust prediction of the spectral features, including the chemical shifts and coupling patterns of the aromatic and aliphatic protons. The provided experimental protocol offers a standardized method for obtaining high-quality data. By combining theoretical understanding with meticulous experimental practice, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification of this and other related benzodioxane derivatives in their scientific endeavors.

References

An In-Depth Technical Guide to the ¹³C NMR Characterization of 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-iodo-1,4-benzodioxane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this halogenated benzodioxane derivative. The guide emphasizes the causal relationships behind experimental choices and provides a self-validating framework for the presented protocols. Key concepts such as the "heavy atom effect" of iodine on carbon chemical shifts are explored in detail, supported by authoritative references. The guide includes a predicted ¹³C NMR spectrum of 6-iodo-1,4-benzodioxane, complete with peak assignments and a thorough discussion of the substituent effects of the iodine atom on the aromatic ring.

Introduction: The Significance of 1,4-Benzodioxane and its Halogenated Derivatives

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1,4-benzodioxane are known to exhibit a wide range of pharmacological activities, including antihypertensive, antipsychotic, and potential anticancer properties.[1][3] The introduction of a halogen atom, such as iodine, onto the benzodioxane ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the precise and unambiguous structural characterization of halogenated intermediates like 6-iodo-1,4-benzodioxane is paramount in the drug discovery and development process.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing direct insight into the carbon framework.[4] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making ¹³C NMR an ideal technique for confirming the regiochemistry of substitution on the aromatic ring of 1,4-benzodioxane. This guide will focus on the detailed ¹³C NMR characterization of 6-iodo-1,4-benzodioxane, a key synthetic intermediate.

Theoretical Considerations: Understanding Substituent Effects in ¹³C NMR

The chemical shifts in the ¹³C NMR spectrum of 6-iodo-1,4-benzodioxane are governed by the electronic effects of the fused dioxane ring and the iodine substituent on the benzene ring.

The 1,4-Benzodioxane Ring System

The two oxygen atoms of the dioxane ring act as electron-donating groups through resonance, influencing the electron density of the aromatic carbons. This generally leads to an upfield shift (lower ppm values) for the ortho and para carbons relative to benzene.

The Iodine Substituent: A Dual Influence

The iodine atom exerts a complex influence on the ¹³C chemical shifts of the aromatic ring, primarily through two mechanisms:

  • Inductive Effect: As a halogen, iodine is more electronegative than carbon and withdraws electron density through the sigma bond (inductive effect). This effect is strongest at the ipso-carbon (the carbon directly attached to the iodine) and diminishes with distance.

  • Heavy Atom Effect: A dominant factor for iodine is the "heavy atom effect," which is a relativistic phenomenon.[5][6][7] This effect leads to a significant shielding (upfield shift) of the ipso-carbon, often by as much as 30-40 ppm.[8] This is a result of spin-orbit coupling, a magnetic interaction between the electron's spin and its orbital motion, which becomes more pronounced for elements with a large number of electrons, like iodine.[6]

The interplay of these effects determines the final chemical shifts observed in the spectrum.

Experimental Protocol: Acquisition of a High-Quality ¹³C NMR Spectrum

The following protocol outlines the standardized procedure for acquiring a proton-decoupled ¹³C NMR spectrum of 6-iodo-1,4-benzodioxane.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-50 mg of 6-iodo-1,4-benzodioxane and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can be used for spectral referencing.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

Spectrometer Setup and Calibration

The following steps are performed on a standard NMR spectrometer (e.g., a 400 MHz instrument):

  • Insertion and Locking: Insert the sample into the NMR probe. The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field.

  • Tuning and Matching: Tune and match the ¹³C probe to the specific sample to ensure efficient transfer of radiofrequency power.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which maximizes spectral resolution.

Data Acquisition Parameters

For a standard proton-decoupled ¹³C NMR experiment, the following parameters are recommended:

ParameterRecommended ValueRationale
Pulse Angle30-45 degreesA smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans in a given time.
Spectral Width0-220 ppmThis range encompasses the typical chemical shifts for most organic compounds.
Acquisition Time1-2 secondsThis duration provides adequate digital resolution.
Relaxation Delay2-5 secondsThis delay allows for the relaxation of carbon nuclei, particularly quaternary carbons, which have longer relaxation times.
Number of Scans1024-4096A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.
DecouplingBroadband Proton DecouplingThis technique removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (20-50 mg in 0.6 mL CDCl3) reference Add TMS (Internal Standard) dissolve->reference insert Insert Sample & Lock dissolve->insert tune Tune & Match Probe insert->tune shim Shim for Homogeneity tune->shim set_params Set Parameters (Pulse, SW, D1, NS) shim->set_params acquire Acquire FID (Proton Decoupled) set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Peak Picking & Referencing baseline->integrate

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Spectral Analysis and Interpretation of 6-Iodo-1,4-benzodioxane

Baseline Spectrum: 1,4-Benzodioxane

The reported ¹³C NMR chemical shifts for the parent 1,4-benzodioxane in DMSO-d₆ are as follows:

  • C-2, C-3 (Aliphatic): ~64.5 ppm

  • C-5, C-8 (Aromatic CH): ~117.5 ppm

  • C-6, C-7 (Aromatic CH): ~121.5 ppm

  • C-4a, C-8a (Aromatic Quaternary): ~143.5 ppm

Iodine Substituent Chemical Shifts (SCS)

The SCS values for iodine on a benzene ring are approximately:

  • Ipso (C-I): -32 ppm (This large negative value is due to the heavy atom effect)

  • Ortho: +9 ppm

  • Meta: +2 ppm

  • Para: -1 ppm

Predicted ¹³C NMR Spectrum of 6-Iodo-1,4-benzodioxane

By applying the iodine SCS values to the baseline 1,4-benzodioxane chemical shifts, we can predict the approximate chemical shifts for 6-iodo-1,4-benzodioxane.

Predicted Chemical Shifts and Assignments for 6-Iodo-1,4-benzodioxane

Carbon AtomBaseline Shift (ppm)Iodine SCS (ppm)Predicted Shift (ppm)Multiplicity (Proton Decoupled)
C-2, C-3 ~64.50~64.5Singlet
C-4a ~143.5Meta (+2)~145.5Singlet
C-5 ~117.5Ortho (+9)~126.5Singlet
C-6 ~121.5Ipso (-32)~89.5Singlet
C-7 ~121.5Ortho (+9)~130.5Singlet
C-8 ~117.5Meta (+2)~119.5Singlet
C-8a ~143.5Para (-1)~142.5Singlet

Logical Relationship of Spectral Peaks

spectral_interpretation cluster_aliphatic Aliphatic Region cluster_aromatic Aromatic Region C2_C3 C-2, C-3 ~64.5 ppm C6 C-6 (Ipso) ~89.5 ppm (Heavy Atom Effect) C5 C-5 ~126.5 ppm C8 C-8 ~119.5 ppm C8a C-8a ~142.5 ppm C7 C-7 ~130.5 ppm C4a C-4a ~145.5 ppm

Caption: Predicted ¹³C NMR peak regions for 6-iodo-1,4-benzodioxane.

Detailed Peak Assignment and Rationale
  • Aliphatic Carbons (C-2, C-3): These carbons are distant from the iodine substituent, and their chemical shift is expected to be largely unaffected, remaining around ~64.5 ppm .

  • Ipso-Carbon (C-6): This carbon is directly bonded to the iodine atom. The dominant heavy atom effect will cause a significant upfield shift. The predicted value of ~89.5 ppm is a hallmark of an iodine-substituted aromatic carbon.

  • Ortho-Carbons (C-5, C-7): These carbons are ortho to the iodine. The deshielding inductive effect of iodine is expected to shift these signals downfield. C-7 is predicted to be the most downfield of the CH carbons at ~130.5 ppm , with C-5 appearing at ~126.5 ppm .

  • Meta-Carbons (C-8, C-4a): The meta carbons experience a smaller inductive effect. C-8 is predicted at ~119.5 ppm . The quaternary carbon C-4a is predicted at ~145.5 ppm .

  • Para-Carbon (C-8a): The para-carbon is least affected and is predicted to appear around ~142.5 ppm .

Conclusion

The ¹³C NMR characterization of 6-iodo-1,4-benzodioxane is a clear example of how substituent effects can be rationally interpreted to elucidate molecular structure. The predicted spectrum, based on the foundational data of 1,4-benzodioxane and the well-documented substituent effects of iodine, provides a reliable template for the analysis of this and related compounds. The most prominent and diagnostic feature is the significant upfield shift of the ipso-carbon (C-6) to approximately 89.5 ppm, a direct consequence of the heavy atom effect. This in-depth guide provides the theoretical background, a robust experimental protocol, and a detailed spectral analysis that will be of significant value to researchers in organic synthesis and medicinal chemistry.

References

synthesis pathway for 6-Iodo-2,3-dihydro-1,4-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Iodo-2,3-dihydro-1,4-benzodioxine: Pathways, Mechanisms, and Practical Considerations

Executive Summary

The 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxan) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including as α-adrenergic blocking agents and antihypertensives.[3] The 6-iodo substituted variant, this compound, serves as a crucial and versatile intermediate. The presence of the iodine atom provides a synthetic handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the development of extensive compound libraries for drug discovery.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. As a senior application scientist, this document moves beyond simple procedural lists to elucidate the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis. We will explore two primary strategies: the direct electrophilic iodination of a pre-formed benzodioxane core and a regiochemically precise route starting from an iodinated catechol precursor. Each pathway is presented with detailed, self-validating protocols, comparative analysis, and authoritative citations to ground the discussion in established chemical literature.

Chapter 1: Foundational Chemistry and Retrosynthetic Analysis

The 1,4-benzodioxane ring system is an electron-rich aromatic ether. The two oxygen atoms activate the benzene ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the para positions (6 and 7). This inherent reactivity is central to understanding the synthesis of halogenated derivatives.

A retrosynthetic analysis reveals two logical and convergent pathways for the synthesis of the target molecule, 1 (this compound).

G cluster_path1 Pathway I: Electrophilic Iodination cluster_path2 Pathway II: Dioxane Annulation target This compound (1) p1_reagent Electrophilic Iodination (EAS) p2_reagent Williamson Ether Synthesis p1_intermediate 2,3-dihydro-1,4-benzodioxine (2) p1_reagent->p1_intermediate p1_intermediate->target p2_intermediate 4-Iodocatechol (3) p2_reagent->p2_intermediate p2_intermediate->target

Caption: Retrosynthetic analysis of this compound.

  • Pathway I (Electrophilic Aromatic Substitution): This approach involves the initial synthesis of the parent 2,3-dihydro-1,4-benzodioxine scaffold (2 ), followed by a direct electrophilic iodination reaction. This pathway is often more direct but may present challenges in controlling regioselectivity.

  • Pathway II (Regiocontrolled Annulation): This strategy begins with a pre-functionalized precursor, 4-iodocatechol (3 ), onto which the dioxane ring is constructed. This method offers unambiguous control over the position of the iodine atom, ensuring the exclusive formation of the desired 6-iodo isomer.

Chapter 2: Pathway I - Synthesis via Direct Iodination

This pathway is predicated on the direct functionalization of the readily accessible 1,4-benzodioxane core. Its success hinges on the effective control of the electrophilic iodination step.

Synthesis of the 2,3-dihydro-1,4-benzodioxine Core (2)

The foundational step is the formation of the dioxane ring via a Williamson ether synthesis. This classic reaction involves the double alkylation of catechol with a 1,2-dihaloethane synthon.[4]

G cluster_reaction Synthesis of 1,4-Benzodioxane Core Catechol Catechol Plus1 + Catechol->Plus1 Dibromoethane 1,2-Dibromoethane Plus1->Dibromoethane Arrow -> Dibromoethane->Arrow Benzodioxane 2,3-dihydro-1,4-benzodioxine (2) Arrow->Benzodioxane Reagents K2CO3, DMF Reflux Arrow->Reagents

Caption: Williamson ether synthesis of the 1,4-benzodioxane core.

Experimental Protocol:

ReagentMolar Eq.MW ( g/mol )Amount
Catechol1.0110.1111.01 g
1,2-Dibromoethane1.1187.8620.66 g (10.4 mL)
Potassium Carbonate (K₂CO₃)2.2138.2130.41 g
Dimethylformamide (DMF)-73.09150 mL

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol (11.01 g), potassium carbonate (30.41 g), and dimethylformamide (150 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (10.4 mL) to the suspension.

  • Heat the reaction mixture to reflux (approx. 150-155 °C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and dilute with 300 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 2,3-dihydro-1,4-benzodioxine as a colorless oil.

Electrophilic Iodination of the Benzodioxane Core

With the core structure (2 ) in hand, the next step is the introduction of the iodine atom. The ether functionalities are activating, ortho-, para-directing groups. Direct iodination using molecular iodine is often slow and requires an oxidizing agent to generate a more potent electrophile (e.g., I⁺). A common and effective method involves using an iodinating agent like N-Iodosuccinimide (NIS) or a combination of iodine and an oxidant.[5]

Experimental Protocol:

ReagentMolar Eq.MW ( g/mol )Amount
2,3-dihydro-1,4-benzodioxine (2 )1.0136.155.00 g
N-Iodosuccinimide (NIS)1.05224.998.27 g
Acetonitrile (MeCN)-41.05100 mL

Step-by-Step Methodology:

  • Dissolve 2,3-dihydro-1,4-benzodioxine (5.00 g) in acetonitrile (100 mL) in a 250 mL round-bottom flask protected from light.

  • Add N-Iodosuccinimide (8.27 g) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. The reaction should be monitored by TLC or GC-MS to track the consumption of starting material and the formation of the product. Note: Over-iodination to form di-iodo products is possible if the reaction is left for too long or excess NIS is used.

  • Upon completion, quench the reaction by adding 50 mL of aqueous sodium thiosulfate solution (10% w/v) and stir for 10 minutes to consume any remaining iodine species.

  • Dilute the mixture with 100 mL of water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate this compound. This method may also yield the 5-iodo isomer and di-iodinated products, which must be separated.

Chapter 3: Pathway II - Regiocontrolled Dioxane Annulation

To circumvent the potential regioselectivity issues of Pathway I, this strategy builds the dioxane ring onto an already iodinated precursor, guaranteeing the final position of the iodine atom.

Synthesis of 4-Iodocatechol (3)

The key starting material is 4-iodocatechol. This can be prepared by the direct iodination of catechol. While this initial iodination also poses regioselectivity challenges, 4-iodocatechol is commercially available or can be synthesized and purified, providing a clean starting point for the subsequent step.

Dioxane Ring Formation on 4-Iodocatechol

The reaction is mechanistically identical to the synthesis of the parent benzodioxane: a Williamson ether synthesis.

G cluster_reaction Regiocontrolled Synthesis of 6-Iodo-1,4-Benzodioxane Iodocatechol 4-Iodocatechol (3) Plus1 + Iodocatechol->Plus1 Dibromoethane 1,2-Dibromoethane Plus1->Dibromoethane Arrow -> Dibromoethane->Arrow Iodobenzodioxane This compound (1) Arrow->Iodobenzodioxane Reagents K2CO3, DMF Reflux Arrow->Reagents

Caption: Regiocontrolled synthesis from 4-iodocatechol.

Experimental Protocol:

ReagentMolar Eq.MW ( g/mol )Amount
4-Iodocatechol (3 )1.0236.0110.0 g
1,2-Dibromoethane1.1187.868.7 mL
Potassium Carbonate (K₂CO₃)2.2138.2112.8 g
Dimethylformamide (DMF)-73.09120 mL

Step-by-Step Methodology:

  • Combine 4-iodocatechol (10.0 g), potassium carbonate (12.8 g), and DMF (120 mL) in a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (8.7 mL) via syringe.

  • Heat the mixture to reflux and maintain for 12 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to ambient temperature. Pour the mixture into 400 mL of cold water, which should precipitate the product.

  • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 50 mL).

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Chapter 4: Comparative Analysis and Conclusion

FeaturePathway I (Direct Iodination)Pathway II (Annulation of 4-Iodocatechol)
Regioselectivity Moderate to good; risk of isomers (5-iodo) and poly-iodination.Excellent; exclusively yields the 6-iodo isomer.
Purification Requires careful chromatographic separation of isomers.Often requires only recrystallization of the final product.
Starting Materials Inexpensive (Catechol, NIS).More expensive (4-Iodocatechol).
Overall Yield Variable, dependent on the efficiency of the separation.Generally higher and more reliable.
Scalability Separation can be challenging on a large scale.More readily scalable due to simpler purification.

Both pathways represent viable methods for the synthesis of this compound.

  • Pathway I is attractive due to its shorter linear sequence if one starts from catechol. However, its primary drawback is the potential for mixture of regioisomers, necessitating careful and potentially tedious chromatographic purification. This makes it less ideal for large-scale synthesis where isomeric purity is critical.

  • Pathway II is the superior strategy for ensuring absolute regiochemical control.[6] While it involves a more expensive starting material (or an additional step to prepare it), the simplified purification (often just recrystallization) and the guaranteed formation of the desired 6-iodo isomer make it the recommended and more robust method for researchers, particularly in a drug development setting where purity and scalability are paramount.

References

The Strategic Utility of 6-Iodo-1,4-benzodioxane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Benzodioxane Scaffold and the Role of the 6-Iodo Moiety

The 1,4-benzodioxane ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it a privileged scaffold for interacting with various biological targets. This guide focuses on a particularly valuable derivative: 6-Iodo-1,4-benzodioxane. The strategic placement of the iodine atom at the 6-position transforms this simple heterocyclic compound into a versatile and powerful building block for the synthesis of complex molecules, particularly in the realm of drug discovery and development. The carbon-iodine bond serves as a highly efficient synthetic handle, enabling the introduction of a wide array of functional groups through modern cross-coupling methodologies. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 6-Iodo-1,4-benzodioxane, focusing on the practical execution and mechanistic underpinnings of key synthetic transformations.

The Synthetic Value Proposition of 6-Iodo-1,4-benzodioxane

The primary utility of 6-Iodo-1,4-benzodioxane lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives. This reactivity makes it an ideal electrophilic partner for a variety of nucleophilic reagents, enabling the construction of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

The 6-position of the 1,4-benzodioxane nucleus is of particular pharmacological significance. Substituents at this position have been shown to be crucial for modulating the selectivity of drug candidates for different receptor subtypes.[3][4] Consequently, the ability to readily functionalize this position via the iodo-intermediate is a key strategy in the optimization of lead compounds.

Core Applications in Medicinal Chemistry: A Focus on Cross-Coupling Reactions

The following sections will delve into the most impactful applications of 6-Iodo-1,4-benzodioxane, centered around four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. For each reaction, a detailed, exemplary protocol is provided, along with a discussion of the underlying mechanism and key experimental considerations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Linkages

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, making it invaluable for the synthesis of biaryl structures commonly found in pharmaceuticals. The reaction of 6-Iodo-1,4-benzodioxane with various aryl or heteroaryl boronic acids (or their esters) provides a direct route to a diverse library of 6-substituted benzodioxane derivatives.

Reagent Molar Equiv. Amount Notes
6-Iodo-1,4-benzodioxane1.0262 mg (1.0 mmol)Starting material.
Phenylboronic Acid1.2146 mg (1.2 mmol)Coupling partner.
Pd(PPh₃)₄0.0335 mg (0.03 mmol)Palladium(0) catalyst.
K₂CO₃2.0276 mg (2.0 mmol)Base.
1,4-Dioxane/Water-10 mL (4:1 v/v)Solvent system.

Step-by-Step Procedure:

  • To a dry round-bottom flask, add 6-Iodo-1,4-benzodioxane, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-phenyl-1,4-benzodioxane.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition ArPd(II)IL2 Ar-Pd(II)-I(L)₂ (Ar = 6-benzodioxanyl) Oxidative_Addition->ArPd(II)IL2 Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPd(II)IL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-Iodo-1,4-benzodioxane to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group (the phenyl ring in our example) to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6][7] This reaction is instrumental in synthesizing arylalkynes, which are important precursors for many heterocyclic systems and can be found in various biologically active molecules.

Reagent Molar Equiv. Amount Notes
6-Iodo-1,4-benzodioxane1.0262 mg (1.0 mmol)Starting material.
Phenylacetylene1.1112 mg (1.1 mmol)Coupling partner.
PdCl₂(PPh₃)₂0.0214 mg (0.02 mmol)Palladium(II) precatalyst.
CuI0.047.6 mg (0.04 mmol)Copper(I) co-catalyst.
Triethylamine (TEA)2.0202 mg (2.0 mmol)Base and solvent.
THF-5 mLCo-solvent.

Step-by-Step Procedure:

  • Dissolve 6-Iodo-1,4-benzodioxane, PdCl₂(PPh₃)₂, and CuI in a mixture of THF and triethylamine in a Schlenk flask.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 6-(phenylethynyl)-1,4-benzodioxane.

The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-I) Pd(0)L2->Ox_Add ArPdIL2 Ar-Pd(II)-I(L)₂ Ox_Add->ArPdIL2 Red_Elim Reductive Elimination ArPdIL2->Red_Elim Red_Elim->Pd(0)L2 Product Ar-C≡C-R Red_Elim->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + CuI, Base Base Base (TEA) Cu_Acetylide->ArPdIL2 Transmetalation

Sonogashira Coupling Mechanism
  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of 6-Iodo-1,4-benzodioxane to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst.

Heck Reaction: Alkenylation of the Aryl Core

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8] This reaction is particularly useful for introducing vinyl groups or more complex unsaturated side chains onto the 1,4-benzodioxane scaffold.

Reagent Molar Equiv. Amount Notes
6-Iodo-1,4-benzodioxane1.0262 mg (1.0 mmol)Starting material.
Methyl Acrylate1.5129 mg (1.5 mmol)Alkene coupling partner.
Pd(OAc)₂0.024.5 mg (0.02 mmol)Palladium(II) precatalyst.
P(o-tolyl)₃0.0412.2 mg (0.04 mmol)Phosphine ligand.
Triethylamine (TEA)1.5152 mg (1.5 mmol)Base.
Acetonitrile (MeCN)-5 mLSolvent.

Step-by-Step Procedure:

  • To a sealable reaction tube, add 6-Iodo-1,4-benzodioxane, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add acetonitrile, triethylamine, and methyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

  • After cooling, dilute the mixture with diethyl ether (20 mL) and filter through Celite.

  • Wash the filtrate with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to afford methyl (E)-3-(1,4-benzodioxan-6-yl)acrylate.

The Heck reaction mechanism involves a series of steps including oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition ArPdIL2 Ar-Pd(II)-I(L)₂ Oxidative_Addition->ArPdIL2 Alkene_Coordination Alkene Coordination ArPdIL2->Alkene_Coordination Pi_Complex π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Pd σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Pd Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Pd->Beta_Hydride_Elimination Product_Complex Product-Pd(II) Complex Beta_Hydride_Elimination->Product_Complex Product_Release Product Release Product_Complex->Product_Release Base_Regeneration Base Regeneration (Base + H-Pd-I) Product_Complex->Base_Regeneration H-Pd-I Release Product Substituted Alkene Product_Release->Product Base_Regeneration->Pd(0)L2 Catalyst Regeneration

Heck Reaction Catalytic Cycle
  • Oxidative Addition: The Pd(0) catalyst adds to the 6-Iodo-1,4-benzodioxane.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Aryl-Pd bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the double bond of the product and a hydrido-palladium complex.

  • Reductive Elimination/Base Regeneration: The base removes the hydrido and iodo ligands from the palladium, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[9][10][11][12] This reaction is crucial for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals, including those targeting CNS disorders.

Reagent Molar Equiv. Amount Notes
6-Iodo-1,4-benzodioxane1.0262 mg (1.0 mmol)Starting material.
Morpholine1.2105 mg (1.2 mmol)Amine coupling partner.
Pd₂(dba)₃0.019.2 mg (0.01 mmol)Palladium(0) source.
XPhos0.0419 mg (0.04 mmol)Bulky phosphine ligand.
NaOt-Bu1.4135 mg (1.4 mmol)Strong base.
Toluene-5 mLAnhydrous solvent.

Step-by-Step Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add 6-Iodo-1,4-benzodioxane and toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 4-(1,4-benzodioxan-6-yl)morpholine.

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, with the key difference being the nature of the nucleophile.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L->Oxidative_Addition ArPd(II)IL Ar-Pd(II)-I(L) Oxidative_Addition->ArPd(II)IL Amine_Coordination Amine Coordination + R₂NH, - I⁻ ArPd(II)IL->Amine_Coordination Amine_Complex [Ar-Pd(II)(L)(HNR₂)]⁺ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR₂(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Buchwald-Hartwig Amination Catalytic Cycle
  • Oxidative Addition: A monoligated Pd(0) species, often generated in situ, adds to the 6-Iodo-1,4-benzodioxane.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium to form the C-N bond of the product, regenerating the active Pd(0) catalyst.

Case Studies and Potential Pharmaceutical Applications

While specific industrial syntheses of blockbuster drugs starting from 6-Iodo-1,4-benzodioxane are not widely published, its utility as a key intermediate can be illustrated by its potential role in the synthesis of various classes of therapeutic agents.

  • α-Adrenergic Antagonists: The 1,4-benzodioxane moiety is a core feature of several α-adrenergic antagonists.[3][4][13][14] The ability to introduce diverse substituents at the 6-position via cross-coupling of 6-Iodo-1,4-benzodioxane is a powerful tool for modulating the affinity and selectivity of these compounds for α₁ and α₂ adrenoceptor subtypes.

  • Antidepressants and Anxiolytics: The synthesis of Vilazodone, a serotonin partial agonist and reuptake inhibitor, involves the coupling of a piperazine-containing fragment to an indole moiety.[1][15] Although published routes may not explicitly use 6-Iodo-1,4-benzodioxane, its potential as a starting material for analogs or alternative synthetic strategies is clear, particularly for creating libraries of compounds for structure-activity relationship (SAR) studies.

  • Anticancer Agents: Numerous 1,4-benzodioxane derivatives have been investigated for their anticancer properties.[16] The introduction of various heterocyclic and aryl groups at the 6-position, readily achievable from the 6-iodo precursor, can significantly impact the cytotoxic activity and target specificity of these compounds.

Conclusion and Future Outlook

6-Iodo-1,4-benzodioxane stands as a testament to the power of strategic halogenation in modern organic synthesis. Its high reactivity in a range of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its core applications, complete with detailed protocols and mechanistic insights, to empower researchers to leverage this versatile building block in their own drug discovery programs. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the strategic application of intermediates like 6-Iodo-1,4-benzodioxane will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

An In-depth Technical Guide to the Solubility of 6-Iodo-1,4-benzodioxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 6-Iodo-1,4-benzodioxane, a key intermediate in the synthesis of various bioactive molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling. This document delves into the qualitative solubility profile of 6-Iodo-1,4-benzodioxane in a range of common organic solvents, provides a detailed protocol for quantitative solubility determination, and discusses its applications in synthetic chemistry, all while prioritizing scientific integrity and practical, field-proven insights.

Physicochemical Properties of 6-Iodo-1,4-benzodioxane

A foundational understanding of the physical and chemical properties of 6-Iodo-1,4-benzodioxane is essential before exploring its solubility. These properties influence its behavior in different solvent systems and are critical for safe handling and storage.

PropertyValueSource
CAS Number 57744-67-9[1][2][3]
Molecular Formula C₈H₇IO₂[4]
Molecular Weight 262.05 g/mol [5]
Appearance Pale yellow to yellow liquid[4]
Refractive Index (@ 20°C) 1.6330-1.6390[4]
Boiling Point 100-102 °C at 0.25 mmHg[5]

Solubility Profile of 6-Iodo-1,4-benzodioxane

The solubility of a compound is a critical parameter in process chemistry, influencing reaction kinetics, yield, and purification efficiency. The general principle of "like dissolves like" provides a preliminary framework for predicting solubility. 6-Iodo-1,4-benzodioxane, with its aromatic core and ether linkages, exhibits a predominantly non-polar character, which dictates its solubility in organic solvents.

Qualitative Solubility Assessment

Based on its structural features and extensive use in organic synthesis, 6-Iodo-1,4-benzodioxane is anticipated to be soluble in a wide array of organic solvents. The parent compound, 1,4-benzodioxane, is known to be insoluble in water but soluble in most organic solvents[6]. The addition of an iodine atom is unlikely to drastically alter this general trend.

Inferred Solubility from Synthetic Applications:

The utility of 6-Iodo-1,4-benzodioxane as a substrate in various palladium-catalyzed cross-coupling reactions provides strong, albeit qualitative, evidence of its solubility in several common reaction solvents. These reactions, including Suzuki, Sonogashira, and Heck couplings, are foundational in modern medicinal chemistry for the construction of complex molecular architectures.

  • Aprotic Polar Solvents: Solvents such as N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , and 1,4-Dioxane are frequently employed in these coupling reactions, indicating that 6-Iodo-1,4-benzodioxane is sufficiently soluble in these media to participate effectively in the catalytic cycle.

  • Aromatic Hydrocarbons: Toluene is another common solvent for these transformations, suggesting good solubility.

  • Alcohols: While less common as primary solvents for these specific reactions, alcohols like methanol and ethanol are often used in co-solvent systems or for work-up procedures, implying at least partial solubility.

Quantitative Solubility Determination: An Experimental Protocol

Principle: An excess of the solute (6-Iodo-1,4-benzodioxane) is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Accurately weigh excess 6-Iodo-1,4-benzodioxane B Add to a known volume of the chosen solvent A->B C Seal the vessel and agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow undissolved solid to settle C->D E Carefully withdraw an aliquot of the supernatant D->E F Filter through a 0.45 µm syringe filter E->F G Dilute the filtrate with a suitable solvent for analysis F->G H Analyze by a validated analytical method (e.g., HPLC-UV) G->H

Caption: Workflow for Quantitative Solubility Determination.

Detailed Step-by-Step Methodology:

  • Preparation of the Test System:

    • To a series of glass vials with screw caps, add an excess amount of 6-Iodo-1,4-benzodioxane (e.g., 100 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Include a blank (solvent only) and a series of calibration standards of 6-Iodo-1,4-benzodioxane in the analytical solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against the prepared calibration curve.

    • Calculate the concentration of 6-Iodo-1,4-benzodioxane in the original saturated solution.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or g/100 mL.

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Applications in Organic Synthesis: A Solvent Perspective

The utility of 6-Iodo-1,4-benzodioxane as a building block in the synthesis of pharmaceuticals and other high-value organic molecules is a direct consequence of its reactivity and solubility. The iodo-substituent provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Logical Flow of Synthetic Utility:

G A 6-Iodo-1,4-benzodioxane (Starting Material) B Solubilization in an appropriate organic solvent (e.g., DMF, THF, Toluene) A->B C Palladium-Catalyzed Cross-Coupling Reactions B->C D Suzuki Coupling (with Boronic Acids/Esters) C->D E Sonogashira Coupling (with Terminal Alkynes) C->E F Heck Coupling (with Alkenes) C->F G Functionalized 1,4-Benzodioxane Derivatives D->G E->G F->G H Bioactive Molecules & Pharmaceutical Intermediates G->H

Caption: Synthetic pathways involving 6-Iodo-1,4-benzodioxane.

The choice of solvent in these reactions is critical and is often a balance between ensuring the solubility of all reactants (the aryl iodide, the coupling partner, the catalyst, and the base) and the temperature requirements of the reaction. The fact that 6-Iodo-1,4-benzodioxane is readily employed in reactions using solvents like DMF, THF, and toluene underscores its favorable solubility profile for these important synthetic transformations.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including 6-Iodo-1,4-benzodioxane. The following information is derived from available Safety Data Sheets (SDS) and should be supplemented by a thorough review of the full SDS before commencing any experimental work[1][2].

  • Hazard Identification: While a comprehensive toxicological profile is not available, it is prudent to handle 6-Iodo-1,4-benzodioxane with care. The available SDS indicates that it may cause eye and skin irritation and may be harmful if inhaled or swallowed[2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[2].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Iodo-1,4-benzodioxane is a valuable synthetic intermediate with a favorable solubility profile in a range of common organic solvents. While quantitative solubility data is not currently published, this guide provides a robust experimental framework for its determination. The inferred qualitative solubility in solvents such as DMF, THF, and toluene is well-supported by its widespread use in palladium-catalyzed cross-coupling reactions. By understanding the solubility characteristics and adhering to safe handling practices, researchers can effectively utilize this versatile building block in the development of novel and impactful molecules.

References

A Comprehensive Technical Guide to 6-Iodo-2,3-dihydro-1,4-benzodioxine and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-Iodo-2,3-dihydro-1,4-benzodioxine, a key synthetic intermediate in medicinal chemistry. The document elucidates its chemical identity through a comprehensive list of synonyms and identifiers. It further details a robust synthesis protocol, grounded in established chemical principles, and thoroughly discusses its primary application in palladium-catalyzed cross-coupling reactions. Spectroscopic characterization, safety protocols, and a curated list of references are also provided to support researchers in their laboratory work.

Chemical Identity and Nomenclature

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A clear understanding of its nomenclature is paramount for unambiguous scientific communication.

Synonyms and Alternative Names

The compound is known by several names in scientific literature and chemical supplier catalogs. These synonyms often highlight different structural aspects or historical naming conventions.

  • 6-iodo-1,4-benzodioxan[1]

  • 3,4-Ethylenedioxyiodobenzene[1]

  • 6-Iodo-2,3-dihydrobenzo[b][2][3]dioxine[4]

  • 7-iodo-2,3-dihydro-1,4-benzodioxine[2]

  • 4-iodo-1,2-ethylenedioxybenzene[4]

Chemical Identifiers

For precise identification and database searches, the following identifiers are crucial:

IdentifierValue
CAS Number 57744-67-9
IUPAC Name This compound
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
SMILES C1COCC2=CC(=C(C=C2)I)O1
InChI Key HZTMYTXWFHBHDC-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-understood reaction. The strategic choice of starting materials is critical for the successful and regioselective formation of the desired product.

Retrosynthetic Analysis and Strategy

The core 1,4-benzodioxane ring system is generally formed by the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane. To introduce the iodine atom at the 6-position of the final product, the logical precursor is 4-iodocatechol. The iodination of catechol itself can be challenging due to the high reactivity of the aromatic ring, often leading to multiple iodination products. Therefore, starting with a commercially available or pre-synthesized 4-iodocatechol is the most efficient strategy.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and purification.

Materials:

  • 4-Iodocatechol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodocatechol (1.0 eq), anhydrous potassium carbonate (2.2 eq), and anhydrous N,N-dimethylformamide.

  • Addition of Reagents: To the stirring suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Iodocatechol 4-Iodocatechol Reaction Williamson Ether Synthesis (80-90 °C, 12-18h) 4-Iodocatechol->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 6-Iodo-2,3-dihydro- 1,4-benzodioxine Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in drug development and organic synthesis is its role as an aryl halide in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the benzodioxane scaffold.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or Vinyl Boronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed Water (if using an aqueous base solution)

Procedure:

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent(s) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R Complex Transmetalation->PdII_Aryl_R Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Aryl-R) RedElim->Product Aryl_Iodide 6-Iodo-2,3-dihydro- 1,4-benzodioxine Aryl_Iodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

The identity and purity of this compound should be confirmed by standard spectroscopic methods. The following are expected characteristic signals:

Spectroscopic Technique Expected Observations
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (δ 6.5-7.5 ppm). The four protons of the ethylenedioxy group will appear as a multiplet or two distinct signals around δ 4.2-4.4 ppm.
¹³C NMR Aromatic carbons will appear in the δ 110-150 ppm range, with the carbon bearing the iodine atom being significantly shielded. The two carbons of the ethylenedioxy group will appear around δ 64 ppm.
Infrared (IR) Spectroscopy Characteristic peaks for C-O-C stretching of the ether linkages (around 1200-1000 cm⁻¹), C-H stretching of the aromatic and aliphatic protons, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z = 262, with a characteristic isotopic pattern for an iodine-containing compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from light and incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

discovery and history of benzodioxane compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Benzodioxane Compounds

Abstract

The benzodioxane scaffold, particularly the 1,4-benzodioxane isomer, represents a cornerstone in the history of medicinal chemistry. Its journey from a serendipitous discovery in the 1930s to its current status as a versatile and "evergreen" template for drug design is a compelling narrative of scientific inquiry, chemical innovation, and pharmacological evolution.[1][2] This guide provides a comprehensive overview of the pivotal moments in the discovery of benzodioxane compounds, their foundational synthesis, the elucidation of their structure-activity relationships, and their subsequent diversification into a broad spectrum of therapeutic areas. We will explore the initial work on Piperoxan, the first antihistamine, and trace the lineage to modern pharmaceuticals targeting adrenergic receptors, serotonin pathways, and even cancer and microbial pathogens.

The Genesis: A Serendipitous Discovery at the Pasteur Institute

The story of benzodioxanes begins not with a targeted search for antihistamines, but with research into the sympathetic nervous system. In the early 1930s at the Pasteur Institute in France, the distinguished chemist Ernest Fourneau and his brilliant student, Daniel Bovet, were investigating compounds with sympatholytic (α-adrenergic blocking) properties.[3][4][5] Their work led them to synthesize a novel compound derived from benzodioxane: 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, which they named Piperoxan (also known as benodaine).[3][4][5]

During the pharmacological evaluation of Piperoxan, they observed an unexpected activity. While it did exhibit the anticipated α-adrenergic blocking effects, it also proved remarkably effective at antagonizing histamine-induced bronchospasm in guinea pigs.[3][5] This dual activity was a landmark finding. They published their results in 1933, effectively introducing the world's first antihistamine.[3][4] This pioneering work was a crucial part of the research that would ultimately earn Daniel Bovet the Nobel Prize in Physiology or Medicine in 1957.[3][5][6][7]

While Piperoxan was a groundbreaking discovery, it was ultimately deemed unsuitable for clinical use in humans due to significant toxic effects.[3] However, its discovery was the critical first step that ignited the field of antihistamine research and development, leading directly to the creation of safer and more effective drugs.[3][8]

Foundational Chemistry: Synthesis of the Benzodioxane Core

The benzodioxane framework consists of a benzene ring fused to a dioxane ring.[9] The most stable and medicinally significant isomer is 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine).[10] The synthesis of Piperoxan, the archetypal bioactive benzodioxane, provides a classic example of the construction of this heterocyclic system.

Experimental Protocol: Synthesis of Piperoxan

The original synthesis developed by Fourneau established a robust pathway that remains illustrative of 1,4-benzodioxane chemistry.[3]

Objective: To synthesize 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine (Piperoxan).

Materials:

  • Catechol (1)

  • Epichlorohydrin (2)

  • Aqueous base (e.g., NaOH)

  • Thionyl chloride (SOCl₂)

  • Piperidine

  • Appropriate solvents (e.g., inert solvent for halogenation)

Methodology:

  • Step 1: Formation of the Benzodioxane Ring.

    • Catechol (1) is reacted with epichlorohydrin (2) in the presence of an aqueous base.

    • Causality: The phenoxide ion, generated from catechol by the base, acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This intramolecular cyclization is a Williamson ether synthesis variant that efficiently forms the 1,4-benzodioxane ring system, yielding 2-hydroxymethyl-1,4-benzodioxane (3).[3]

  • Step 2: Halogenation of the Hydroxymethyl Group.

    • The resulting alcohol (3) is treated with thionyl chloride (SOCl₂).

    • Causality: This standard procedure converts the primary alcohol into a more reactive leaving group, the corresponding chloride, yielding 2-chloromethyl-1,4-benzodioxane (4).[3] This activation is crucial for the subsequent nucleophilic substitution.

  • Step 3: Nucleophilic Substitution with Piperidine.

    • The chloromethyl intermediate (4) is reacted with piperidine.

    • Causality: The secondary amine of piperidine acts as a nucleophile, displacing the chloride ion to form the final product, Piperoxan (5).[3]

G cluster_synthesis Piperoxan Synthesis Workflow Catechol Catechol (1) Intermediate3 2-hydroxymethyl-1,4-benzodioxane (3) Catechol->Intermediate3 Epichlorohydrin Epichlorohydrin (2) Epichlorohydrin->Intermediate3 Aqueous Base Intermediate4 2-chloromethyl-1,4-benzodioxane (4) Intermediate3->Intermediate4 SOCl₂ Piperoxan Piperoxan (5) Intermediate4->Piperoxan Piperidine Piperidine Piperidine->Piperoxan

Caption: Key steps in the original synthesis of Piperoxan.[3]

Elucidating Pharmacological Activity: The Dawn of SAR

The discovery of Piperoxan's dual activity and its subsequent failure in the clinic underscored a critical need: to understand the relationship between a molecule's structure and its biological effects. This led to the first systematic Structure-Activity Relationship (SAR) study of antihistamines, published in 1939 by Anne-Marie Staub, a student of Bovet and Fourneau.[3][4][5] This seminal work analyzed Piperoxan and its analogues, laying the groundwork for designing compounds with improved potency and reduced toxicity.

This early research established that the 1,4-benzodioxane moiety was a privileged scaffold, but that modifications to the side chain were critical for modulating activity and safety. This iterative process of synthesis and testing led directly to the development of phenbenzamine (Antergan) in the early 1940s, the first antihistamine to be successfully marketed for medical use.[3]

Compound NameChemical ClassPrimary Discovered ActivityClinical Utility
Piperoxan 1,4-Benzodioxaneα-Adrenergic Blocker, AntihistamineNo (Toxicity)[3]
Prosympal 1,4-Benzodioxaneα-Adrenergic BlockerLimited
Phenbenzamine EthylenediamineAntihistamineYes (First marketed)[3]
Doxazosin 1,4-Benzodioxaneα1-Adrenergic BlockerYes (Hypertension)[11]

The Modern Era: An Evergreen Scaffold in Drug Discovery

Decades after its discovery, the 1,4-benzodioxane scaffold has proven to be remarkably versatile, finding its way into a vast array of therapeutic agents far beyond the initial scope of antihistamines and adrenergic blockers.[1][2] Medicinal chemists have utilized this rigid, aromatic core as a reliable anchor to design ligands for a diverse set of biological targets.[1]

Key Modern Applications:

  • α1-Adrenergic Receptor Antagonists: The legacy of Piperoxan's α-blocking activity is most evident in drugs like Doxazosin , which are widely used to treat hypertension and benign prostatic hyperplasia.[11]

  • Serotonin (5-HT) Receptor Ligands: The benzodioxane core is a key feature in ligands targeting 5-HT₁A receptors, which are implicated in anxiety and depression.[12][13]

  • Anticancer Agents: Novel benzodioxane derivatives have been developed as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the survival of cancer cells.[1]

  • Antibacterial Agents: Researchers have designed benzodioxane-based compounds that inhibit FabH, an essential enzyme in bacterial fatty acid synthesis, showing promise as a new class of antibiotics.[1]

  • Natural Products: The 1,4-benzodioxane moiety is also present in numerous natural products, particularly lignans and flavonolignans like Silybin (from milk thistle), which is known for its hepatoprotective effects.[14][15][16] These natural compounds continue to inspire the design of new synthetic derivatives.[14]

G cluster_targets Diverse Biological Targets center 1,4-Benzodioxane Scaffold Alpha1 α1-Adrenergic Receptors (e.g., Doxazosin) center->Alpha1 HT1A 5-HT1A Receptors (Antidepressants) center->HT1A Hsp90 Hsp90 (Anticancer) center->Hsp90 FabH FabH Enzyme (Antibacterial) center->FabH COX COX Enzymes (Anti-inflammatory) center->COX Natural Natural Products (e.g., Silybin) center->Natural

Caption: The versatility of the 1,4-benzodioxane scaffold in modern drug discovery.

Conclusion and Future Outlook

The history of benzodioxane is a testament to the often-unpredictable path of scientific discovery. From an initial investigation into sympatholytic agents emerged the entire field of antihistamine therapy. This journey, initiated by the pioneering work of Fourneau and Bovet, has evolved over nearly a century. The benzodioxane core has transitioned from a singular discovery into a privileged and enduring scaffold in medicinal chemistry. Its inherent structural and electronic properties make it an ideal starting point for designing selective ligands for a multitude of biological targets. As our understanding of disease pathways becomes more nuanced, the rational design of novel benzodioxane derivatives will undoubtedly continue to yield new therapeutic agents, solidifying its legacy as a truly foundational element of modern pharmacology.

References

Methodological & Application

Application Notes & Protocols: 6-Iodo-1,4-benzodioxane as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and pharmaceuticals.[1][2][3][4] Its presence is associated with a range of therapeutic applications, including antidepressant, antihypertensive, and anticancer activities.[2][3] The unique conformational constraints and electronic properties imparted by the dioxane ring fused to a benzene core make it a valuable scaffold in medicinal chemistry. 6-Iodo-1,4-benzodioxane, in particular, has emerged as a critical building block, offering a reactive handle for the introduction of molecular complexity through modern cross-coupling methodologies. The carbon-iodine bond at the 6-position provides an ideal site for palladium-catalyzed reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of the synthetic utility of 6-iodo-1,4-benzodioxane, with a focus on practical, field-proven protocols for key transformations.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safe handling procedures is paramount.

PropertyValueSource
IUPAC Name 6-iodo-2,3-dihydro-1,4-benzodioxine[5]
CAS Number 57744-67-9[5]
Molecular Formula C₈H₇IO₂[5]
Appearance Pale yellow to yellow liquid[5]
Assay (GC) >94.0%[5]

Safety and Handling:

6-Iodo-1,4-benzodioxane is considered hazardous.[6] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.[6][7][8][9] All manipulations should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of vapors.[6][7] In case of contact, rinse the affected area with copious amounts of water.[6] Store the compound in a tightly closed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[6][7]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bond in 6-iodo-1,4-benzodioxane makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and vinyl-aryl linkages.[10][11][12][13] The reaction of 6-iodo-1,4-benzodioxane with various boronic acids or their esters provides a direct route to functionalized 1,4-benzodioxane derivatives.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for Suzuki couplings involving aryl iodides.[12][14] Its 18-electron configuration provides stability, and the dissociation of phosphine ligands in solution generates the active 14-electron species required for oxidative addition.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial.[10][14] The base activates the organoboron species, facilitating the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically employed.[12][13][14] This biphasic system helps to dissolve both the organic-soluble starting materials and catalyst, and the water-soluble inorganic base.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[12] Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon.

Detailed Protocol: Suzuki-Miyaura Coupling of 6-Iodo-1,4-benzodioxane with Phenylboronic Acid

Materials:

  • 6-Iodo-1,4-benzodioxane

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave vial

  • Standard laboratory glassware

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine 6-iodo-1,4-benzodioxane (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[12]

  • Solvent and Base Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (2 mL).[12][14]

  • Degassing: Seal the vial and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Place the vial in a microwave reactor and heat to 120°C for 30-40 minutes with stirring.[11][14]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-phenyl-1,4-benzodioxane.

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 6-Iodo-1,4-benzodioxane - Phenylboronic acid - Pd(PPh₃)₄ B Add Solvents & Base: - 1,4-Dioxane - 2M Na₂CO₃ (aq) A->B C Seal & Degas Vial (Ar or N₂) B->C D Microwave Irradiation (120°C, 30-40 min) C->D Proceed to Reaction E Cool & Dilute (Ethyl Acetate) D->E Reaction Complete F Aqueous Wash (Water, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product: 6-Phenyl-1,4-benzodioxane H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[15][16][17] This reaction is typically co-catalyzed by palladium and copper salts.[15][16]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used.[18] The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for this reaction.

Detailed Protocol: Sonogashira Coupling of 6-Iodo-1,4-benzodioxane with Phenylacetylene

Materials:

  • 6-Iodo-1,4-benzodioxane

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and line

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 6-iodo-1,4-benzodioxane (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq). Stir the mixture to obtain a homogeneous solution.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford 6-(phenylethynyl)-1,4-benzodioxane.

Visualization of Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Product Ar-C≡CR Ar_alkyne_Pd Ar-Pd(II)-C≡CR(L₂) Pd_complex->Ar_alkyne_Pd Transmetalation Ar_alkyne_Pd->Pd0 Reductive Elimination Ar_alkyne_Pd->Product Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide + CuI, Base Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from aryl halides.[19][20][21][22] This reaction provides a powerful alternative to classical methods that often require harsh conditions.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium precatalyst and phosphine ligand is critical.[20] Electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald and Hartwig, are highly effective. They promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active amine nucleophile.[19]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and to maintain the solubility of the catalyst and reactants.

Detailed Protocol: Buchwald-Hartwig Amination of 6-Iodo-1,4-benzodioxane with Benzylamine

Materials:

  • 6-Iodo-1,4-benzodioxane

  • Benzylamine

  • Palladium(II) acetate [Pd(OAc)₂]

  • A suitable phosphine ligand (e.g., XPhos or SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Add 6-iodo-1,4-benzodioxane (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).

  • Amine Addition: Add benzylamine (1.2 mmol, 1.2 eq) via syringe.[19]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.[19]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.[19]

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford N-benzyl-1,4-benzodioxan-6-amine.

Application in Drug Synthesis: The Case of Vilazodone

The strategic application of 6-iodo-1,4-benzodioxane as a building block is exemplified in various synthetic routes towards complex pharmaceutical agents.[23][24] While not always a direct precursor, its derivatives are key intermediates. For instance, in the synthesis of the antidepressant drug Vilazodone, a key fragment is often a functionalized benzofuran piperazine moiety.[23][24][25][26] The core 1,4-benzodioxane structure is present in many other bioactive molecules, and the synthetic methodologies described herein are directly applicable to the synthesis of such compounds.[1][2][27]

Conclusion

6-Iodo-1,4-benzodioxane is a high-value building block for the synthesis of a wide range of functionalized molecules. Its utility in cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the efficient and modular construction of complex molecular architectures. The protocols detailed in this guide provide robust starting points for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery, enabling the exploration of novel chemical space centered around the privileged 1,4-benzodioxane scaffold.

References

The Strategic Utility of 6-Iodo-2,3-dihydro-1,4-benzodioxine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 1,4-Benzodioxane Scaffold and the Strategic Importance of the 6-Iodo Moiety

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key component in pharmaceuticals targeting a wide array of conditions, from cardiovascular diseases to central nervous system disorders.[1][3] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal template for designing ligands that can effectively interact with biological targets such as G-protein coupled receptors and enzymes.[4]

Within this important class of molecules, 6-Iodo-2,3-dihydro-1,4-benzodioxine emerges as a particularly valuable and versatile building block for drug discovery and development. The presence of the iodine atom at the 6-position is not merely an incidental feature; it is a strategic functional group that unlocks a vast chemical space for analogue synthesis and the exploration of structure-activity relationships (SAR). The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[5][6][7][8] This allows for the efficient and modular introduction of a wide range of substituents, such as aryl, heteroaryl, and alkynyl groups, at a key position on the benzodioxane ring that has been shown to be critical for modulating pharmacological activity.[2]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It offers detailed protocols for its use in key synthetic transformations and discusses the rationale behind its application in the development of novel therapeutic agents.

Core Applications in Drug Discovery

The strategic placement of the iodine atom on the 1,4-benzodioxane scaffold makes this compound a linchpin in the synthesis of diverse classes of bioactive molecules.

Synthesis of Adrenergic Receptor Antagonists

The 1,4-benzodioxane nucleus is a well-established pharmacophore for α-adrenergic receptor antagonists.[9] Modifications on the aromatic ring are crucial for achieving selectivity for α1-adrenoreceptor subtypes.[9] The 6-iodo derivative serves as an excellent starting point for creating libraries of analogues to probe the SAR at this position. For instance, Suzuki coupling can be employed to introduce various aryl and heteroaryl groups, leading to the discovery of potent and selective antagonists for conditions like benign prostatic hyperplasia and hypertension.[2]

Development of PARP1 Inhibitors for Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair and a validated target in oncology.[10] Several PARP1 inhibitors feature a benzamide moiety, and the 1,4-benzodioxane scaffold has been identified as a promising template for new inhibitors.[10] Starting from this compound, medicinal chemists can utilize palladium-catalyzed carbonylation followed by amidation, or Suzuki coupling with appropriate boronic acids, to synthesize novel carboxamide derivatives and explore their inhibitory activity against PARP1.[10]

Elaboration of Novel CNS-Active Agents

The 1,4-benzodioxane scaffold is also present in compounds targeting serotonin (5-HT) receptors, which are implicated in various neurological and psychiatric disorders.[11] The ability to functionalize the 6-position of the benzodioxane ring via cross-coupling reactions allows for the fine-tuning of receptor affinity and selectivity, leading to the development of novel antidepressants, anxiolytics, and antipsychotics.

Synthetic Protocols and Methodologies

The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for key transformations that showcase its application.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-2,3-dihydro-1,4-benzodioxanes

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[6][12] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup_1 Combine 6-iodo-1,4-benzodioxine, boronic acid, and base in a flask. Setup_2 Add solvent (e.g., dioxane/water). Setup_1->Setup_2 Setup_3 Degas the mixture. Setup_2->Setup_3 Setup_4 Add Pd catalyst under inert atmosphere. Setup_3->Setup_4 Reaction_1 Heat the mixture (e.g., 80-100 °C). Setup_4->Reaction_1 Reaction_2 Monitor progress by TLC or LC-MS. Reaction_1->Reaction_2 Workup_1 Cool to room temperature. Reaction_2->Workup_1 Workup_2 Perform aqueous work-up. Workup_1->Workup_2 Workup_3 Dry organic layer and concentrate. Workup_2->Workup_3 Workup_4 Purify by column chromatography. Workup_3->Workup_4

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/ethanol/H₂O).

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2,3-dihydro-1,4-benzodioxane.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale/Causality
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/XPhosPd(PPh₃)₄ is a classic, reliable catalyst. Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos can improve efficiency for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. The choice of base can depend on the lability of other functional groups in the substrates.
Solvent Dioxane/H₂O, Toluene/Ethanol/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, but excessively high temperatures can lead to catalyst decomposition or side reactions.
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2,3-dihydro-1,4-benzodioxanes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is instrumental in synthesizing arylalkynes, which are important intermediates and final products in medicinal chemistry.

Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[9][15]

Sonogashira_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup_1 Combine 6-iodo-1,4-benzodioxine, Pd catalyst, and CuI in a flask. Setup_2 Evacuate and backfill with inert gas. Setup_1->Setup_2 Setup_3 Add anhydrous solvent and amine base. Setup_2->Setup_3 Setup_4 Add terminal alkyne. Setup_3->Setup_4 Reaction_1 Stir at room temperature or heat. Setup_4->Reaction_1 Reaction_2 Monitor progress by TLC or GC-MS. Reaction_1->Reaction_2 Workup_1 Dilute with organic solvent. Reaction_2->Workup_1 Workup_2 Wash with NH₄Cl and brine. Workup_1->Workup_2 Workup_3 Dry organic layer and concentrate. Workup_2->Workup_3 Workup_4 Purify by column chromatography. Workup_3->Workup_4

Figure 2: General workflow for a Sonogashira cross-coupling reaction.

Detailed Experimental Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

    • Seal the flask and render the atmosphere inert by evacuating and backfilling with argon or nitrogen three times.

    • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) via syringe.

    • Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynyl-2,3-dihydro-1,4-benzodioxane.

Table 2: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale/Causality
Pd Catalyst PdCl₂(PPh₃)₂A common and effective palladium(II) precatalyst that is reduced in situ to the active palladium(0) species.
Cu Co-catalyst Copper(I) iodide (CuI)Essential for the formation of the copper acetylide, which accelerates the transmetalation step.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
Solvent THF, DMFAnhydrous polar aprotic solvents are typically used to ensure the solubility of the reactants and catalysts.
Temperature Room temperature to 60 °CThe high reactivity of aryl iodides often allows for mild reaction conditions.
Protocol 3: Heck Reaction for the Synthesis of 6-Vinyl-2,3-dihydro-1,4-benzodioxanes

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[5][8] This reaction is a powerful tool for the vinylation of aryl halides.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium species. The base regenerates the Pd(0) catalyst from the hydridopalladium species.

Heck_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup_1 Combine 6-iodo-1,4-benzodioxine, Pd catalyst, and base in a flask. Setup_2 Evacuate and backfill with inert gas. Setup_1->Setup_2 Setup_3 Add anhydrous solvent. Setup_2->Setup_3 Setup_4 Add alkene. Setup_3->Setup_4 Reaction_1 Heat the mixture (e.g., 80-120 °C). Setup_4->Reaction_1 Reaction_2 Monitor progress by TLC or GC-MS. Reaction_1->Reaction_2 Workup_1 Cool and filter off salts. Reaction_2->Workup_1 Workup_2 Dilute with organic solvent. Workup_1->Workup_2 Workup_3 Wash with water and brine. Workup_2->Workup_3 Workup_4 Dry, concentrate, and purify. Workup_3->Workup_4

Figure 3: General workflow for a Heck cross-coupling reaction.

Detailed Experimental Protocol:

  • Reaction Setup:

    • In a Schlenk tube or sealed vial, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), optionally a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv.).

    • Replace the atmosphere with an inert gas.

    • Add an anhydrous solvent (e.g., DMF, NMP, or acetonitrile).

    • Add the alkene (1.1-1.5 equiv.).

  • Reaction Execution:

    • Heat the sealed reaction vessel to the required temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

    • Dilute the filtrate with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography to obtain the 6-vinyl-2,3-dihydro-1,4-benzodioxane product.

Table 3: Representative Conditions for Heck Reaction

ParameterConditionRationale/Causality
Catalyst Pd(OAc)₂A common and relatively inexpensive palladium(II) source that is effective for Heck reactions.
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands can stabilize the palladium catalyst and influence the reaction's efficiency and selectivity. Ligandless conditions can also be effective in some cases.
Base Et₃N, K₂CO₃, NaOAcThe base is required to neutralize the hydrogen halide formed during the catalytic cycle and regenerate the active catalyst.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are generally used to achieve the necessary reaction temperatures.
Temperature 80-120 °CHigher temperatures are often needed to promote the reaction, especially with less reactive alkenes.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block that provides a gateway to a vast and diverse chemical space in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of novel 1,4-benzodioxane derivatives with a wide range of potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this key intermediate in their drug discovery programs. As new and more efficient catalytic systems continue to be developed, the importance and application of this compound in the synthesis of next-generation therapeutics are set to expand even further.

References

Application Notes and Protocols for the Derivatization of the 6-Position on 2,3-Dihydro-1,4-Benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 2,3-Dihydro-1,4-Benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine, also known as 1,4-benzodioxane, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile template in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antihypertensive, antipsychotic, and anticancer effects.[2][3][4] The derivatization of the aromatic ring, particularly at the 6-position, is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides a detailed overview of established methodologies and practical protocols for the functionalization of the 6-position of the 2,3-dihydro-1,4-benzodioxine ring system, aimed at researchers and professionals in the field of medicinal chemistry and drug development.

Strategic Approaches to 6-Position Derivatization: Electrophilic Aromatic Substitution

The electron-rich nature of the benzene ring in 2,3-dihydro-1,4-benzodioxine makes it amenable to electrophilic aromatic substitution reactions. The dioxane ring's oxygen atoms are ortho-, para-directing activators, making the 6- and 7-positions the most likely sites for substitution. Careful control of reaction conditions is often necessary to achieve regioselectivity for the 6-position.

Nitration: Introducing the Nitro Group

The introduction of a nitro group at the 6-position serves as a versatile handle for further chemical transformations. It can be subsequently reduced to an amine, which can then be elaborated into a wide array of functional groups.

Causality Behind Experimental Choices: The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and prevent over-nitration. A mixture of nitric acid and trifluoroacetic acid is a common system for this transformation.[5] Trifluoroacetic acid acts as a solvent and a catalyst, promoting the formation of the nitronium ion (NO₂⁺) electrophile under relatively mild conditions.

Protocol: Synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxine

Reagent/ParameterQuantity/Value
2,3-Dihydro-1,4-benzodioxine1.0 eq
Nitric Acid (fuming)1.1 eq
Trifluoroacetic Acid10 vol
Temperature0 °C to room temperature
Reaction Time1-2 hours

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dihydro-1,4-benzodioxine in trifluoroacetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 6-nitro-2,3-dihydro-1,4-benzodioxine.

Self-Validating System: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry. The melting point should be consistent with literature values.[6]

Friedel-Crafts Acylation: Installation of Acyl Groups

Friedel-Crafts acylation is a powerful method for introducing a ketone functionality onto the aromatic ring.[7] This reaction involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices: The Lewis acid catalyst is essential for generating the highly electrophilic acylium ion, which then attacks the electron-rich benzodioxine ring.[8] The choice of solvent can influence the reactivity and regioselectivity. Dichloromethane or nitrobenzene are commonly used solvents. To achieve regioselectivity for the 6-position, the reaction is typically performed at low temperatures.

Protocol: Synthesis of 6-Acetyl-2,3-dihydro-1,4-benzodioxine

Reagent/ParameterQuantity/Value
2,3-Dihydro-1,4-benzodioxine1.0 eq
Acetyl Chloride1.1 eq
Aluminum Chloride (AlCl₃)1.2 eq
Dichloromethane (DCM)20 vol
Temperature0 °C to room temperature
Reaction Time2-4 hours

Step-by-Step Methodology:

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add acetyl chloride dropwise.

  • Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Add a solution of 2,3-dihydro-1,4-benzodioxine in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6-acetyl-2,3-dihydro-1,4-benzodioxine.

Visualization of Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification AlCl3 Anhydrous AlCl₃ Formation Formation of Acylium Ion Complex AlCl3->Formation AcCl Acetyl Chloride AcCl->Formation DCM1 Dry DCM DCM1->Formation Addition Addition of Benzodioxine Formation->Addition 0 °C Stirring Stir at RT Addition->Stirring Quench Quench with Ice/HCl Stirring->Quench TLC Monitoring Extraction Extraction with DCM Quench->Extraction Wash Wash & Dry Extraction->Wash Purification Column Chromatography Wash->Purification Product 6-Acetyl-2,3-dihydro- 1,4-benzodioxine Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[9][10] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[11]

Causality Behind Experimental Choices: The Vilsmeier reagent is a less reactive electrophile than the acylium ion in Friedel-Crafts reactions, which can lead to higher regioselectivity. The reaction is typically carried out at elevated temperatures to drive the formylation to completion.

Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

Reagent/ParameterQuantity/Value
2,3-Dihydro-1,4-benzodioxine1.0 eq
Phosphorus Oxychloride (POCl₃)1.5 eq
N,N-Dimethylformamide (DMF)10 vol
Temperature90-100 °C
Reaction Time3-5 hours

Step-by-Step Methodology:

  • In a three-necked flask fitted with a dropping funnel, condenser, and thermometer, place N,N-dimethylformamide and cool it to 0 °C.

  • Add phosphorus oxychloride dropwise to the cooled DMF with stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 2,3-dihydro-1,4-benzodioxine to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography to obtain 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Visualization of Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction_steps Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Benzodioxine 2,3-Dihydro-1,4-benzodioxine Benzodioxine->Reaction_Mix Heating Heating (90-100 °C) Reaction_Mix->Heating Hydrolysis Hydrolysis (Work-up) Heating->Hydrolysis Product 2,3-Dihydro-1,4-benzodioxine- 6-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack Formylation Pathway.

Derivatization from 6-Amino-2,3-dihydro-1,4-benzodioxine

A common and highly effective strategy for introducing diverse functionalities at the 6-position is to start with 6-amino-2,3-dihydro-1,4-benzodioxine. This key intermediate can be synthesized by the reduction of the corresponding 6-nitro derivative.

Synthesis of Sulfonamides

The reaction of 6-amino-2,3-dihydro-1,4-benzodioxine with various sulfonyl chlorides provides a straightforward route to a library of sulfonamide derivatives, which are of significant interest in medicinal chemistry.[12][13]

Causality Behind Experimental Choices: The reaction is typically carried out in an aqueous alkaline medium.[12] The base, such as sodium carbonate, serves to deprotonate the amino group, increasing its nucleophilicity, and also to neutralize the HCl generated during the reaction.

Protocol: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Reagent/ParameterQuantity/Value
6-Amino-2,3-dihydro-1,4-benzodioxine1.0 eq
4-Methylbenzenesulfonyl chloride1.05 eq
10% Aqueous Sodium Carbonateq.s. to maintain basic pH
TemperatureRoom Temperature
Reaction Time4-5 hours

Step-by-Step Methodology:

  • Suspend 6-amino-2,3-dihydro-1,4-benzodioxine in 10% aqueous sodium carbonate solution.

  • Add 4-methylbenzenesulfonyl chloride portion-wise to the stirred suspension at room temperature.

  • Continue stirring for 4-5 hours, maintaining a basic pH by adding more sodium carbonate solution if necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture with concentrated HCl to pH 2 to precipitate the product.

  • Filter the precipitate, wash thoroughly with distilled water, and air-dry to yield the desired sulfonamide.[12]

Conclusion

The derivatization of the 6-position on the 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in the development of novel therapeutic agents. The methodologies outlined in this guide, including nitration, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the synthesis of sulfonamides from the 6-amino precursor, provide a robust toolkit for medicinal chemists. The provided protocols, grounded in established literature, offer a practical starting point for the synthesis and exploration of new chemical space around this privileged heterocyclic system. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable the successful generation of diverse libraries of 6-substituted 2,3-dihydro-1,4-benzodioxine derivatives for biological evaluation.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Iodo-1,4-benzodioxane with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 6-Aryl-1,4-benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antihypertensive, antipsychotic, and anticancer properties. The strategic functionalization of the benzodioxane ring, particularly at the 6-position with various aryl and heteroaryl groups, allows for the fine-tuning of a molecule's steric and electronic properties. This capability is crucial in modern drug discovery for optimizing ligand-receptor interactions and improving pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in organic synthesis for the construction of carbon-carbon bonds, especially for creating biaryl structures.[3][4][5] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for medicinal chemists. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 6-iodo-1,4-benzodioxane with a range of boronic acids, a key step in the synthesis of diverse libraries of 6-aryl-1,4-benzodioxane derivatives for drug development programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any chemical transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 6-iodo-1,4-benzodioxane. This step forms a Pd(II) intermediate. The high reactivity of the C-I bond makes this the preferred site of reaction.

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical and can significantly influence the rate and success of this step.

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium center couple, forming the desired C-C bond of the 6-aryl-1,4-benzodioxane product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) 6-(1,4-Benzodioxane)-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) 6-(1,4-Benzodioxane)-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product 6-Aryl-1,4-benzodioxane Reductive Elimination->Product Reactants 6-Iodo-1,4-benzodioxane + Ar'-B(OH)2 + Base Reactants->Oxidative Addition CatalystRegen

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Scope of the Suzuki-Miyaura Coupling of 6-Iodo-1,4-benzodioxane

The versatility of the Suzuki-Miyaura reaction allows for the coupling of 6-iodo-1,4-benzodioxane with a wide range of aryl and heteroaryl boronic acids. The following table summarizes typical reaction conditions and isolated yields for the synthesis of various 6-aryl-1,4-benzodioxane derivatives.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901688
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110895
43-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (9:1)1001285
5Pyridine-3-boronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane1001878
64-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001489
72-Naphthylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901691

Note: The reaction conditions and yields are representative and may vary depending on the specific boronic acid and the scale of the reaction. Optimization is often necessary to achieve the best results.

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-iodo-1,4-benzodioxane with phenylboronic acid using conventional heating.

Materials:

  • 6-Iodo-1,4-benzodioxane (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-iodo-1,4-benzodioxane, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent mixture (Toluene/EtOH/H₂O). The use of a degassed solvent is critical to maintain the catalytic activity.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 6-phenyl-1,4-benzodioxane.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6]

Materials:

  • 6-Iodo-1,4-benzodioxane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% of Pd)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 6-iodo-1,4-benzodioxane, the desired arylboronic acid, potassium carbonate, and palladium on carbon.

  • Solvent Addition: Add dimethylformamide (DMF) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). The optimal time and temperature should be determined for each substrate.

  • Workup and Purification: After cooling, the workup and purification follow the same procedure as described in the conventional heating protocol. The heterogeneous Pd/C catalyst can be removed by filtration.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - 6-Iodo-1,4-benzodioxane - Boronic Acid - Base Vessel Add to Flame-Dried Reaction Vessel Reactants->Vessel Inert Establish Inert Atmosphere (N2/Ar) Vessel->Inert CatalystSolvent Add Catalyst and Degassed Solvent Inert->CatalystSolvent Heating Heat with Stirring (Conventional or Microwave) CatalystSolvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Extraction Dilute and Perform Aqueous Extraction Cooling->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Pure 6-Aryl-1,4-benzodioxane

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 6-aryl-1,4-benzodioxane derivatives. The protocols outlined in this guide provide a solid foundation for researchers to access a diverse range of these valuable compounds. The choice of catalyst, ligand, base, and solvent system can be tailored to accommodate a wide variety of boronic acids, including those with sensitive functional groups and heteroaromatic systems. Future advancements in catalyst development, particularly in the area of more active and stable palladium complexes, will likely further expand the scope and efficiency of this important transformation, facilitating the rapid generation of novel molecular entities for drug discovery and development.

References

Application Note & Protocol: A Robust and Scalable Synthesis of 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Iodo-1,4-benzodioxane is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of Vilazodone, an antidepressant agent.[1][2][3] The development of a safe, efficient, and scalable synthetic route is therefore of critical importance for pharmaceutical research and manufacturing. This document provides a comprehensive guide to the large-scale synthesis of 6-Iodo-1,4-benzodioxane via electrophilic iodination of 1,4-benzodioxane. We delve into the mechanistic rationale, provide a detailed, step-by-step protocol suitable for scale-up, and outline critical safety, analytical, and process control parameters to ensure a robust and reproducible outcome.

Introduction: The Strategic Importance of 1,4-Benzodioxanes

The 1,4-benzodioxane scaffold is a privileged structure in drug design, appearing in numerous biologically active compounds that target a wide array of receptors and enzymes.[4][5][6] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for medicinal chemists. Derivatives of 1,4-benzodioxane have shown activities as α-adrenergic and serotoninergic receptor antagonists, anticancer agents, and antibacterials.[5][7][8]

6-Iodo-1,4-benzodioxane, in particular, gains its significance from the versatile carbon-iodine bond, which is readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an ideal precursor for introducing molecular complexity. Its role as an intermediate in the synthesis of drugs for psychoneurosis and circulatory conditions highlights the need for reliable production methods on an industrial scale.[9][10] This guide is designed to bridge the gap between laboratory-scale procedures and the demands of large-scale production.

Synthetic Strategy and Mechanistic Considerations

The synthesis is approached as a two-stage process: first, the formation of the 1,4-benzodioxane core, and second, the regioselective iodination of the aromatic ring.

Stage 1: Synthesis of 1,4-Benzodioxane The most common and industrially viable method for constructing the 1,4-benzodioxane ring system is the Williamson ether synthesis, involving the reaction of a catechol derivative with a 1,2-dielectrophile.[11][12] For the parent compound, this involves reacting catechol with 1,2-dibromoethane in the presence of a base.

Stage 2: Electrophilic Iodination The core of this protocol is the regioselective iodination of 1,4-benzodioxane. The electron-donating nature of the two ether oxygen atoms activates the benzene ring towards electrophilic aromatic substitution. The directing effect of the ortho, para-directing ether groups favors substitution at positions 6 and 7 (para to the oxygens). Steric hindrance generally leads to a preference for the 6-position.

For this transformation, N-Iodosuccinimide (NIS) is the reagent of choice for large-scale operations. Compared to methods using molecular iodine with an oxidizing agent (e.g., HIO₃/H₂SO₄), NIS offers several advantages:[13]

  • Milder Reaction Conditions: Avoids the use of strong, corrosive acids.

  • Improved Safety and Handling: NIS is a stable, crystalline solid that is easier and safer to handle than elemental iodine and strong oxidizers.[14][15][16]

  • High Regioselectivity: Often provides the desired isomer in high purity.

  • Simple Work-up: The succinimide byproduct is generally easy to remove.

The reaction proceeds via the generation of an electrophilic iodine species, which is attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.

Chemical Reaction Pathway

Caption: Overall transformation for the synthesis of 6-Iodo-1,4-benzodioxane.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the starting material, 1,4-benzodioxane. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with suitable containment.

Equipment and Materials
  • 10 L glass-lined or stainless steel reactor equipped with mechanical stirring, a temperature probe, a reflux condenser, a nitrogen inlet, and a charging port.

  • Heating/cooling mantle or circulating bath.

  • Appropriate filtration apparatus (e.g., Nutsche filter).

  • Vacuum drying oven.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields, face shield, lab coat.[16]

Reagent and Process Parameters
ParameterValueMolesEquivalentsNotes
Reactants
1,4-Benzodioxane1.00 kg7.34 mol1.0Starting material
N-Iodosuccinimide (NIS)1.74 kg7.71 mol1.05Slight excess ensures complete reaction
Solvent
Acetonitrile (MeCN)6.0 L--Reaction solvent
Work-up
10% aq. Na₂S₂O₃~2.0 L--To quench unreacted iodine/NIS
Saturated aq. NaCl2.0 L--Brine wash to aid phase separation
Ethyl Acetate3 x 2.0 L--Extraction solvent
Anhydrous MgSO₄~300 g--Drying agent
Conditions
Reaction Temperature20-25 °C (Room Temp.)--Monitor for exotherm
Reaction Time12-18 hours--Monitor by TLC/HPLC
Expected Output
Yield1.65 - 1.80 kg (85-93%)--Based on 1,4-Benzodioxane
Purity (GC)>95%--Remainder is mainly the 5-isomer[17]

Experimental Workflow

G A Charge Reactor: 1. 1,4-Benzodioxane (1.0 kg) 2. Acetonitrile (6.0 L) B Stir at RT until dissolved A->B C Charge NIS (1.74 kg) in portions over 30 min B->C D Monitor Temperature (Maintain < 30°C) C->D Exotherm Control E Stir at RT for 12-18h C->E F Monitor Reaction (TLC/HPLC until SM consumed) E->F In-Process Control G Quench Reaction: Add 10% aq. Na₂S₂O₃ F->G H Solvent Removal: Concentrate in vacuo G->H I Extraction: 1. Add Ethyl Acetate & Water 2. Separate layers H->I J Aqueous Wash: Wash organic layer with brine I->J K Drying: Dry organic layer over MgSO₄ J->K L Filtration & Concentration: Filter and remove solvent K->L M Purification: Vacuum Distillation or Recrystallization L->M N Final Product: 6-Iodo-1,4-benzodioxane M->N

Caption: Step-by-step workflow for the large-scale synthesis of 6-Iodo-1,4-benzodioxane.

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 1,4-benzodioxane (1.00 kg) and acetonitrile (6.0 L). Begin stirring to dissolve the starting material completely.

  • NIS Addition: Once a homogeneous solution is obtained, begin adding N-Iodosuccinimide (1.74 kg) in portions over approximately 30 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm of the reaction. Monitor the internal temperature closely and use a cooling bath if necessary to maintain the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction progress every 2-4 hours using TLC or HPLC. The reaction is complete when the 1,4-benzodioxane spot/peak is no longer visible (typically 12-18 hours).

  • Quenching: Once the reaction is complete, slowly add 10% aqueous sodium thiosulfate solution (~2.0 L) with stirring until the characteristic iodine color disappears. This step neutralizes any remaining NIS or elemental iodine.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Work-up and Extraction: Transfer the resulting slurry to a larger vessel or extractor. Add ethyl acetate (2.0 L) and deionized water (2.0 L). Stir vigorously and then allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2.0 L each). Causality Note: Ethyl acetate is chosen for its good solvency of the product and its immiscibility with water.

  • Washing: Combine all organic extracts and wash with saturated aqueous sodium chloride (brine, 2.0 L). The brine wash helps to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (~300 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude product as a pale yellow to yellow liquid or solid.[17]

  • Purification: For high-purity material, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Safety and Handling Precautions

  • N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14][15][18][19] Handle in a well-ventilated area, wearing appropriate PPE.[16] Avoid creating dust. Store in a cool, dry, light-protected area under an inert atmosphere.[14][18]

  • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed or inhaled. Use in a well-ventilated area away from ignition sources.

  • Ethyl Acetate: Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

  • General Procedures: All transfers of flammable solvents should be grounded. Ensure emergency procedures, including access to safety showers, eyewash stations, and appropriate fire extinguishers, are in place.[15][19]

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical methods are recommended:

  • Appearance: Pale yellow to yellow liquid.[17]

  • Identity (¹H and ¹³C NMR): Confirms the chemical structure and isomeric purity.

    • ¹H NMR (CDCl₃, 400 MHz): δ ~6.7-7.2 (m, 3H, Ar-H), 4.25 (s, 4H, -OCH₂CH₂O-).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~144.1, 143.5, 126.5, 122.3, 118.9, 85.5, 64.4, 64.3.

  • Purity (GC/MS): Determines the percentage purity and identifies any volatile impurities. The primary expected impurity is the 5-iodo isomer.[17]

  • Purity (HPLC): Provides quantitative analysis of the main component and non-volatile impurities.

Conclusion

The protocol described herein provides a reliable, efficient, and scalable method for the synthesis of 6-Iodo-1,4-benzodioxane. By utilizing N-Iodosuccinimide, the process operates under mild conditions, ensuring high yield and regioselectivity while maintaining a favorable safety profile for large-scale production. The detailed workflow, in-process controls, and analytical checks create a self-validating system essential for the consistent manufacturing of this critical pharmaceutical intermediate.

References

Application Notes & Protocols: 6-Iodo-1,4-benzodioxane as a Key Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,4-Benzodioxane Scaffold, a Privileged Motif in Medicinal Chemistry

The 1,4-benzodioxane ring system is a prominent and versatile scaffold in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic compounds with significant therapeutic potential.[1] This heterocyclic motif is a key structural component in numerous marketed drugs, demonstrating its broad applicability in drug design.[2] Notable examples include Doxazosin, an α1-adrenoblocker for treating hypertension, and Eliglustat, used in the management of Gaucher's disease.[2][3][4]

The biological activities associated with the 1,4-benzodioxane core are diverse, spanning antibacterial, anticancer, anti-inflammatory, and neuroreceptor modulating effects.[1][3][4][5][6] The scaffold's value lies in its rigid structure, which can precisely orient substituents for optimal interaction with biological targets, and its favorable physicochemical properties.

Functionalization of the benzodioxane aromatic ring is a critical strategy for modulating pharmacological activity and selectivity.[1] Among the various functionalized derivatives, 6-iodo-1,4-benzodioxane emerges as a particularly powerful and versatile intermediate. The carbon-iodine bond at the 6-position is an excellent handle for modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the role of 6-iodo-1,4-benzodioxane in synthesis, complete with detailed protocols and the scientific rationale behind them.

Reagent Profile: 6-Iodo-1,4-benzodioxane

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
IUPAC Name 6-iodo-2,3-dihydro-1,4-benzodioxine[7]
CAS Number 57744-67-9[7]
Molecular Formula C₈H₇IO₂[7]
Molecular Weight 262.05 g/mol N/A
Appearance Pale yellow to yellow liquid[7]
Purity Typically >95%[7][8]

Safety and Handling: As with all laboratory chemicals, 6-iodo-1,4-benzodioxane should be handled with appropriate care in a well-ventilated fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 6-iodo-1,4-benzodioxane in synthesis stems from the reactivity of its C-I bond. This bond is highly susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle of numerous cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.

Palladium_Cross_Coupling_Cycle cluster_legend General Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (+ R-X) Transmetalation R-Pd(II)(R')L₂ Oxidative_Addition->Transmetalation Transmetalation (+ R'-M) Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-X R-X = 6-Iodo-1,4-benzodioxane R'-M R'-M = Coupling Partner (e.g., Boronic Acid, Alkyne, Amine)

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl linkages, a common motif in bioactive molecules. The reaction couples an organohalide with an organoboron reagent, typically a boronic acid or ester.

Causality Behind the Protocol:

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, generating Pd(0) in situ from a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is also common and often more robust.[11]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is frequently used.[12] The organic solvent solubilizes the aryl iodide and catalyst, while water solubilizes the inorganic base and facilitates the formation of the active boronate species.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Setup Add 6-iodo-1,4-benzodioxane, arylboronic acid, base (K₂CO₃), and solvent (dioxane/H₂O) to a Schlenk flask. Inert Evacuate and backfill with Argon/Nitrogen (3x). (Degas the solvent) Setup->Inert Catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄). Inert->Catalyst Heat Heat mixture to 90-100 °C with vigorous stirring. Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temp. Dilute with Ethyl Acetate. Monitor->Cool Wash Wash with H₂O and brine. Dry organic layer (Na₂SO₄). Cool->Wash Concentrate Concentrate under reduced pressure. Wash->Concentrate Purify Purify by flash column chromatography. Concentrate->Purify

Workflow for a typical Suzuki-Miyaura coupling experiment.
Protocol: Synthesis of 6-Aryl-1,4-benzodioxane

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-iodo-1,4-benzodioxane (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[12]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total volume should provide a concentration of approximately 0.1 M with respect to the iodo-benzodioxane.[12]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), to the flask under a positive pressure of argon.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[4]

Application 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. The resulting aryl-alkyne products are valuable intermediates and are themselves found in various bioactive compounds.

Causality Behind the Protocol:

  • Dual Catalysis: The reaction classically employs a dual catalytic system. A palladium complex (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[13] The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to deprotonate the terminal alkyne and to scavenge the hydrogen iodide (HI) byproduct generated during the reaction, preventing side reactions.[12]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to ensure the solubility of all components and to prevent moisture-related side reactions.

Protocol: Synthesis of 6-(Alkynyl)-1,4-benzodioxane
  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).[12]

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.). Stir for 5-10 minutes.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe, followed by a solution of 6-iodo-1,4-benzodioxane (1.0 equiv.) in the same solvent.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours. The optimal temperature depends on the reactivity of the specific alkyne.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove precipitated salts, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]

  • Characterization: Confirm the structure via spectroscopic methods (NMR, IR, HRMS). The characteristic alkyne C≡C stretch should be visible in the IR spectrum (~2100-2260 cm⁻¹).

Summary of Representative Coupling Conditions

The following table summarizes typical conditions for various cross-coupling reactions using 6-iodo-1,4-benzodioxane as a substrate. These serve as excellent starting points for optimization.

Reaction TypeCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O90-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (3%) / CuI (5%)Et₃N (2.5)THF or DMF25-60
Buchwald-Hartwig Amine / AmidePd₂(dba)₃ (2%) / Xantphos (4%)Cs₂CO₃ (1.5)Toluene or Dioxane100-110
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂ (2%) / P(o-tol)₃ (4%)Et₃N (1.5)Acetonitrile or DMF80-100

Conclusion

6-Iodo-1,4-benzodioxane is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily demonstrated through its efficient participation in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods provide reliable and modular access to a vast chemical space of novel 1,4-benzodioxane derivatives. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their synthetic campaigns, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Utilization of 6-Iodo-2,3-dihydro-1,4-benzodioxine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of 6-Iodo-2,3-dihydro-1,4-benzodioxine. This versatile building block is a key intermediate in the synthesis of a variety of biologically active molecules, most notably α1-adrenoreceptor antagonists and Poly(ADP-ribose) polymerase (PARP) inhibitors. These application notes are designed to offer not only procedural guidance but also a deeper understanding of the chemical principles and strategic considerations that underpin the effective use of this compound in a research setting.

Introduction: The Strategic Importance of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its rigid, oxygen-rich structure imparts favorable pharmacokinetic properties and allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[3] The introduction of an iodine atom at the 6-position, as in this compound, provides a highly versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This makes it an invaluable starting material for the construction of diverse molecular libraries and the optimization of lead compounds in drug discovery programs.[4]

The primary utility of this compound lies in its application as a key building block for compounds targeting α-adrenoreceptors and PARP enzymes. The 1,4-benzodioxane nucleus is a core component of several potent α1-adrenoreceptor antagonists, which are crucial in the management of cardiovascular diseases.[5][6] Similarly, this scaffold has been successfully incorporated into the design of novel and potent PARP1 inhibitors, a class of anticancer agents that exploit the concept of synthetic lethality in DNA repair-deficient tumors.[7][8]

Procurement and Quality Assessment of this compound

Supplier Selection and Specifications

When purchasing this compound, it is imperative to select a reputable supplier that provides a comprehensive Certificate of Analysis (CoA). Key parameters to scrutinize on the CoA are summarized in the table below.

ParameterRecommended SpecificationImportance
Purity (by HPLC/GC) ≥ 98%Ensures that the starting material is free from significant impurities that could interfere with the reaction or complicate purification of the product.
Identity (by ¹H NMR and/or MS) Conforms to structureVerifies the correct chemical structure of the compound.
Appearance White to off-white solidA significant deviation in color may indicate the presence of impurities.
Melting Point Consistent with literature valuesA sharp melting point range is indicative of high purity.
Residual Solvents Specified and within acceptable limitsHigh levels of residual solvents can affect reaction stoichiometry and performance.
In-House Quality Control

Upon receipt of the material, it is best practice to perform in-house verification of its identity and purity. A simple ¹H NMR spectrum in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is typically sufficient to confirm the structure and assess for the presence of any major organic impurities.

Application Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Derivative

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[9][10] The following protocol provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura reaction using this compound and a generic arylboronic acid. This reaction is a foundational step in the synthesis of various bioactive molecules.[11][12]

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound F 6-Aryl-2,3-dihydro-1,4-benzodioxine A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃) D->F Base E Solvent (e.g., Dioxane/H₂O) E->F Solvent Suzuki_Workflow start Start setup Combine Reactants, Catalyst, and Base in a Dry Flask start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir for 2-12 hours solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodo-2,3-dihydro-1,4-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 6-Iodo-2,3-dihydro-1,4-benzodioxine. This key intermediate is valuable in the development of various biologically active compounds.[1][2][3][4] This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols grounded in established chemical principles.

The Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound from its parent, 1,4-benzodioxan, is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction. Understanding the mechanism is crucial for troubleshooting. The ether oxygens of the dioxan ring are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions of the benzene ring.

The two primary positions for substitution are C5 (ortho) and C6 (para). While electronically favored, the C6 position is generally the major product due to reduced steric hindrance compared to the C5 position, which is flanked by the fused dioxane ring. However, achieving high regioselectivity is a common challenge. The goal of optimization is to generate a potent iodine electrophile (conceptually "I+") under conditions that maximize substitution at the desired C6 position while minimizing side reactions.[5]

SEAr_Mechanism Figure 1: General Mechanism for Electrophilic Iodination sub 1,4-Benzodioxan intermediate Arenium Ion Intermediate (Sigma Complex) sub->intermediate + I⁺ I_plus Iodine Electrophile (e.g., from I₂/Oxidant, NIS, DIH) product 6-Iodo-1,4-benzodioxan intermediate->product - H⁺ H_plus H⁺

Caption: Figure 1: General Mechanism for Electrophilic Iodination.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Answer: Low yield is the most common complaint and typically stems from one of three areas: an insufficiently reactive iodinating system, suboptimal reaction conditions, or losses during work-up.

A. Inefficient Iodinating Reagent: Molecular iodine (I₂) itself is a weak electrophile and often unreactive toward aromatic rings without an activator. If you are using I₂, the problem likely lies with the activation method.

  • Insight & Solution: Switch to a more potent, modern iodinating reagent.

    • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent is often cited for higher reactivity and selectivity compared to I₂ or even N-Iodosuccinimide (NIS).[6][7] It is a solid, easier to handle than iodine, and the dimethylhydantoin byproduct is readily removed by aqueous extraction.

    • N-Iodosuccinimide (NIS): A common and effective reagent, but its reactivity often needs to be enhanced with a strong acid like trifluoromethanesulfonic acid (TfOH).[5]

    • I₂ with an Oxidant/Activator: If you must use I₂, ensure your activating system is robust. Systems like I₂/Selectfluor or I₂ with an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide can generate the required electrophilic species.[8][9]

B. Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical for both reaction rate and selectivity.

  • Insight & Solution:

    • Solvent: Acetonitrile is an excellent solvent for many modern iodination reactions, particularly those using DIH with thiourea or disulfide catalysts, as it promotes high yields and rapid reactions.[6][7] For reactions requiring strong acids, glacial acetic acid is a common choice.[9]

    • Catalyst/Acid: The generation of the electrophile is often the rate-limiting step. Ensure your acid catalyst is strong enough and present in the correct stoichiometry. For less reactive substrates, concentrated sulfuric acid is often used.[9] Organocatalytic methods using thiourea derivatives have also proven highly effective and mild.[6]

    • Temperature: Most electrophilic iodinations can be run effectively between 0°C and room temperature. Running the reaction at a lower temperature can sometimes improve selectivity and prevent the formation of degradation byproducts.

C. Work-up and Purification Losses: The desired product can be lost during the process of isolating it from the reaction mixture.

  • Insight & Solution:

    • Quenching: After the reaction is complete, quench with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will destroy any remaining I₂ or active iodine species, preventing further reaction and simplifying purification.

    • Extraction: Ensure complete extraction from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) to maximize recovery.

    • Purification: See FAQ 2 for detailed purification strategies.

Question 2: I am forming a significant amount of an isomeric impurity that is difficult to separate. How can I improve regioselectivity for the 6-position?

Answer: This is a classic selectivity problem. The impurity is almost certainly the 5-iodo isomer.[10] Improving regioselectivity requires fine-tuning the reaction conditions to favor substitution at the sterically less hindered C6 position.

  • Insight & Solution:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -10°C) can increase the activation energy barrier for substitution at the more sterically hindered C5 position, thereby favoring the formation of the 6-iodo product.

    • Choose a Selective Reagent System: Mild, highly regioselective protocols are designed specifically to overcome this issue. The organocatalytic iodination using DIH and a thiourea catalyst in acetonitrile is reported to be highly regioselective and high-yielding for a range of activated aromatic compounds.[6]

    • Avoid Overly Harsh Conditions: Extremely strong acids or high temperatures can decrease selectivity, leading to a mixture of isomers.[5] The goal is to find conditions that are just reactive enough to iodinate the ring efficiently without being so aggressive that selectivity is lost.

Question 3: My reaction is very slow or stalls before completion. What should I check?

Answer: A stalled reaction points to an issue with one of the core components: the substrate, the reagent, or the catalyst.

  • Insight & Solution:

    • Reagent Purity and Handling: Iodinating agents like NIS and DIH can be sensitive to moisture and light over time. Use a fresh bottle or a properly stored reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive catalysts.

    • Catalyst Deactivation: If using an acid catalyst, ensure it hasn't been neutralized by a basic impurity in your solvent or starting material. The concentration of strong acids like H₂SO₄ is critical; use a fresh, properly stored bottle.[9]

    • Solubility: Ensure all reactants are fully dissolved. If the starting material or reagent has poor solubility in your chosen solvent at the reaction temperature, you may see a stalled reaction. Consider a co-solvent or a different solvent system.

Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree Start Low Yield or Purity Issue Problem_Yield Primary Issue: Low Overall Yield Start->Problem_Yield Problem_Purity Primary Issue: Isomeric Impurity Start->Problem_Purity Problem_Stalled Primary Issue: Reaction Stalls Start->Problem_Stalled Sol_Yield_Reagent 1. Change Iodinating Reagent (e.g., to DIH) Problem_Yield->Sol_Yield_Reagent Sol_Yield_Cond 2. Optimize Conditions (Solvent: MeCN, Temp) Problem_Yield->Sol_Yield_Cond Sol_Yield_Workup 3. Refine Work-up (Quench, Extraction) Problem_Yield->Sol_Yield_Workup Sol_Purity_Temp 1. Lower Reaction Temp (e.g., 0°C) Problem_Purity->Sol_Purity_Temp Sol_Purity_Reagent 2. Use High-Selectivity System (e.g., DIH/Thiourea) Problem_Purity->Sol_Purity_Reagent Sol_Purity_Cond 3. Avoid Harsh Acids/ High Temps Problem_Purity->Sol_Purity_Cond Sol_Stalled_Purity 1. Check Reagent Purity & Handling (Moisture) Problem_Stalled->Sol_Stalled_Purity Sol_Stalled_Cat 2. Verify Catalyst Activity & Stoichiometry Problem_Stalled->Sol_Stalled_Cat Sol_Stalled_Sol 3. Check Solubility of All Components Problem_Stalled->Sol_Stalled_Sol

Caption: Figure 2: Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield method for preparing this compound on a lab scale?

Based on current literature, an organocatalytic approach using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source and a thiourea catalyst in acetonitrile offers a superior combination of high yield, high regioselectivity, and mild reaction conditions.[6][7] This method avoids the use of harsh mineral acids and often proceeds rapidly at room temperature.

Q2: How can I effectively purify the final product from unreacted starting material and the 5-iodo isomer?

Purification is almost always achieved by silica gel column chromatography .

  • Solvent System: A non-polar/polar solvent gradient is effective. Start with a low polarity mobile phase like pure hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. The non-polar starting material (1,4-benzodioxan) will elute first, followed by the two iodo-isomers. The 6-iodo and 5-iodo isomers often have very similar Rf values, so a long column and a shallow gradient may be required for baseline separation. A typical system might be a gradient of 0% to 10% Ethyl Acetate in Hexane.[11]

  • Recrystallization: If the crude product is a solid and the purity is already reasonably high (>90%), recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can be an effective final purification step to remove trace impurities.[9]

Q3: What are the key safety precautions for this synthesis?

  • Reagent Handling: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Strong Acids: If using concentrated sulfuric acid or trifluoromethanesulfonic acid, handle with extreme care. These are highly corrosive. Always add acid slowly to the reaction mixture, especially when cooling is required.[9]

  • Iodine Compounds: Iodine and its derivatives (NIS, DIH) can be toxic and are skin and respiratory irritants. Avoid inhalation of dust or vapors.

  • Quenching: The quenching step with sodium thiosulfate can sometimes produce sulfur dioxide gas. Ensure adequate ventilation.

Data Summary & Protocols

Comparison of Iodination Methods
MethodIodinating ReagentCatalyst / ConditionsSolventTypical YieldKey Advantages / Disadvantages
Organocatalytic [6]DIHThiourea (catalytic)AcetonitrileHighPro: Mild, high yield, highly regioselective. Con: Catalyst may not be a common lab stock.
Acid Catalyzed DIHSulfuric AcidDichloromethaneHighPro: Uses common reagents, high reactivity. Con: Strong acid can be harsh and reduce selectivity.
Oxidative Iodination [9]Iodic Acid (HIO₃)Sulfuric AcidAcetic AcidModerate to GoodPro: Uses inexpensive iodine source. Con: Requires strong acid, complex work-up.
Selectfluor System [8]I₂Selectfluor, Sc(OTf)₃HFIPGood to HighPro: Effective for a broad range of substrates. Con: Requires specialized reagents (Selectfluor, HFIP).
Classic NIS [5]NISTriflic Acid (TfOH)DichloromethaneVariablePro: NIS is a common reagent. Con: Requires very strong acid, may have selectivity issues.
Recommended Experimental Protocol (Organocatalytic Method)

This protocol is adapted from the principles of mild and selective iodination of activated aromatic compounds.[6][7]

Workflow_Diagram Figure 3: Experimental Workflow Start Reactants: - 1,4-Benzodioxan - DIH - Thiourea Cat. - Acetonitrile Reaction Reaction Setup - Inert Atmosphere - Stir at RT, 1-4h - Monitor by TLC Start->Reaction Workup Work-up - Quench (Na₂S₂O₃) - Dilute (H₂O) - Extract (EtOAc) Reaction->Workup Purify Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Product Final Product - 6-Iodo-1,4-benzodioxan - Characterize (NMR, MS) Purify->Product

Caption: Figure 3: Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 2,3-dihydro-1,4-benzodioxine (1.0 eq.). Add a catalytic amount of N,N'-diphenylthiourea (approx. 0.1 eq.).

  • Reagent Addition: Dissolve the starting material and catalyst in dry acetonitrile. In a separate flask, dissolve 1,3-diiodo-5,5-dimethylhydantoin (DIH) (approx. 0.55-0.6 eq., as it contains two iodine atoms) in dry acetonitrile.

  • Reaction: Add the DIH solution dropwise to the stirred solution of the benzodioxan at room temperature.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the orange/brown color of iodine dissipates.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10%) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Technical Support Center: Purification of Crude 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are engaged in the purification of crude 6-Iodo-1,4-benzodioxane via chromatography.

Introduction

6-Iodo-1,4-benzodioxane is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is a critical step that often presents challenges, including the separation of closely related isomers and the removal of reaction-specific impurities. This guide is designed to provide practical, experience-driven advice to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 6-Iodo-1,4-benzodioxane?

A1: The impurity profile of crude 6-Iodo-1,4-benzodioxane is highly dependent on the synthetic route. However, common impurities may include:

  • 5-Iodo-1,4-benzodioxane: This is a common regioisomer that can be difficult to separate due to its similar polarity to the desired 6-iodo isomer.[1][2]

  • Unreacted 1,4-benzodioxane: The starting material for iodination is often present in the crude product.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodo-1,4-benzodioxane isomers.

  • Residual iodine (I₂): The presence of elemental iodine can give the crude product a pink or brownish tint.[3]

  • Solvent residues: Residual solvents from the reaction and workup are also common.

Q2: What is the recommended starting point for developing a purification method for 6-Iodo-1,4-benzodioxane?

A2: The recommended starting point is to develop a separation method using Thin Layer Chromatography (TLC). TLC is a rapid and effective tool for determining the optimal mobile phase (eluent) for column chromatography. For a moderately polar compound like 6-Iodo-1,4-benzodioxane, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

Q3: My crude product has a pinkish-brown color. What causes this and how can it be removed?

A3: A pink or brownish tint in the crude product is typically due to the presence of dissolved elemental iodine (I₂), a common byproduct or unreacted reagent in iodination reactions.[3] This can often be removed during the aqueous workup before chromatography by washing the organic layer with a 10% aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] This wash will reduce the colored iodine (I₂) to colorless iodide ions (I⁻).

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

This protocol outlines the steps for determining the optimal solvent system for the column chromatography purification of 6-Iodo-1,4-benzodioxane.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation:

    • Dissolve a small amount of the crude 6-Iodo-1,4-benzodioxane in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting the TLC Plate:

    • Using a capillary tube, spot a small amount of the dissolved sample onto the starting line.

  • Developing the TLC Plate:

    • Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). To ensure the chamber's atmosphere is saturated with solvent vapor, you can line it with filter paper.

    • Place the TLC plate in the chamber and allow the solvent to ascend the plate.

    • Remove the plate when the solvent front is near the top and immediately mark the solvent front with a pencil.

  • Visualization:

    • Visualize the separated spots under UV light (254 nm). 6-Iodo-1,4-benzodioxane should be UV active.

    • Calculate the Retention Factor (Rƒ) for each spot. The ideal solvent system will give the desired product an Rƒ value of approximately 0.2-0.4.[4]

Protocol 2: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of 6-Iodo-1,4-benzodioxane using flash column chromatography.

  • Column Preparation:

    • Select a column of the appropriate size based on the amount of crude material (typically using a 20-50 fold excess by weight of silica gel to crude product).[5]

    • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase determined by TLC. Ensure the packing is uniform and free of air bubbles.[5][6]

  • Sample Loading:

    • Dissolve the crude 6-Iodo-1,4-benzodioxane in a minimal amount of a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.[6]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[7][8]

  • Elution:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • If separation is difficult, a shallow solvent gradient can be employed. Start with a less polar mobile phase and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate in hexanes).[7]

  • Fraction Collection:

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure 6-Iodo-1,4-benzodioxane.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of 6-Iodo-1,4-benzodioxane.

Issue Potential Cause(s) Recommended Solution(s)
Poor separation of 6-iodo and 5-iodo isomers The isomers have very similar polarities.- Use a shallower solvent gradient to increase resolution.[7] - Try a different solvent system (e.g., dichloromethane/hexanes or toluene/hexanes) which may offer different selectivity.[4] - Use a longer column to increase the theoretical plates and improve separation.[5]
Product is eluting with the solvent front The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes).
Product is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Streaking or "tailing" of the product spot on TLC and column The compound may be interacting too strongly with the acidic silica gel.- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[7][9]
Low yield of purified product - Incomplete elution from the column. - Product decomposition on the column.- At the end of the chromatography, flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to ensure all the product has eluted. - If decomposition is suspected, consider using deactivated silica gel.[7]

Visual Workflows and Decision Trees

Purification Workflow Diagram

PurificationWorkflow Crude Crude 6-Iodo-1,4-benzodioxane Workup Aqueous Workup (optional Na2S2O3 wash) Crude->Workup TLC TLC Analysis (Solvent System Optimization) Workup->TLC Column Flash Column Chromatography TLC->Column Optimized Eluent Analysis Fraction Analysis (TLC) Column->Analysis Combine Combine Pure Fractions Analysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Pure Pure 6-Iodo-1,4-benzodioxane Evaporation->Pure

Caption: General workflow for the purification of 6-Iodo-1,4-benzodioxane.

Troubleshooting Decision Tree

TroubleshootingTree Start Poor Separation? ShallowGradient Use a shallower gradient Start->ShallowGradient Yes Tailing Tailing observed? Start->Tailing No DifferentSolvent Try a different solvent system ShallowGradient->DifferentSolvent Still poor LongerColumn Use a longer column DifferentSolvent->LongerColumn Still poor AddAmine Add triethylamine to eluent Tailing->AddAmine Yes LowYield Low Yield? Tailing->LowYield No FlushColumn Flush column with polar solvent LowYield->FlushColumn Yes DeactivatedSilica Use deactivated silica FlushColumn->DeactivatedSilica If decomposition suspected

References

Technical Support Center: Synthesis of 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Iodo-1,4-benzodioxane. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The successful and selective introduction of an iodine atom at the 6-position is a critical step for further functionalization, often via cross-coupling reactions.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during the electrophilic iodination of 1,4-benzodioxane.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My final product is a mixture of isomers, primarily the desired 6-iodo and the undesired 5-iodo-1,4-benzodioxane. How can I improve the regioselectivity?

A1: This is the most common challenge in this synthesis. The formation of both 5- and 6-iodo isomers is a direct consequence of the electronic properties of the 1,4-benzodioxane ring system.

Root Cause Analysis: The ether-like oxygens of the dioxane ring are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In 1,4-benzodioxane, the 6-position is para to one oxygen atom, while the 5-position is ortho. Both sites are electronically activated for electrophilic aromatic substitution. The final ratio of these isomers is sensitive to steric effects and reaction conditions. In fact, many commercial sources sell 6-iodo-1,4-benzodioxane with the 5-isomer as the main impurity, highlighting the difficulty in achieving perfect selectivity.[3][4]

Solutions & Optimizations:

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): NIS is often preferred as it is a milder source of electrophilic iodine and can lead to better regioselectivity. The reaction is typically catalyzed by a protic acid like trifluoroacetic acid (TFA). The bulkier nature of the NIS-catalyst complex can sterically favor attack at the less hindered 6-position over the 5-position.

    • Iodine (I₂) with an Oxidant: Reagent systems like I₂/HIO₃ or I₂/HNO₃ are powerful but can be less selective.[5][6] The highly reactive iodinating species generated (e.g., I⁺ or I₃⁺) may be less sensitive to subtle steric differences between the 5- and 6-positions.

  • Solvent and Temperature Control:

    • Solvent Polarity: Using less polar solvents can sometimes enhance selectivity by influencing the solvation of the transition state. Consider switching from highly polar solvents like acetic acid to dichloromethane (DCM) or acetonitrile.

    • Cryogenic Conditions: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can significantly improve selectivity. Lower temperatures increase the sensitivity of the reaction to small differences in activation energy between the pathways leading to the 5- and 6-isomers.

  • Catalyst Selection:

    • When using NIS, a catalytic amount of a strong acid with a non-nucleophilic counter-ion, such as trifluoromethanesulfonic acid (TfOH) or TFA, is effective.[7] Avoid Lewis acids like AlCl₃ which can be overly aggressive and may coordinate with the dioxane oxygens, leading to decomposition.

Q2: I'm observing significant amounts of di-iodinated byproducts in my crude product. What causes this and how can I prevent it?

A2: The formation of di-iodinated species (e.g., 6,7-diiodo- or 5,7-diiodo-1,4-benzodioxane) is a classic example of a consecutive reaction. The mono-iodinated product is still an activated aromatic ring and can react further with the iodinating agent.

Root Cause Analysis: The iodine substituent is only weakly deactivating. Therefore, the mono-iodinated product, 6-iodo-1,4-benzodioxane, remains sufficiently electron-rich to undergo a second iodination, especially if excess iodinating agent is present or the reaction is allowed to proceed for too long.

Solutions & Optimizations:

  • Strict Stoichiometric Control: Use a slight sub-stoichiometric amount or a maximum of 1.0 to 1.05 equivalents of the iodinating agent relative to the 1,4-benzodioxane starting material. This ensures the reaction stops, for the most part, after the first substitution.

  • Controlled Addition: Add the iodinating agent (e.g., solid NIS or a solution of I₂) slowly and portion-wise to the solution of 1,4-benzodioxane. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-iodinated product appear.

  • Lower Temperature: As with improving regioselectivity, running the reaction at a lower temperature will decrease the rate of the second iodination more significantly than the first, helping to prevent over-reaction.

Q3: My reaction mixture turns dark brown or black, and I'm getting a lot of tar-like, insoluble material. What's happening?

A3: The formation of tar is typically due to oxidative side reactions.

Root Cause Analysis: 1,4-benzodioxane is an electron-rich aromatic system, making it susceptible to oxidation, especially under harsh reaction conditions. Many iodination protocols employ strong oxidizing agents (e.g., nitric acid, iodic acid) to generate the electrophilic iodine species (I⁺) from molecular iodine (I₂).[6] If not properly controlled, these oxidants can attack the benzodioxane ring itself, leading to polymerization and decomposition (tar formation).

Solutions & Optimizations:

  • Switch to a Milder Reagent: The most effective solution is to avoid strong oxidizing agents altogether. Switch to N-Iodosuccinimide (NIS) with a catalytic amount of a non-oxidizing acid (like TFA), which does not involve a separate, harsh oxidation step.[7]

  • Temperature Control: If using an oxidative system is unavoidable, maintain strict temperature control at 0 °C or below to minimize the rate of oxidative decomposition.

  • Degas Solvents: Ensure that solvents are free of peroxides and dissolved oxygen, which can contribute to radical-based side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent air oxidation, although oxidation by the reagents themselves is the more likely culprit.

Q4: I am struggling to separate the 6-iodo isomer from the 5-iodo isomer. What are the best purification strategies?

A4: The separation of these constitutional isomers is challenging due to their very similar polarities and physical properties.

Root Cause Analysis: The 5- and 6-iodo isomers have the same molecular weight and similar functional groups, resulting in nearly identical behavior in many separation systems. Their boiling points are very close, making distillation ineffective.

Solutions & Optimizations:

  • Optimized Column Chromatography: This is the most common method.

    • Adsorbent: Use high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.

    • Eluent System: A low-polarity mobile phase is crucial. Start with pure hexanes or heptane and gradually add a very small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. A shallow gradient (e.g., 0% to 5% ethyl acetate in hexanes) is often required. Isocratic elution with a carefully optimized solvent mixture (e.g., 2-3% ethyl acetate/hexanes) can also be effective.

    • Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band. A "dry loading" technique, where the crude material is adsorbed onto a small amount of silica before being added to the column, is highly recommended.

  • Recrystallization: This can be effective if you have a solid product and can find a suitable solvent system where the solubility of the two isomers differs significantly. This often requires screening multiple solvents and solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate). The desired 6-iodo isomer may preferentially crystallize, leaving the 5-iodo isomer in the mother liquor.

  • Preparative HPLC: If high purity is essential and chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase column can provide excellent separation, albeit at a higher cost and lower throughput.

Parameter Recommendation for Isomer Separation
Technique Meticulous Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Heptane/DCM with a very shallow gradient or isocratic elution.
Loading Dry loading is strongly preferred.
Alternative Recrystallization (if applicable), Preparative HPLC.

Table 1: Key parameters for the chromatographic separation of 5- and 6-iodo-1,4-benzodioxane isomers.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the iodination of 1,4-benzodioxane?

A1: The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The key steps are the generation of a potent iodine electrophile (I⁺), its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and finally, the deprotonation of this intermediate to restore aromaticity and yield the final product.

SEAr_Mechanism Figure 1: Electrophilic Iodination of 1,4-Benzodioxane BD 1,4-Benzodioxane Sigma6 Attack at C6 BD->Sigma6 + I⁺ Sigma5 Attack at C5 BD->Sigma5 + I⁺ I_plus I⁺ (Electrophile) Prod6 6-Iodo-1,4-benzodioxane (Para, Major Product) Sigma6->Prod6 - H⁺ Prod5 5-Iodo-1,4-benzodioxane (Ortho, Minor Product) Sigma5->Prod5 - H⁺ H_plus H⁺

Caption: Mechanism of electrophilic iodination on 1,4-benzodioxane.

Q2: Which iodinating agent is generally recommended for this synthesis?

A2: For general laboratory synthesis where regioselectivity and minimizing harsh side reactions are priorities, N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA) is highly recommended. This system offers a good balance of reactivity and mildness, often leading to a better 6- to 5-isomer ratio and avoiding the oxidative degradation associated with stronger I₂/oxidant systems.[7]

Q3: How do I confirm the identity and purity of my 6-Iodo-1,4-benzodioxane product, especially in the presence of the 5-iodo isomer?

A3: A combination of chromatographic and spectroscopic methods is essential.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for determining purity and the ratio of isomers. Both the 5- and 6-iodo isomers will have the same mass spectrum (parent ion m/z = 262), but they will elute at slightly different retention times on a suitable GC column. This allows for accurate quantification of the isomer ratio in your mixture.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the definitive method for structural confirmation. The aromatic protons of the 5- and 6-isomers will have distinct splitting patterns and chemical shifts.

    • 6-Iodo Isomer: You will typically observe three aromatic protons. The proton at C5 will appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet.

    • 5-Iodo Isomer: You will also see three aromatic protons, but their coupling patterns and shifts will differ, often showing a characteristic triplet for the proton at C7.

  • TLC (Thin Layer Chromatography): A quick and easy way to monitor the reaction and assess the purity of column fractions. Using the optimized eluent from your column chromatography (e.g., 5% Ethyl Acetate/Hexanes), you should be able to see two very close spots for the two isomers if your system provides sufficient resolution.

Part 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield of the 6-iodo isomer while minimizing side reactions.

Protocol: Regioselective Iodination of 1,4-Benzodioxane using NIS/TFA

Materials:

  • 1,4-Benzodioxane (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic Acid (TFA) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-benzodioxane (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the stirred solution, followed by the dropwise addition of trifluoroacetic acid (0.1 eq).

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using 10% EtOAc/Hexanes as eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution. The orange/brown color from residual iodine should disappear.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes (e.g., 0% to 5%) to separate the 6-iodo and 5-iodo isomers.

Caption: Workflow for the Synthesis of 6-Iodo-1,4-benzodioxane.

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki reaction, particularly when using 6-iodo-1,4-benzodioxane as a substrate. As an electron-rich aryl iodide, 6-iodo-1,4-benzodioxane is generally a good substrate for Suzuki couplings, with the carbon-iodine bond being the most reactive among halogens for oxidative addition.[1] However, a variety of factors can lead to poor outcomes. This guide provides in-depth troubleshooting advice based on mechanistic principles and field-proven experience.

Quick Navigation: Troubleshooting Workflow

Before diving into specific issues, the following flowchart provides a general workflow for diagnosing a failed Suzuki reaction.

Caption: A general workflow for troubleshooting failed Suzuki reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction with 6-iodo-1,4-benzodioxane shows no or very low conversion to the desired product. What are the likely causes?

This is a common issue that can stem from several sources, ranging from reagent quality to the catalytic cycle itself. Let's break down the potential culprits.

A. Inactive Catalyst System

The heart of the Suzuki reaction is the palladium catalyst.[2] If the active Pd(0) species is not formed or is deactivated, the reaction will not proceed.

  • Cause: Incomplete reduction of the Pd(II) precatalyst to the active Pd(0) species.[2] Many common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state and require in situ reduction.[2]

  • Troubleshooting Protocol:

    • Switch to a Pd(0) Precatalyst: Consider using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This eliminates the need for an in situ reduction step.

    • Ensure Proper Precatalyst Activation: If using a Pd(II) source, the reduction is often facilitated by phosphine ligands or other components in the reaction mixture.[2][3] Ensure your ligands are of high purity.

    • Atmosphere Control: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[5] This involves properly degassing your solvents and reagents.[6]

B. Issues with the Boronic Acid Partner

The stability and reactivity of the boronic acid are critical for the transmetalation step.

  • Cause 1: Protodeboronation. This is a common side reaction where the boronic acid reacts with a proton source (like water) to replace the C-B bond with a C-H bond, effectively destroying your nucleophile.[7] This is especially problematic with heteroaryl boronic acids but can occur with others under harsh conditions.[7][8]

    • Troubleshooting Protocol:

      • Use a Milder Base: Strong bases can accelerate protodeboronation.[5] Consider switching from strong bases like NaOH or KOtBu to milder options like K₃PO₄, Cs₂CO₃, or KF.[1][5]

      • Anhydrous Conditions: Minimizing water can suppress this side reaction.[9] Use anhydrous solvents and dry your reagents thoroughly.

      • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable to protodeboronation than their corresponding boronic acids.[7][10] They act as a "slow release" source of the boronic acid under the reaction conditions.[7][11][12]

  • Cause 2: Boronic Acid Homocoupling. This side reaction forms a biaryl from two molecules of your boronic acid, consuming your nucleophile. It is often promoted by the presence of oxygen or unreduced Pd(II) species.[9]

    • Troubleshooting Protocol:

      • Rigorous Degassing: As with catalyst deactivation, ensure all solvents and reagents are thoroughly degassed to remove oxygen.[5]

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst can minimize the amount of Pd(II) available for this side reaction.[6]

C. Sub-Optimal Reaction Conditions

The interplay of base, solvent, and temperature is crucial for a successful Suzuki coupling.

  • Cause: The chosen base and solvent system may not be optimal for the specific substrates. The base has multiple roles, including activating the boronic acid to form a more nucleophilic "ate" complex and facilitating the formation of the active palladium species.[1][13]

  • Troubleshooting Protocol:

    • Screen Bases: The effectiveness of a base can be highly substrate-dependent. A screening of bases is often worthwhile. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and KOtBu.[1][2]

    • Screen Solvents: Solvents like toluene, dioxane, THF, and DMF are frequently used.[1][2] Often, a mixture of an organic solvent with water is beneficial as it can help dissolve the inorganic base.[1][2] For your electron-rich substrate, a polar aprotic solvent like DMF or a mixture like dioxane/water could be a good starting point.[14][15]

ParameterRecommended Starting Conditions for 6-Iodo-1,4-benzodioxane
Catalyst Pd(PPh₃)₄ (0.5-2 mol%) or PdCl₂(dppf) (1-3 mol%)
Ligand PPh₃, dppf (often part of the precatalyst)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/EtOH/H₂O
Temperature 80-100 °C

Table 1: Recommended starting conditions for the Suzuki coupling of 6-iodo-1,4-benzodioxane.

Question 2: My reaction produces significant byproducts, such as the dehalogenated starting material or homocoupled 6-iodo-1,4-benzodioxane. How can I suppress these?

The formation of byproducts indicates that alternative reaction pathways are competing with your desired cross-coupling.

A. Dehalogenation of 6-Iodo-1,4-benzodioxane
  • Cause: The aryl halide can be reduced to the corresponding arene (1,4-benzodioxane in this case). This can occur after oxidative addition, where the Ar-Pd-I intermediate reacts with a hydride source.[2] Potential hydride sources include amine bases or alcoholic solvents.[2]

  • Troubleshooting Protocol:

    • Avoid Amine Bases and Alcoholic Solvents if Possible: If dehalogenation is a major issue, consider using a non-alcoholic solvent system and a carbonate or phosphate base.

    • Optimize Ligand: Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.[6] Consider screening ligands like SPhos or XPhos, which have proven effective for challenging couplings.[16][17]

B. Homocoupling of the Aryl Halide
  • Cause: Two molecules of the aryl halide can couple to form a biaryl. This is less common than boronic acid homocoupling but can occur at high temperatures or with certain catalyst systems.

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: If the reaction is being run at a high temperature, try reducing it.

    • Use a More Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling at a lower temperature, minimizing side reactions.

Question 3: The reaction starts, but stalls before reaching full conversion. What could be causing this catalyst deactivation?

Catalyst deactivation is a common reason for incomplete reactions, especially in large-scale synthesis.[4]

  • Cause 1: Formation of Palladium Black. The active Pd(0) species can agglomerate into inactive palladium nanoparticles, known as palladium black.[2] This is often visually apparent as the reaction mixture turns black.

    • Troubleshooting Protocol:

      • Increase Ligand-to-Palladium Ratio: The ligand's role is to stabilize the soluble Pd(0) species.[2] Adding a slight excess of the ligand can help prevent agglomeration.

      • Use a More Stabilizing Ligand: Bidentate ligands like dppf or bulky monodentate ligands like those from the Buchwald family are designed to create stable, active catalysts.[2][18]

  • Cause 2: Product Inhibition/Adsorption. The product of the reaction can sometimes bind strongly to the catalyst's active site, preventing further turnover.[8] In heterogeneous catalysis, the product can also adsorb onto the catalyst support, blocking active sites.[8][19]

    • Troubleshooting Protocol:

      • Increase Catalyst Loading: While not ideal, a higher catalyst loading may be sufficient to achieve full conversion despite some deactivation.[5]

      • Consider a Different Catalyst System: Some catalyst systems are inherently more robust and resistant to deactivation.[5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Deactivation Pd Black (Inactive) Pd0->Deactivation Aggregation Transmetalation Ar-Pd(II)-Ar' (L)₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination Homocoupling Ar'-Ar' Transmetalation->Homocoupling Side Reaction RedElim->Pd0 Protodeboronation Ar'-H

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation/side reaction pathways.

Question 4: How can I monitor the progress of my reaction to better diagnose issues?

Effective reaction monitoring is key to understanding what is happening in your flask.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid way to qualitatively assess the consumption of starting materials and the formation of the product.[20] Staining with a permanganate dip can often help visualize all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS is invaluable.[21] It allows you to track the concentrations of starting materials, the desired product, and any byproducts over time. This can provide clues as to whether the reaction is slow, stalled, or proceeding down an undesired pathway.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile, GC-MS is an excellent alternative to LC-MS for reaction monitoring.

  • In-situ Monitoring: Advanced techniques like online HPLC or flow NMR spectroscopy can provide real-time data on reaction kinetics and species distribution, offering deep mechanistic insights.[22][23]

By systematically addressing these potential failure points, you can effectively troubleshoot your Suzuki reaction with 6-iodo-1,4-benzodioxane and achieve a successful outcome. Remember that cross-coupling reactions are complex, and a screening approach to optimize parameters is often the most efficient path to success.[2]

References

Technical Support Center: Optimizing Base and Solvent for 6-Iodo-1,4-benzodioxane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with 6-iodo-1,4-benzodioxane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their synthetic routes involving this versatile building block. Here, we will delve into the critical roles of base and solvent selection in popular palladium-catalyzed cross-coupling reactions, providing practical troubleshooting advice and frequently asked questions to navigate common experimental challenges.

Introduction: The Significance of 6-Iodo-1,4-benzodioxane in Synthesis

6-Iodo-1,4-benzodioxane is a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its rigid bicyclic structure and the presence of the reactive iodine atom make it an ideal substrate for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. However, the success of these transformations is highly dependent on the careful selection of reaction parameters, with the base and solvent playing pivotal roles in catalyst activation, substrate solubility, and reaction kinetics.[1][2] This guide will provide in-depth insights to help you master these critical variables.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling of 6-iodo-1,4-benzodioxane and offers systematic approaches to resolve them.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with 6-iodo-1,4-benzodioxane and a boronic acid, but I am observing very low to no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings are a common frustration, often stemming from several interrelated factors.[3][4][5] Let's break down the potential culprits and how to address them systematically.

Causality and Recommended Actions:

  • Inefficient Catalyst Activation: The active Pd(0) species must be generated in situ from a Pd(II) precatalyst.[6][7] This reduction can be hampered by an inappropriate base or solvent.

    • Base Selection: Weak bases may not be sufficient to facilitate the formation of the active catalyst or the transmetalation step. While common bases like Na₂CO₃ and K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior, particularly for less reactive boronic acids.[8] The enhanced solubility of cesium salts in organic solvents can be advantageous.[9]

    • Solvent Polarity: The solvent influences the solubility of the reactants and the stability of the catalytic species.[1][2][10] Aprotic polar solvents like 1,4-dioxane, DMF, or THF, often in combination with water, are standard choices.[1][11] The water component is crucial for dissolving the inorganic base and facilitating the hydrolysis of the boronic acid to the active boronate species.

  • Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures or in the presence of excess water, leading to the formation of the corresponding arene as a byproduct.

    • Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate decomposition. Aim for the lowest effective temperature, typically in the range of 80-120°C.

    • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and can be a reliable alternative to free boronic acids, often leading to more reproducible results.[6]

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the coupling of two boronic acid molecules can be a significant side reaction, consuming your starting material.[6]

    • Oxygen Contamination: Rigorous degassing of the reaction mixture with an inert gas (e.g., argon or nitrogen) is critical. Oxygen can promote the oxidative homocoupling of the boronic acid.[6]

    • Catalyst Choice: Some palladium catalysts are more prone to inducing homocoupling. If this is a persistent issue, consider screening different palladium sources and ligands.

Issue 2: Formation of Significant Side Products

Question: In my Buchwald-Hartwig amination of 6-iodo-1,4-benzodioxane, I am observing the formation of significant impurities alongside my desired product. How can I improve the selectivity of my reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success hinges on a delicate balance of reactivity to avoid side reactions.[12][13]

Causality and Recommended Actions:

  • Hydrodehalogenation: The replacement of the iodine atom with hydrogen is a common side reaction, particularly if the reaction is sluggish or if there are sources of protic impurities.

    • Base Strength and Steric Hindrance: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) is a common choice.[9] However, for substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, especially when paired with appropriate ligands.[9][14]

    • Solvent Choice: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to minimize hydrodehalogenation.[1] Ensure your solvent is thoroughly dried before use.

  • Competitive Binding to the Catalyst: The amine starting material or the product can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle.

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, RuPhos), are designed to promote the desired reductive elimination step and prevent catalyst inhibition.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for coupling reactions with 6-iodo-1,4-benzodioxane?

A1: While there is no single "best" base for all reactions, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for optimization.[8][9] K₃PO₄ is a moderately strong base that is effective in a wide range of Suzuki and Buchwald-Hartwig couplings. Cs₂CO₃ is often advantageous due to its higher solubility in organic solvents, which can lead to more homogeneous reaction conditions and improved rates.[9][16] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is frequently the base of choice.[9]

Q2: How does the choice of solvent affect the outcome of the coupling reaction?

A2: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[1][2][10] Its primary functions are to dissolve the reactants and the catalyst, and to influence the reaction rate and selectivity.[2][17]

  • Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[1] They are generally good at dissolving the organic substrates and the palladium complexes.

  • Aromatic Solvents: Toluene is another popular choice, particularly for reactions that require higher temperatures.[1]

  • Solvent Mixtures: For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often employed. The water is essential for dissolving the inorganic base.[3] The ratio of the organic solvent to water can be a critical parameter to optimize.

Q3: I am performing a Sonogashira coupling with 6-iodo-1,4-benzodioxane and a terminal alkyne. What are the key considerations for base and solvent?

A3: For Sonogashira couplings, an amine base is typically used, which often serves as both the base and, in some cases, the solvent.[18]

  • Base: A tertiary amine like triethylamine (Et₃N) or a bulkier amine like diisopropylethylamine (DIPEA) is commonly employed.[19] The base is required to deprotonate the terminal alkyne to form the reactive acetylide.

  • Solvent: The reaction is often carried out in a solvent like THF, DMF, or acetonitrile .[19] In some protocols, the amine base itself can be used as the solvent.[1]

  • Copper Co-catalyst: Traditional Sonogashira protocols use a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[20] Copper-free Sonogashira conditions have also been developed to avoid issues associated with copper contamination in the final product.[18]

Data Presentation: A Guide to Initial Screening Conditions

The following table provides a starting point for optimizing your coupling reactions with 6-iodo-1,4-benzodioxane. These conditions are based on general literature precedents and should be further refined for your specific substrates.

Reaction TypeRecommended Base(s)Recommended Solvent(s)Typical Temperature (°C)
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O80 - 120
Buchwald-Hartwig NaOtBu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane, THF80 - 110
Sonogashira Et₃N, DIPEATHF, DMF, AcetonitrileRoom Temp. - 80
Heck Et₃N, K₂CO₃DMF, Acetonitrile, Toluene80 - 140

Experimental Protocols: General Procedures

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add 6-iodo-1,4-benzodioxane (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry reaction vessel, add 6-iodo-1,4-benzodioxane (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir until completion.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Visualization of Key Concepts

Decision Workflow for Base and Solvent Selection

G cluster_start Reaction Type cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck Start Identify Coupling Reaction Base_Suzuki Base Selection: K3PO4, Cs2CO3, or K2CO3 Start->Base_Suzuki Suzuki Base_Buchwald Base Selection: NaOtBu, K3PO4, or Cs2CO3 Start->Base_Buchwald Buchwald Base_Sonogashira Base Selection: Et3N or DIPEA Start->Base_Sonogashira Sonogashira Base_Heck Base Selection: Et3N or K2CO3 Start->Base_Heck Heck Solvent_Suzuki Solvent Selection: Dioxane/H2O, Toluene/H2O, or THF/H2O Base_Suzuki->Solvent_Suzuki Solvent_Buchwald Solvent Selection: Toluene, Dioxane, or THF (anhydrous) Base_Buchwald->Solvent_Buchwald Solvent_Sonogashira Solvent Selection: THF, DMF, or Amine as solvent Base_Sonogashira->Solvent_Sonogashira Solvent_Heck Solvent Selection: DMF, Acetonitrile, or Toluene Base_Heck->Solvent_Heck

Caption: A decision tree for the initial selection of base and solvent based on the type of coupling reaction.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Stability of 6-Iodo-2,3-dihydro-1,4-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Iodo-2,3-dihydro-1,4-benzodioxine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and practical guidance.

Introduction to this compound

This compound is a versatile synthetic intermediate used in the development of various pharmaceuticals and functional materials.[1][2][3][4] Its utility in cross-coupling reactions makes it a valuable building block in medicinal chemistry.[5] However, as an aryl iodide, its stability under storage and experimental conditions is a critical factor for obtaining reliable and reproducible results. This guide will address the common challenges and questions related to its stability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[6] The container should be tightly closed to prevent exposure to moisture and air.[6][7] For optimal long-term storage, refrigeration at 4°C in the dark under an inert atmosphere is recommended.[5]

Q2: I've noticed my sample of this compound has turned a pale yellow/brown color. Is it still usable?

A2: Discoloration, typically a gradual darkening, is a common sign of degradation in aryl iodides.[5] This is often due to the formation of elemental iodine (I₂) resulting from de-iodination, which can be accelerated by exposure to light and heat.[5][7] While slight discoloration may not significantly impact the reactivity in some applications, it is a clear indicator of reduced purity. It is highly recommended to assess the purity of the material before use.

Q3: What are the primary degradation pathways for this compound?

A3: The principal degradation pathway is the cleavage of the carbon-iodine bond, leading to the formation of the de-iodinated 2,3-dihydro-1,4-benzodioxine and elemental iodine. This process can be initiated by light (photolytic cleavage) or heat (thermolytic cleavage). The presence of oxygen can also contribute to oxidative degradation pathways.

Q4: How does exposure to ambient light affect the stability of the compound?

A4: Exposure to ambient light, especially UV light from direct sunlight, can significantly accelerate the degradation of aryl iodides, leading to rapid discoloration within minutes to hours.[5] It is crucial to store the compound in a light-resistant container and minimize its exposure to light during handling.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue: Inconsistent Reaction Yields

Potential Cause: Degradation of the starting material. The reactivity of this compound in cross-coupling reactions is highly dependent on its purity.

Troubleshooting Steps:

  • Assess Purity: Before use, check the purity of your this compound sample. A quick qualitative check can be done using Thin-Layer Chromatography (TLC). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[8]

  • Purification: If the purity is found to be compromised, purification by recrystallization or column chromatography may be necessary.

  • Proper Handling: Ensure the compound is handled under subdued light and that the container is promptly and tightly sealed after use.

Issue: Discoloration of the Compound

Potential Cause: Exposure to light, heat, or air.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that the compound is stored according to the recommended guidelines (cool, dark, dry, and tightly sealed).

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.[5]

  • Minimize Exposure: During weighing and transfer, work efficiently to minimize the compound's exposure to ambient conditions.

Experimental Protocols

Protocol for Handling and Dispensing
  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Work in a well-ventilated area, preferably a fume hood.

  • Use clean, dry spatulas and glassware.

  • Minimize exposure to direct light. Use amber-colored vials for weighing and preparing solutions.

  • After dispensing the required amount, tightly reseal the container, and if possible, flush with an inert gas before returning to storage.

Protocol for Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of this compound using reverse-phase HPLC.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Sample Preparation Prepare a stock solution in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.

Acceptance Criteria: The purity of the compound should be determined by the peak area percentage. For most applications, a purity of ≥97% is desirable.

Visualizing Degradation

The following diagram illustrates the primary degradation pathway of this compound.

DegradationPathway cluster_conditions Initiating Factors A 6-Iodo-2,3-dihydro- 1,4-benzodioxine B 2,3-dihydro- 1,4-benzodioxine A->B De-iodination C Elemental Iodine (I₂) (Causes Discoloration) A->C De-iodination Light Light (hν) Light->A Heat Heat (Δ) Heat->A

Caption: Degradation of this compound.

Conclusion

The stability of this compound is paramount for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation, ensure the integrity of their starting materials, and achieve more reliable and reproducible experimental outcomes.

References

Technical Support Center: Troubleshooting Byproduct Removal in 6-Iodo-1,4-benzodioxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-iodo-1,4-benzodioxane. This resource provides expert-driven, field-proven insights into the common challenges encountered during the synthesis and purification of this important building block. Our focus is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Quick Solutions

This section addresses the most common issues encountered during the workup and purification of 6-iodo-1,4-benzodioxane.

Q1: My crude reaction mixture is dark brown or purple after the iodination reaction. What does this indicate and what is the immediate next step?

A: A persistent brown, purple, or black color in your reaction mixture is almost certainly due to the presence of unreacted elemental iodine (I₂). Iodine is often used in excess to drive the electrophilic iodination to completion, and its removal is the first critical step of the workup procedure.[1]

Q2: I've performed a sodium thiosulfate wash, but my organic layer retains a stubborn yellow or brownish tint. What are the potential causes?

A: If color persists after a thorough thiosulfate wash, it suggests the presence of other chromophoric (color-causing) impurities or that the quenching was incomplete. Consider these possibilities:

  • Incomplete Quenching: Ensure the thiosulfate solution is not old or degraded. Use a fresh solution and wash multiple times if necessary. Check the pH; thiosulfate works best in neutral to mildly acidic solutions.[4]

  • Oxidation Byproducts: Electrophilic iodination reactions can sometimes lead to minor oxidation byproducts, which may be colored.[1]

  • Polysubstituted Byproducts: Highly iodinated aromatic compounds can sometimes be colored.

  • Starting Material Impurities: Impurities in the initial 1,4-benzodioxane or the iodinating reagent could lead to colored side products.

Recommended Action: Proceed with the standard workup (drying and solvent removal). The residual impurities will need to be addressed by chromatography or recrystallization.

Q3: My ¹H NMR analysis of the crude product shows two distinct sets of aromatic signals, indicating a mixture of isomers. How can I separate the desired 6-iodo product from its 5-iodo isomer?

A: This is a very common challenge. The direct iodination of 1,4-benzodioxane is often not perfectly regioselective, leading to the formation of the 5-iodo-1,4-benzodioxane as the main byproduct.[5][6] These isomers often have very similar physical properties, making separation difficult.

Primary Solution: Flash column chromatography on silica gel is the most effective method for separating these regioisomers.[7][8]

  • Solvent System (Eluent): The polarity difference between the 6-iodo and 5-iodo isomers is slight. You will need a low-polarity eluent system and may need to screen several mixtures. Start with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc in hexanes). Dichloromethane/hexane mixtures are also effective.

  • Monitoring: Carefully monitor the fractions using Thin Layer Chromatography (TLC). The two isomers will likely have very close Rf values. Use a long TLC plate and allow it to run completely for maximum separation. Staining with potassium permanganate or visualization under UV light will be necessary.

Q4: How do I efficiently remove unreacted 1,4-benzodioxane starting material from my crude product?

A: Unreacted starting material is typically more non-polar than the iodinated product. Flash column chromatography, as described in Q3, is the most reliable method. The 1,4-benzodioxane will elute from the column before the iodinated products. If the amount of starting material is very high, consider optimizing your reaction conditions (e.g., longer reaction time, slight increase in iodinating reagent) in future experiments.

Q5: My product appears to be degrading or developing color during column chromatography or upon storage. What causes this and how can it be prevented?

A: Iodoarenes can be sensitive to light and acid, which can cause the cleavage of the C-I bond and the release of elemental iodine, leading to discoloration.

Prevention Strategies:

  • Acid Neutralization: Silica gel can be slightly acidic. If you suspect acid-catalyzed decomposition on the column, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1%) in your eluent before packing the column.

  • Minimize Light Exposure: Protect your reaction and product from direct light by wrapping flasks in aluminum foil. Store the final product in an amber vial.

  • Storage: Store the purified 6-iodo-1,4-benzodioxane under an inert atmosphere (nitrogen or argon) at low temperature to prevent oxidative degradation.

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide 2.1: Protocol for Standard Aqueous Workup

This protocol is designed to effectively remove residual iodine, inorganic salts, and water-soluble impurities from the crude reaction mixture.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (like THF or acetone), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) and add water.

  • Quench Excess Iodine: Add a 10% (w/v) aqueous solution of sodium thiosulfate. Stopper the funnel and shake gently, venting frequently. The brown/purple color of iodine should disappear. Drain the aqueous layer. Repeat the wash until the organic layer is no longer colored and a fresh portion of the thiosulfate solution remains colorless.

  • Wash with Water: Wash the organic layer with deionized water (1 x 50 mL for a ~100 mL organic layer) to remove residual thiosulfate and other water-soluble species.

  • Wash with Brine: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and Concentrate: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Guide 2.2: Protocol for Purification by Flash Column Chromatography

This is the most robust method for separating isomers and removing closely related impurities.[9][10]

  • Prepare the Column:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • "Dry pack" the column by pouring the silica gel in, then gently tapping the side to ensure even packing.

    • Add a thin layer of sand on top of the silica.

  • Select and Prepare Eluent: Based on TLC analysis of your crude product, select a solvent system (e.g., 5% Ethyl Acetate in Hexanes) that gives your desired product an Rf value of ~0.2-0.3 and shows good separation from impurities.

  • Load the Sample:

    • "Wet Loading": Dissolve the crude product in a minimal amount of the column eluent (or a slightly stronger solvent like DCM) and carefully pipette it onto the top of the silica gel.

    • "Dry Loading": For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often yields better resolution.

  • Elute and Collect: Add the eluent to the column and apply gentle positive pressure. Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-iodo-1,4-benzodioxane.

Section 3: Understanding Byproduct Formation

The "Why": Electrophilic Aromatic Substitution

The iodination of 1,4-benzodioxane is an electrophilic aromatic substitution (SEAr) reaction. The ether-type oxygens of the dioxane ring are activating, ortho-, para-directing groups. This electronic influence directs the incoming electrophile (I⁺) primarily to the 6-position (para to one oxygen) and the 5-position (ortho to one oxygen), leading to the common isomer problem.

Byproduct NameStructureFormation RationaleRecommended Removal Method
5-Iodo-1,4-benzodioxane IsomerElectronic effects of the dioxane ring direct substitution to both the 5 (ortho) and 6 (para) positions.[5][6]Flash Column Chromatography
**Unreacted Iodine (I₂) **I₂Used as a reagent, often in excess, to drive the reaction.Chemical quench with Sodium Thiosulfate wash.[2]
Unreacted 1,4-Benzodioxane Starting MaterialIncomplete reaction due to insufficient time, temperature, or reagent.Flash Column Chromatography
Di-iodinated Products C₈H₆I₂O₂Over-reaction due to harsh conditions or high concentration of a potent iodinating agent.Flash Column Chromatography

Diagram 1: Iodination Pathways of 1,4-Benzodioxane

G cluster_reactants Reactants cluster_products Products & Byproducts BD 1,4-Benzodioxane Product 6-Iodo-1,4-benzodioxane (Desired Product) BD->Product Major Pathway (para-director) Isomer 5-Iodo-1,4-benzodioxane (Regioisomer Byproduct) BD->Isomer Minor Pathway (ortho-director) IodinatingAgent Iodinating Agent (e.g., I₂ / Oxidant) OverReaction Di-iodo Products (Over-reaction Byproduct) Product->OverReaction Further Iodination Isomer->OverReaction

Caption: Reaction pathways in the iodination of 1,4-benzodioxane.

Section 4: Visualization of Purification Workflow

Diagram 2: General Purification Workflow

G A Crude Reaction Mixture (Contains Product, Byproducts, I₂) B Step 1: Quench (Aqueous Na₂S₂O₃ Wash) A->B C Step 2: Aqueous Workup (Water & Brine Washes) B->C D Step 3: Dry & Concentrate (Dry over MgSO₄, Rotovap) C->D E Crude Solid/Oil D->E F Step 4: Purification E->F G Flash Column Chromatography F->G Most Common H Recrystallization F->H If Solid I Pure Fractions / Filtrate G->I H->I J Step 5: Solvent Removal I->J K Final Product (Pure 6-Iodo-1,4-benzodioxane) J->K

References

Technical Support Center: Iodination of 2,3-Dihydro-1,4-Benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2,3-dihydro-1,4-benzodioxine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic iodination on this specific heterocyclic scaffold. As a key structural motif in many biologically active compounds, the precise functionalization of 2,3-dihydro-1,4-benzodioxine is of significant interest.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is iodination of 2,3-dihydro-1,4-benzodioxine often problematic? It's an electron-rich aromatic ring.

While the two ether oxygens strongly activate the benzene ring towards electrophilic aromatic substitution (SEAr), this high reactivity is a double-edged sword. The primary challenges are:

  • Controlling Regioselectivity: The oxygen atoms activate the 5, 6, 7, and 8 positions. Due to symmetry, this results in two electronically similar reactive sites: the 6-position (equivalent to the 7-position) and the 5-position (equivalent to the 8-position). The 6-position is generally favored due to being para to one oxygen and ortho to the other, but obtaining exclusive selectivity can be difficult.

  • Preventing Poly-iodination: The high nucleophilicity of the ring makes it susceptible to reacting with more than one equivalent of the iodinating agent, leading to di- or even tri-iodinated byproducts that can be difficult to separate from the desired mono-iodinated product.[4]

  • Weak Electrophile: Molecular iodine (I₂) itself is the least reactive halogen in aromatic substitutions and often requires an activating agent or oxidant to generate a more potent electrophilic species, such as the iodonium ion (I⁺).[5][6][7][8]

Q2: What are the primary iodinating reagents suitable for 2,3-dihydro-1,4-benzodioxine?

Several reagents can be employed, each with distinct advantages and disadvantages related to reactivity, handling, and cost. The choice of reagent is a critical parameter for controlling the reaction's outcome.

Reagent SystemKey CharacteristicsCommon Conditions
Iodine Monochloride (ICl) Highly reactive and effective, but moisture-sensitive and can sometimes lead to chlorinated byproducts if impure.[4][9]Anhydrous solvents (DCM, CCl₄), often at low temperatures (0 °C to RT) to control reactivity.[9]
N-Iodosuccinimide (NIS) A mild, solid, and easy-to-handle source of electrophilic iodine. Its reactivity is often tuned with a catalytic amount of acid.[7][10][11]Acetonitrile (MeCN) or DCM with catalytic trifluoroacetic acid (TFA) or other protic acids.[10][11]
Iodine (I₂) with an Oxidant A classic and cost-effective method. The oxidant generates the electrophilic iodinating species in situ.[8]Oxidants include H₂O₂, (NH₄)₂S₂O₈, or metal salts (e.g., silver salts).[7][12] Solvents vary from aqueous methanol to acetic acid.
Potassium Iodide (KI) / Potassium Iodate (KIO₃) An environmentally friendly system that generates iodine in situ in the presence of acid.[13]Aqueous methanol with a mineral acid (e.g., HCl).[13]
Q3: How should I monitor the progress of my iodination reaction?

Effective reaction monitoring is crucial to maximize the yield of the desired product and prevent the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a solvent system that provides good separation between the starting material, the mono-iodinated product, and any potential di-iodinated byproducts. Staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can be effective if the spots are not UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool to monitor the disappearance of starting material and the appearance of products, confirming their mass in the process.[9]

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Product Yield

You've run the reaction, and TLC analysis shows mostly unreacted starting material.

Visualizing the Core Reaction Mechanism

Understanding the fundamental mechanism is the first step in troubleshooting. The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) pathway.

SEAr_Mechanism cluster_start Step 1: Generation of Electrophile cluster_reaction Step 2 & 3: Substitution Reagent Iodinating Reagent (e.g., NIS + H⁺) Electrophile Electrophilic Iodine (I⁺) Reagent->Electrophile Activation Benzodioxine 2,3-Dihydro-1,4- benzodioxine Intermediate Arenium Ion (Sigma Complex) Benzodioxine->Intermediate + I⁺ Product Iodinated Product Intermediate->Product - H⁺ (Deprotonation)

Caption: General mechanism for Electrophilic Aromatic Iodination (SEAr).

Possible Cause A: Insufficient Electrophilicity
  • Explanation: Molecular iodine (I₂) is a weak electrophile and may not be reactive enough, even with an activated ring like 2,3-dihydro-1,4-benzodioxine, without proper activation.[8]

  • Solution:

    • Switch to a More Potent Reagent: If using I₂, switch to N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). The acid protonates the succinimide carbonyl, making the iodine atom significantly more electrophilic.[10][11]

    • Add an Oxidant: If you must use I₂, include an oxidizing agent such as hydrogen peroxide (H₂O₂) or silver sulfate (Ag₂SO₄) to generate a more powerful electrophilic species that behaves like I⁺.[7][8]

    • Use Iodine Monochloride (ICl): ICl is more polarized than I₂ (Iδ⁺—Clδ⁻) and is inherently more electrophilic. However, ensure it is handled under anhydrous conditions.[4][9]

Possible Cause B: Reagent Decomposition or Impurity
  • Explanation: Iodine monochloride (ICl) is highly sensitive to moisture and can hydrolyze, reducing its effectiveness.[4][9] Similarly, the purity of commercial NIS can vary.

  • Solution:

    • Use Fresh Reagents: Use a freshly opened bottle of ICl or NIS.

    • Ensure Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9] This is especially critical when using ICl.[4]

Possible Cause C: Inappropriate Reaction Conditions
  • Explanation: While many iodinations on activated rings proceed at room temperature or below, insufficient thermal energy or reaction time can lead to a stalled reaction.

  • Solution:

    • Optimize Temperature: If the reaction is sluggish at 0 °C or room temperature, consider gently heating it to 40-50 °C. Monitor carefully by TLC to ensure product formation outpaces decomposition or byproduct formation.

    • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours), provided that TLC analysis shows a slow but steady conversion.

Problem 2: Formation of Multiple Products (Poly-iodination)

Your crude reaction mixture shows multiple spots on TLC, likely corresponding to mono- and di-iodinated products.

Possible Cause: High Substrate Reactivity & Stoichiometry
  • Explanation: The benzodioxine ring is highly activated. Once the first iodine atom is attached, the ring remains sufficiently activated to undergo a second substitution, especially if excess iodinating agent is present or if the local concentration of the reagent is too high upon addition.[4]

  • Solution:

    • Strict Stoichiometric Control: Carefully measure and use exactly 1.0 equivalent of the iodinating agent relative to the substrate. In some cases, using a slight sub-stoichiometric amount (e.g., 0.95 eq) can favor mono-iodination, leaving a small amount of starting material that is easier to separate than the di-iodinated byproduct.[4]

    • Slow Reagent Addition at Low Temperature: Dissolve the iodinating agent in the reaction solvent and add it dropwise to the stirred solution of the substrate at a low temperature (e.g., 0 °C or even -20 °C).[9] This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more reactive starting material over the mono-iodinated product.

Troubleshooting Workflow for Poly-iodination

Polyiodination_Troubleshooting start Problem: Poly-iodination Observed check_stoich Check Stoichiometry: Is Iodinating Agent > 1.0 eq? start->check_stoich check_addition Review Addition Method: Was reagent added all at once? check_stoich->check_addition No sol_stoich Solution: Use 1.0 or 0.95 eq of reagent. check_stoich->sol_stoich Yes sol_addition Solution: Add reagent dropwise as a solution. check_addition->sol_addition Yes sol_temp Solution: Lower reaction temperature (e.g., 0°C or -20°C). check_addition->sol_temp No end Outcome: Improved Mono-selectivity sol_stoich->end sol_addition->sol_temp sol_temp->end

Caption: Decision workflow for troubleshooting poly-iodination issues.

Problem 3: Difficult Purification

You have a mixture of starting material, desired product, and byproducts with very similar polarities, making column chromatography challenging.

Possible Cause: Similar Physicochemical Properties
  • Explanation: The starting material and its iodinated analogs often have similar polarities, resulting in poor separation (low ΔRf) on silica gel.

  • Solution:

    • Optimize Chromatography: Use a long column with a very shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Sometimes switching to a different solvent system (e.g., toluene/ethyl acetate) can improve separation.

    • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique to separate it from isomeric impurities or starting material. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

    • Chemical Workup: Before purification, ensure your workup is thorough. A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is essential to quench any unreacted ICl or I₂ and remove the color, which can interfere with column visualization.[9] This should be followed by washes with water and brine to remove inorganic salts.[9]

Validated Experimental Protocol: Mono-iodination using NIS/TFA

This protocol is a reliable starting point for the regioselective mono-iodination of 2,3-dihydro-1,4-benzodioxine, favoring the 6-iodo isomer.

Materials:

  • 2,3-dihydro-1,4-benzodioxine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydro-1,4-benzodioxine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.0 eq) to the solution in one portion, followed by the dropwise addition of trifluoroacetic acid (0.1 eq).

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Stir for 5 minutes until the color dissipates.

  • Extraction: Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6-iodo-2,3-dihydro-1,4-benzodioxine.

References

how to prevent de-iodination of 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Iodo-1,4-benzodioxane

Welcome to the technical support center for 6-Iodo-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the stability of this compound, specifically focusing on the prevention of de-iodination.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the stability and handling of 6-Iodo-1,4-benzodioxane.

Q1: What are the primary causes of de-iodination in 6-Iodo-1,4-benzodioxane?

A1: De-iodination, the cleavage of the carbon-iodine bond to replace iodine with a hydrogen atom, is a common degradation pathway for aryl iodides. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under several conditions.[1] For 6-Iodo-1,4-benzodioxane, the primary drivers of this degradation are:

  • Photochemical Decomposition: Exposure to light, particularly UV-A radiation, can induce homolytic cleavage of the C-I bond, initiating a radical chain reaction.[2][3][4] This process is often accelerated in the presence of a hydrogen donor (like protic solvents) and a base.[3][4]

  • Thermal Stress: Elevated temperatures can provide the energy needed to break the relatively weak C-I bond, leading to decomposition. This is especially true for electron-rich aromatic systems.[5]

  • Reductive Dehalogenation: In the presence of certain reagents, 6-Iodo-1,4-benzodioxane can be reduced. This is a common side reaction in palladium-catalyzed cross-couplings but can also be initiated by strong bases in the presence of a hydrogen source (e.g., alcohols, aldehydes) or other reducing agents.[6][7]

Q2: What are the ideal storage and handling conditions for 6-Iodo-1,4-benzodioxane to ensure its long-term stability?

A2: Given its sensitivity, proper storage and handling are critical to maintaining the integrity of 6-Iodo-1,4-benzodioxane. The primary goal is to mitigate exposure to light, heat, and oxygen.

Parameter Recommendation Rationale
Light Store in an amber, tightly sealed vial or a clear vial wrapped completely in aluminum foil.[8][9]Prevents photochemical radical-chain de-iodination.[2][3]
Temperature Store in a cool to cold environment (refrigeration at 2-8°C or freezing at -20°C is recommended for long-term storage).Minimizes thermal degradation and slows kinetic processes.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Reduces the risk of oxidative degradation and reactions involving atmospheric moisture.
Handling Weigh and prepare solutions under subdued laboratory light. Use amber glassware or foil-wrapped flasks for reactions.[8][10]Minimizes light exposure during experimental setup and execution.

Q3: How does pH affect the stability of 6-Iodo-1,4-benzodioxane in solution?

A3: The pH of the medium can significantly influence the stability of 6-Iodo-1,4-benzodioxane, primarily by promoting specific degradation pathways. While a definitive pH-stability profile for this specific molecule is not published, general principles for aryl halides apply:

  • Basic Conditions: Strong bases can promote de-iodination, especially in the presence of protic solvents or other hydrogen donors.[7] In photochemical reactions, bases like methoxide can form complexes with the aryl halide, weakening the C-I bond and facilitating cleavage upon irradiation.[3][4]

  • Acidic Conditions: While generally more stable than in basic media, strongly acidic conditions can potentially lead to other degradation pathways, particularly if the molecule contains acid-labile functional groups. However, for the benzodioxane moiety itself, it is relatively stable to acid. For any formulation or reaction, it is crucial to maintain the pH within a range that minimizes degradation.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during experimentation.

Problem: You observe significant de-iodination as a side product during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Symptoms:

  • Low yield of the desired coupled product.

  • A major byproduct identified as 1,4-benzodioxane by LC-MS, GC-MS, or ¹H NMR.

  • Formation of palladium black, indicating catalyst decomposition.[12]

Causality: De-iodination (also known as hydrodehalogenation) is a well-known competitive side reaction in palladium catalysis.[6] It occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, undergoes a reductive pathway to yield the de-iodinated arene instead of proceeding through the desired cross-coupling cycle.

Logical Troubleshooting Workflow

Use the following decision tree to systematically optimize your reaction and suppress the de-iodination side reaction.

G start De-iodination Observed in Cross-Coupling Reaction temp Is Reaction Temperature > 80 °C? start->temp temp_yes Lower Temperature (e.g., to 60-80 °C). Monitor reaction progress. temp->temp_yes Yes base Evaluate Base temp->base No temp_yes->base base_screen Screen alternative bases. - Milder inorganic: K3PO4, K2CO3, CsF - Non-nucleophilic organic: KOtBu, LHMDS base->base_screen ligand Assess Ligand Choice base_screen->ligand ligand_screen Switch to bulky, electron-rich biaryl phosphine ligands. (e.g., XPhos, SPhos, RuPhos) ligand->ligand_screen solvent Is a Protic Solvent Used? (e.g., alcohols) ligand_screen->solvent solvent_yes Switch to aprotic solvents. (e.g., Dioxane, Toluene, THF) solvent->solvent_yes Yes end Problem Resolved solvent->end No solvent_yes->end

Caption: Troubleshooting workflow for minimizing de-iodination in cross-coupling reactions.

Detailed Solutions & Explanations
Parameter to Modify Recommended Action & Rationale
1. Reaction Temperature Action: Attempt the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 60-80 °C). Rationale: De-iodination often has a higher activation energy than the desired coupling pathway. Lowering the temperature can disproportionately decrease the rate of the side reaction.[6]
2. Base Selection Action: Screen a panel of bases. If using a strong base like NaOH or Cs₂CO₃, consider milder inorganic bases such as K₃PO₄ or K₂CO₃. Alternatively, strong, non-nucleophilic bases like KOtBu or LHMDS can be effective.[6] Rationale: The base plays a crucial role in both the transmetalation step and potential side reactions. A base that is too strong or has nucleophilic character can promote decomposition pathways. The optimal base is highly substrate-dependent.
3. Ligand Choice Action: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices.[6][12] Rationale: These ligands accelerate the rate-limiting reductive elimination step (C-C bond formation), helping it to outcompete the de-iodination pathway. Their steric bulk creates a coordination sphere around the palladium that favors the two coupling partners coming together.
4. Solvent System Action: If using protic solvents (e.g., MeOH, EtOH, IPA), switch to anhydrous, aprotic solvents like dioxane, toluene, or THF.[6] Rationale: Protic solvents can act as a source of hydrogen (hydride donors), directly feeding the reductive de-iodination pathway. Rigorously degassing all solvents is also critical to prevent oxygen from degrading the catalyst.[12][13]

Mechanistic Overview of De-iodination

Understanding the potential mechanisms of degradation is key to preventing them. The diagram below illustrates the main pathways leading to the undesired de-iodinated product.

G cluster_causes Initiating Factors cluster_mechanisms Degradation Pathways light Light (UV) radical Radical Chain Reaction (Homolytic Cleavage) light->radical heat Heat (Δ) heat->radical pd Pd(0) Catalyst + Reagents reductive Reductive Dehalogenation (Hydrodehalogenation) pd->reductive byproduct 1,4-Benzodioxane (Ar-H) radical->byproduct H• abstraction reductive->byproduct H source start 6-Iodo-1,4-benzodioxane (Ar-I) start->radical start->reductive

Caption: Primary pathways leading to the de-iodination of 6-Iodo-1,4-benzodioxane.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling with 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering challenges in cross-coupling reactions involving 6-iodo-1,4-benzodioxane. The unique electronic and structural features of this substrate can present specific hurdles, primarily related to catalyst poisoning and deactivation. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful reaction outcomes.

I. Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the planning and execution of cross-coupling reactions with 6-iodo-1,4-benzodioxane.

Q1: Why is my palladium-catalyzed reaction with 6-iodo-1,4-benzodioxane sluggish or failing completely?

A1: The primary suspect is often catalyst poisoning or deactivation. The 1,4-benzodioxane moiety, while seemingly innocent, possesses two ether oxygen atoms. These oxygens can act as Lewis bases and coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive. This is particularly problematic with less sterically hindered palladium complexes. Additionally, impurities in the starting material or reagents can act as potent poisons.

Q2: What are the visual signs of catalyst poisoning in my reaction?

A2: A common and telling sign is the formation of palladium black.[1][2] This black precipitate indicates that the active Pd(0) catalyst has agglomerated into inactive palladium nanoparticles.[2] This can be caused by ligand dissociation, oxidation of the catalyst, or the presence of poisons that destabilize the catalytic species.[3] A reaction that starts but then stalls before completion is also a strong indicator of catalyst deactivation during the process.[3]

Q3: Are there specific impurities in commercial 6-iodo-1,4-benzodioxane I should be concerned about?

A3: Yes. Synthesis of iodoarenes can sometimes introduce trace sulfur-containing impurities.[4] Sulfur compounds are notorious for irreversibly binding to and poisoning palladium catalysts.[5][6][7][8][9] Even at ppm levels, these impurities can significantly hinder or completely shut down catalysis. It is also crucial to ensure the absence of residual starting materials or reagents from the synthesis of the benzodioxane itself, which could interfere with the reaction.

Q4: How does the choice of phosphine ligand impact catalyst stability and prevent poisoning?

A4: Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[10] For a substrate like 6-iodo-1,4-benzodioxane, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or cataCXium® A) are often essential.[11] The steric bulk of these ligands can prevent the benzodioxane's oxygen atoms from coordinating to the palladium center.[3][12] Their electron-donating nature increases the electron density on the palladium, which strengthens the metal-phosphine bond and can facilitate key steps in the catalytic cycle.[3][13]

Q5: Can the base I use contribute to catalyst deactivation?

A5: Absolutely. The choice of base is critical and can influence catalyst stability.[1] While necessary for the catalytic cycle (e.g., in Suzuki or Buchwald-Hartwig reactions), some bases can promote side reactions.[14][15] For instance, overly strong bases might lead to the degradation of sensitive substrates or ligands. The solubility of the base is also a factor; a heterogeneous mixture might lead to localized high concentrations that can be detrimental. For Suzuki couplings, common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

II. Troubleshooting Guides

This section provides a problem-oriented approach to resolving common issues encountered in cross-coupling reactions with 6-iodo-1,4-benzodioxane.

Problem 1: Low or No Product Yield

Your reaction shows minimal or no conversion of the 6-iodo-1,4-benzodioxane starting material.

1. Catalyst Poisoning by Substrate or Impurities:

  • Explanation: The ether oxygens of the benzodioxane may be inhibiting the catalyst, or trace impurities like sulfur are present.

  • Troubleshooting Protocol:

    • Purify the Substrate: If sulfur poisoning is suspected, recrystallize the 6-iodo-1,4-benzodioxane or pass a solution of it through a short plug of silica gel or activated carbon.

    • Use High-Purity Reagents: Ensure all reagents (boronic acids, amines, etc.) and solvents are of the highest purity available. Use freshly distilled or anhydrous, degassed solvents.[2][3]

    • Employ Robust Ligands: Switch to a bulkier, more electron-donating phosphine ligand such as XPhos, SPhos, or a cataCXium® ligand. These can sterically shield the palladium center and are generally more resistant to poisoning.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) might overcome the effects of minor poisons, though this is not ideal for process chemistry.[16]

2. Inefficient Catalyst Activation or Deactivation:

  • Explanation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient under your current conditions. The active catalyst can also be deactivated by oxygen.

  • Troubleshooting Protocol:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands.[1]

    • Use a Pre-formed Pd(0) Source: Switch to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[1]

    • Optimize Ligand-to-Metal Ratio: An inadequate ligand-to-palladium ratio can lead to catalyst decomposition. For bulky monophosphine ligands, a ratio of 1:1 to 2:1 is typical.[1]

3. Suboptimal Reaction Conditions:

  • Explanation: The reaction temperature, solvent, or base may not be suitable for this specific transformation.

  • Troubleshooting Protocol:

    • Screen Solvents: Aprotic polar solvents like dioxane, toluene, or DMF are common choices. The solvent must solubilize all reaction components and can impact catalyst stability.[16][17]

    • Optimize Temperature: Incrementally increase the reaction temperature in 10-20 °C steps. Higher temperatures can often overcome the activation energy barrier for oxidative addition, which can be a rate-limiting step.[1] However, be mindful that excessively high temperatures can lead to catalyst decomposition.[17]

    • Re-evaluate the Base: The choice of base is crucial and reaction-dependent. For Suzuki reactions, consider switching between phosphate and carbonate bases. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[18]

Problem 2: Significant Byproduct Formation

The desired product is formed, but significant quantities of byproducts are also observed.

1. Homocoupling of the Coupling Partner:

  • Explanation: This is common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, known as Glaser coupling).[17] It can be promoted by the presence of oxygen or, in the case of Sonogashira, the copper co-catalyst.[17][19]

  • Troubleshooting Protocol:

    • Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction.

    • Optimize Base and Addition: For Suzuki reactions, ensure the base is adequate to form the boronate salt efficiently, which favors transmetalation over homocoupling.[1]

    • Consider Copper-Free Conditions: For Sonogashira reactions, if Glaser coupling is a major issue, switch to a copper-free protocol.

2. Hydrodehalogenation:

  • Explanation: The iodo group on the 6-iodo-1,4-benzodioxane is replaced by a hydrogen atom, forming 1,4-benzodioxane. This can be caused by trace water or other protic impurities acting as a hydride source.[1]

  • Troubleshooting Protocol:

    • Use Anhydrous Reagents and Solvents: Ensure all components of the reaction are scrupulously dried.

    • Avoid Protic Solvents: If possible, avoid alcoholic solvents, which can be a source of hydrides.

III. Experimental Protocols & Data

Table 1: Recommended Ligand Screening for Suzuki-Miyaura Coupling
LigandTypical Loading (mol%)Recommended L:Pd RatioKey Characteristics
SPhos 1-22:1Bulky, electron-rich biaryl phosphine; often effective for challenging substrates.
XPhos 1-22:1More sterically hindered than SPhos; can improve reactivity with hindered partners.[20]
cataCXium® A 1-21.5:1Bulky di(1-adamantyl)phosphine ligand; known for high activity and stability.
PPh₃ 2-44:1Less effective for this substrate due to lower steric bulk and electron density.
Protocol: General Procedure for a Troubleshooting Suzuki-Miyaura Reaction

This protocol provides a robust starting point for optimizing the coupling of 6-iodo-1,4-benzodioxane.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 6-iodo-1,4-benzodioxane (1.0 eq), the boronic acid partner (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).[11]

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.2 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

    • Add the catalyst and ligand mixture to the flask under a positive pressure of argon.

    • Add degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

IV. Visualizing the Problem: Catalyst Deactivation Pathways

The following diagram illustrates the primary catalytic cycle and common deactivation pathways that can lead to catalyst poisoning.

Catalyst_Poisoning Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I Chelation Substrate Chelation (Benzodioxane Oxygens) Pd0->Chelation Reversible Inhibition PdBlack Palladium Black (Decomposition) Pd0->PdBlack Agglomeration PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetal PdII->PdBlack Decomposition PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product Poison Catalyst Poisons (e.g., Sulfur, O₂) Poison->Pd0 Irreversible Binding InactiveComplex Inactive Pd-Chelate Complex Chelation->InactiveComplex

Caption: Catalytic cycle and common deactivation pathways in cross-coupling reactions.

V. References

  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate.

  • Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate. BenchChem.

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.

  • Poisoning and deactivation of palladium catalysts. SciSpace.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development (ACS Publications).

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Semantic Scholar.

  • Unlocking Precision: The Role of Phosphine Ligands in Catalysis. BenchChem.

  • Phosphine Ligands. Sigma-Aldrich.

  • Improving the stability of phosphine-ligated metal catalysts. BenchChem.

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. National Institutes of Health.

  • Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. ResearchGate.

  • Phosphine ligands and catalysis. Gessner Group.

  • A comprehensive review of caged phosphines: synthesis, catalytic applications, and future perspectives. Organic Chemistry Frontiers (RSC Publishing).

  • Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. BenchChem.

  • Troubleshooting low yields in 3-undecyne coupling reactions. BenchChem.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications).

  • Heck reaction. Wikipedia.

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Buchwald–Hartwig amination. Wikipedia.

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.

  • Heck Reaction. Organic Chemistry Portal.

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

  • Troubleshooting low yield in 3-Butylpyridine functionalization. BenchChem.

  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. BenchChem.

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. UCLA.

  • Preventing homocoupling of 2-Iodothiophenol in cross-coupling reactions. BenchChem.

  • Metal-Catalyzed Coupling with Heterocycles. ResearchGate.

  • Heck Reaction. Chemistry LibreTexts.

  • Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromonaphthalene. BenchChem.

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health.

  • The Intramolecular Heck Reaction. Macmillan Group.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health.

  • Heck Reaction—State of the Art. MDPI.

  • Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed.

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health.

References

Technical Support Center: 6-Iodo-1,4-benzodioxane Suzuki Coupling Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling, with a specific focus on the workup procedure for reactions involving 6-Iodo-1,4-benzodioxane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges associated with this versatile and powerful C-C bond-forming reaction.

Introduction: The Significance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts.[4] The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, and its derivatives, synthesized via Suzuki coupling, are of significant interest.

This guide will provide a detailed workup protocol, address common troubleshooting scenarios in a Q&A format, and offer a deeper understanding of the causality behind each experimental step.

Core Experimental Workflow: A Self-Validating Protocol

A robust workup procedure is critical for isolating the desired biphenyl product in high purity and yield. The following protocol is a comprehensive guide for a typical Suzuki coupling reaction of 6-Iodo-1,4-benzodioxane.

Detailed Step-by-Step Workup Procedure
  • Reaction Quenching and Solvent Removal:

    • Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Add deionized water to the reaction mixture to quench any remaining reactive species and to dissolve the inorganic salts (e.g., the base).

    • If the reaction was performed in a water-miscible solvent like 1,4-dioxane or THF, remove the organic solvent under reduced pressure using a rotary evaporator. This step is crucial as it facilitates a cleaner extraction.

  • Aqueous Extraction:

    • Transfer the resulting aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). The choice of solvent will depend on the polarity of your product. Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • Deionized water: To remove any remaining water-soluble impurities.

      • Brine (saturated aqueous NaCl solution): To break any emulsions and to remove the bulk of the dissolved water from the organic layer.

    • Separate the organic layer carefully.

  • Drying and Filtration:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent to obtain a clear organic solution containing your product.

  • Concentration and Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product using an appropriate technique, most commonly flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and byproducts.

Workflow Diagram

Workup_Procedure cluster_reaction Reaction Vessel cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Post-Coupling) Quench Quench with Water Reaction_Mixture->Quench Solvent_Removal Solvent Removal (if applicable) Quench->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R      L₂ Transmetalation->PdII_Diaryl Boronate R-B(OR)₃⁻ Boronate->Transmetalation Base Base Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

References

Technical Support Center: NMR Analysis of 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Iodo-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for impurity identification. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of 6-Iodo-1,4-benzodioxane is paramount. This resource provides in-depth, experience-based answers to common challenges encountered during its analysis.

Part 1: Foundational Analysis & Expected Spectra

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 6-Iodo-1,4-benzodioxane?

A1: Understanding the baseline spectrum of the pure Active Pharmaceutical Ingredient (API) is the first step in impurity profiling.[1] For 6-Iodo-1,4-benzodioxane, the spectrum is characterized by signals from the aromatic protons and the ethylenedioxy protons.

The iodine atom is an electron-withdrawing group, which deshields (shifts downfield) the adjacent protons and carbons. The structure and numbering are as follows:

Caption: Chemical structures and numbering for 6-Iodo-1,4-benzodioxane and its common isomer.

Based on spectral data of the parent 1,4-benzodioxane and substituent effects, the expected chemical shifts in a typical solvent like CDCl₃ are summarized below.

Assignment Expected ¹H Shift (ppm) Expected Multiplicity Expected ¹³C Shift (ppm)
H-2, H-3~4.2 - 4.3s (singlet) or m (multiplet)~64.5
H-5~7.1 - 7.2d (doublet)~124
H-7~7.0 - 7.1dd (doublet of doublets)~122
H-8~6.7 - 6.8d (doublet)~118
C-4a--~143
C-5--~124
C-6--~85 (ipso-carbon)
C-7--~122
C-8--~118
C-8a--~144
Note: Predicted values are based on the parent compound 1,4-benzodioxane and known iodine substituent effects. Actual values may vary based on solvent and concentration.

Part 2: Troubleshooting Common Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for identifying and quantifying impurities in pharmaceutical products because it provides detailed structural information without the need for reference standards of the impurities themselves.[2][3][4]

Q2: My ¹H NMR spectrum shows an additional set of aromatic signals. What is the likely cause?

A2: This is a classic sign of an isomeric impurity. In the synthesis of 6-Iodo-1,4-benzodioxane, the most common byproduct is the 5-Iodo-1,4-benzodioxane isomer.[5] The substitution pattern of this isomer results in a different set of multiplicities and chemical shifts for the aromatic protons, which are often distinct enough to identify.

  • Signature of 5-Iodo-1,4-benzodioxane:

    • The aromatic region will show a different splitting pattern, typically a doublet of doublets (dd) and two doublets (d), compared to the pattern of the 6-iodo isomer.

    • The proton at C-8, being ortho to an oxygen and meta to the iodine, will likely be the most upfield signal.

    • The proton at C-6, being ortho to the iodine, will be significantly downfield.

Comparing the integration of the impurity's signals to the main compound's signals allows for quantification.

Q3: I see a singlet around 4.3 ppm, but also another small singlet nearby. Could this be an impurity?

A3: While it could be an impurity, it's also possible it's the starting material, 1,4-benzodioxane (also known as 2,3-dihydrobenzo[b][2][6]dioxine).[7] If the iodination reaction did not go to completion, residual starting material will be present.

  • Signature of 1,4-benzodioxane:

    • ¹H NMR (400 MHz, CDCl₃): A sharp singlet for the four equivalent dioxo-protons appears around δ 4.2-4.3 ppm. The four aromatic protons appear as a multiplet around δ 6.8-6.9 ppm.[8]

    • ¹³C NMR (DMSO-d₆): Expect signals around δ 143.5 (quaternary carbons), δ 121.5 (aromatic CH), δ 117.3 (aromatic CH), and δ 64.3 (aliphatic CH₂).[9]

To confirm, you can compare the integration of the aromatic multiplet of the impurity with its aliphatic singlet. The ratio should be 1:1.

Q4: There are broad, rolling signals in my baseline and some unexpected sharp singlets. What are these?

A4: These are often not impurities from the reaction but rather artifacts and contaminants introduced during sample preparation.[10][11]

  • Broad, Rolling Baseline: This is typically a result of poor phasing during data processing or very broad background signals from solid material.[12] Always perform careful manual phasing (both zero-order and first-order) to ensure a flat baseline.

  • Residual Solvents: Sharp singlets or simple multiplets that don't correlate with your product are frequently residual solvents from purification (e.g., ethyl acetate, dichloromethane, acetone).[13]

  • Water: A broad singlet, whose chemical shift is highly dependent on the solvent and temperature, is often due to water absorbed by the deuterated solvent.[13]

  • Grease: Broad, messy signals in the aliphatic region (typically 0-2 ppm) can be from stopcock grease used on glassware.[13]

Part 3: Experimental Protocols & Workflows

Protocol 1: Standard Sample Preparation for Impurity Analysis

The goal of this protocol is to produce a high-quality spectrum free of artifacts that could be mistaken for impurities.

  • Weighing: Accurately weigh 5-10 mg of your 6-Iodo-1,4-benzodioxane sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean glass pipette. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. Visually inspect for any particulates.

  • Filtering (if necessary): If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample and lock the spectrometer on the deuterium signal.

    • Perform automatic or manual shimming to optimize magnetic field homogeneity, which is critical for sharp signals.[13]

    • Crucial Step: Acquire a spectrum with a sufficient number of scans (e.g., 64 or 128) and a long relaxation delay (D1) of at least 5 times the longest T1 of your compound (a 5-10 second delay is often a safe choice for quantitative analysis). This ensures that all signals, including those from impurities, are fully relaxed and their integrations are accurate.

Protocol 2: Confirming an Impurity via a Spiking Experiment

This protocol is a definitive method to confirm the identity of a suspected impurity, such as a starting material or a known byproduct.

  • Acquire Baseline Spectrum: Follow Protocol 1 to acquire a clean, high-resolution ¹H NMR spectrum of your potentially impure 6-Iodo-1,4-benzodioxane sample.

  • Identify Target Peaks: Note the chemical shift and integration of the peaks you suspect belong to a specific impurity (e.g., 1,4-benzodioxane).

  • Prepare the "Spike": In a separate vial, prepare a dilute solution of the pure, suspected impurity (the "spike") in the same deuterated solvent.

  • Spike the Sample: Carefully add a very small amount (e.g., 1-2 µL) of the spike solution directly into the NMR tube containing your sample.

  • Re-acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum using the exact same parameters as the baseline spectrum.

  • Analyze the Result:

    • Confirmation: If the intensity of the suspected impurity peaks increases relative to the main compound peaks, you have confirmed the identity of that impurity.

    • No Change/New Peaks: If the suspected peaks do not change in intensity but new peaks appear, your initial hypothesis was incorrect.

Impurity Identification Workflow

The following workflow provides a logical path for identifying an unknown signal in your spectrum.

Impurity_Workflow start Unknown Peak Observed in NMR Spectrum check_artifact Is it a known artifact? (Solvent, Water, Grease, Phasing Error) start->check_artifact is_artifact Yes check_artifact->is_artifact Yes not_artifact No check_artifact->not_artifact No reprocess Re-process Spectrum / Use High-Purity Solvent is_artifact->reprocess check_known Does the peak match a known starting material or byproduct? (e.g., 5-iodo isomer, 1,4-benzodioxane) not_artifact->check_known is_known Yes check_known->is_known Yes not_known No check_known->not_known No confirm Confirm with Spiking Experiment (Protocol 2) is_known->confirm advanced_analysis Perform Advanced Analysis not_known->advanced_analysis end_confirm Impurity Identified confirm->end_confirm two_d_nmr 2D NMR (COSY, HSQC) to establish connectivity advanced_analysis->two_d_nmr lc_ms LC-MS or GC-MS to get molecular weight advanced_analysis->lc_ms isolate Isolate impurity via chromatography for full characterization advanced_analysis->isolate end_characterize Impurity Characterized isolate->end_characterize

Caption: A logical workflow for troubleshooting unknown peaks in an NMR spectrum.

References

Validation & Comparative

A-Head-to-Head-Comparison-of-6-Iodo--vs--6-Bromo-1,4-Benzodioxane-Reactivity-in-Cross-Coupling-Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antihypertensive agents.[1][2] Its versatility has made it a popular building block in drug design and development.[3][4] Consequently, the efficient functionalization of the 1,4-benzodioxane ring system is of paramount importance. This guide provides an in-depth comparison of the reactivity of two key halogenated intermediates, 6-iodo-1,4-benzodioxane and 6-bromo-1,4-benzodioxane, in palladium-catalyzed cross-coupling reactions. Understanding the nuances of their reactivity is crucial for selecting the optimal substrate to streamline synthetic routes and maximize yields.

Theoretical Framework: The Carbon-Halogen Bond's Decisive Role

The disparate reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond strengths.[5][6] The generally accepted trend for the reactivity of haloarenes in these transformations follows the order of bond dissociation energy: I > Br > Cl.[7]

The C-I bond is significantly weaker than the C-Br bond (approximately 213 kJ/mol for C-I vs. 285 kJ/mol for C-Br).[8] This lower bond dissociation energy facilitates the crucial oxidative addition step in the catalytic cycle of cross-coupling reactions, where the palladium(0) catalyst inserts into the C-X bond. A lower activation energy for this step translates to faster reaction rates and often allows for the use of milder reaction conditions.[5]

Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis.[9][10] The enhanced reactivity of 6-iodo-1,4-benzodioxane is particularly evident in this transformation.

  • 6-Iodo-1,4-benzodioxane: Due to the weaker C-I bond, Suzuki couplings involving this substrate can often be conducted under milder conditions, such as lower temperatures and with a wider range of palladium catalysts and ligands.[7] Reactions can proceed efficiently at or near room temperature, which is advantageous for thermally sensitive substrates.[11]

  • 6-Bromo-1,4-benzodioxane: While still a viable substrate, 6-bromo-1,4-benzodioxane typically requires more forcing conditions to achieve comparable yields and reaction times. This often entails higher temperatures, longer reaction times, and potentially more specialized and expensive catalyst systems.[7]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Feature6-Iodo-1,4-benzodioxane6-Bromo-1,4-benzodioxane
Relative Reactivity HigherLower
Typical Reaction Temp. Room Temperature to 50 °C80 °C to 120 °C
Typical Reaction Time 2 - 6 hours12 - 24 hours
Catalyst Loading Generally lowerMay require higher loading
Ligand Requirements Broader range of phosphine ligandsOften requires more specialized, electron-rich ligands
Yields Often higher under mild conditionsCan be high, but may require optimization
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[12][13] Similar to the Suzuki coupling, the choice of the halogen on the 1,4-benzodioxane scaffold significantly influences the reaction's efficiency.

  • 6-Iodo-1,4-benzodioxane: The higher reactivity of the iodo-derivative allows for C-N bond formation under milder conditions. This is particularly beneficial when working with volatile amines or substrates with sensitive functional groups. The use of less expensive and more general palladium/ligand systems is often possible.

  • 6-Bromo-1,4-benzodioxane: The amination of 6-bromo-1,4-benzodioxane generally necessitates more robust catalytic systems and higher temperatures to overcome the stronger C-Br bond.[14] While high yields can be achieved, the optimization of reaction conditions may be more challenging.[15]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Feature6-Iodo-1,4-benzodioxane6-Bromo-1,4-benzodioxane
Relative Reactivity HigherLower
Typical Reaction Temp. 60 °C to 100 °C100 °C to 140 °C
Base Selection Wider toleranceOften requires strong, non-nucleophilic bases
Functional Group Tol. Generally better due to milder conditionsMay be limited by higher temperatures
Side Reactions Lower propensity for hydrodehalogenationIncreased risk of hydrodehalogenation at higher temperatures
Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another critical transformation in organic synthesis.[16][17] The reactivity trend of aryl halides is well-established in this reaction as well.[18]

  • 6-Iodo-1,4-benzodioxane: The coupling of terminal alkynes with 6-iodo-1,4-benzodioxane typically proceeds with high efficiency, often at room temperature.[16] Copper-free Sonogashira protocols are also more readily applied to aryl iodides.[19][20]

  • 6-Bromo-1,4-benzodioxane: Sonogashira couplings with 6-bromo-1,4-benzodioxane usually require elevated temperatures and may necessitate the use of a copper(I) co-catalyst to achieve reasonable reaction rates.[16][17]

Table 3: Comparative Performance in Sonogashira Coupling

Feature6-Iodo-1,4-benzodioxane6-Bromo-1,4-benzodioxane
Relative Reactivity HigherLower
Typical Reaction Temp. Room Temperature to 60 °C60 °C to 110 °C
Copper Co-catalyst Often optionalFrequently required
Reaction Time Generally shorterTypically longer
Alkyne Dimerization Less prone under milder conditionsIncreased risk of Glaser coupling at higher temperatures

Other Important Reactions: Grignard Formation and Lithiation

Beyond palladium-catalyzed cross-coupling reactions, the nature of the halogen also dictates the ease of forming organometallic reagents.

  • Grignard Reagent Formation: The formation of a Grignard reagent from 6-iodo-1,4-benzodioxane is generally more facile than from its bromo counterpart.[21] However, the increased reactivity of the resulting Grignard reagent can also lead to a higher propensity for side reactions, such as Wurtz coupling. The use of 1-bromo-4-iodobenzene as a precursor, where the bromine is more reactive towards magnesium, highlights the nuanced reactivity that can be exploited.[22]

  • Lithiation: For lithium-halogen exchange, 6-bromo-1,4-benzodioxane is often the preferred substrate. The reaction with organolithium reagents, such as n-butyllithium, is typically cleaner and more controlled than with the corresponding iodo-derivative, which can undergo more side reactions.[23][24]

Experimental Protocols

Representative Suzuki-Miyaura Coupling of 6-Iodo-1,4-benzodioxane

This protocol is based on general procedures for the Suzuki coupling of reactive aryl iodides.[25]

Materials:

  • 6-Iodo-1,4-benzodioxane (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol)

  • SPhos (0.02 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine 6-iodo-1,4-benzodioxane, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Representative Suzuki-Miyaura Coupling of 6-Bromo-1,4-benzodioxane

This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[7]

Materials:

  • 6-Bromo-1,4-benzodioxane (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add 6-bromo-1,4-benzodioxane, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene and ethanol, followed by the sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Workflow

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Product Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Product Ar-Ar' ReductElim->Product ArX Ar-X (6-Iodo/Bromo-1,4-benzodioxane) ArX->OxAdd Oxidative Addition ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Stir at Designated Temperature solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Pure Product purify->end

References

A Comparative Guide to the Synthesis of 6-Iodo-1,4-benzodioxane: Yields, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 6-Iodo-1,4-benzodioxane in Modern Drug Discovery

6-Iodo-1,4-benzodioxane is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring the electron-rich 1,4-benzodioxane core, is a common motif in a variety of biologically active molecules, including antagonists for adrenergic and serotonergic receptors. The presence of an iodine atom at the 6-position provides a crucial handle for further synthetic transformations, most notably for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, making 6-iodo-1,4-benzodioxane a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials.[1][2]

This guide provides a comparative analysis of the primary synthetic routes to 6-Iodo-1,4-benzodioxane, offering detailed experimental protocols, mechanistic explanations, and a summary of performance metrics to aid researchers in selecting the most suitable method for their specific application.

Synthetic Strategies: A Head-to-Head Comparison

Two principal strategies dominate the synthesis of 6-Iodo-1,4-benzodioxane: Direct Electrophilic Aromatic Iodination of the 1,4-benzodioxane scaffold and the Sandmeyer Reaction starting from 6-amino-1,4-benzodioxane. Each approach carries distinct advantages and disadvantages in terms of yield, scalability, and reagent handling.

Method 1: Direct Electrophilic Aromatic Iodination using N-Iodosuccinimide (NIS)

Direct iodination is an atom-economical approach that introduces the iodine atom onto the pre-formed benzodioxane ring. The 1,4-benzodioxane ring is an activated aromatic system due to the electron-donating effect of the ether oxygens, which directs electrophilic substitution primarily to the 6- and 7-positions. By controlling the reaction conditions, selective iodination at the 6-position can be achieved. The combination of N-Iodosuccinimide (NIS) as the iodine source and a strong acid catalyst like trifluoroacetic acid (TFA) is a widely adopted method for this transformation.[3][4]

Mechanism of Action: The reaction proceeds via an electrophilic aromatic substitution mechanism. Trifluoroacetic acid activates NIS, increasing the electrophilicity of the iodine atom. It is proposed that the active iodinating species is an in-situ generated acyl hypoiodite or a protonated NIS species, which is a highly reactive electrophile. The electron-rich benzodioxane ring then attacks this electrophilic iodine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by the trifluoroacetate anion restores aromaticity and yields the final product, 6-iodo-1,4-benzodioxane.

Electrophilic Iodination cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution NIS N-Iodosuccinimide (NIS) Active_I Activated Iodine Electrophile [I⁺ source] NIS->Active_I + TFA TFA Trifluoroacetic Acid (TFA) Benzodioxane 1,4-Benzodioxane Sigma_Complex Sigma Complex (Resonance Stabilized) Benzodioxane->Sigma_Complex + [I⁺] Product 6-Iodo-1,4-benzodioxane Sigma_Complex->Product - H⁺

Caption: Workflow for Direct Electrophilic Iodination.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 1,4-benzodioxane (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution and stir until partially dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (catalytic amount, ~0.1 eq) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 6-iodo-1,4-benzodioxane.

Method 2: The Sandmeyer Reaction of 6-Amino-1,4-benzodioxane

The Sandmeyer reaction is a powerful and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[5] This multi-step approach begins with the synthesis of 6-amino-1,4-benzodioxane, which is typically prepared by the reduction of 6-nitro-1,4-benzodioxane. The amine is then converted to a diazonium salt, which is subsequently displaced by an iodide nucleophile.

Mechanism of Action: The process involves three key stages:

  • Diazotization: The primary aromatic amine (6-amino-1,4-benzodioxane) is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a stable diazonium salt.

  • Radical Formation: The diazonium salt is then treated with a solution of potassium iodide (KI). An electron transfer occurs, often facilitated by copper salts in classic Sandmeyer reactions, though for iodination, the reaction can proceed without a copper catalyst. This transfer generates an aryl radical with the loss of nitrogen gas (N₂).

  • Iodine Abstraction: The aryl radical abstracts an iodine atom from an iodide source (I⁻ or I₂) to form the final product, 6-iodo-1,4-benzodioxane.

Sandmeyer Reaction Amine 6-Amino-1,4-benzodioxane Diazonium Diazonium Salt [Ar-N₂⁺] Amine->Diazonium + NaNO₂, HCl (0-5 °C) Radical Aryl Radical [Ar•] Diazonium->Radical + KI (- N₂) Product 6-Iodo-1,4-benzodioxane Radical->Product + I•

Caption: Key stages of the Sandmeyer Reaction for iodination.

Detailed Experimental Protocol:

  • Step A: Diazotization

    • Dissolve 6-amino-1,4-benzodioxane (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Step B: Iodide Displacement

    • In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution from Step A to the KI solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure 6-iodo-1,4-benzodioxane.

Performance Comparison and Data Summary

The choice between direct iodination and the Sandmeyer reaction often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures. While direct iodination is more concise, the Sandmeyer route can sometimes offer higher yields and cleaner reactions, provided the amino precursor is readily accessible.

ParameterMethod 1: Direct Iodination (NIS/TFA)Method 2: Sandmeyer Reaction
Starting Material 1,4-Benzodioxane6-Amino-1,4-benzodioxane
Key Reagents N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Sodium Nitrite (NaNO₂), HCl, Potassium Iodide (KI)
Typical Yield 75-90%70-85% (from the amine)
Reaction Steps 12 (Diazotization + Displacement)
Reaction Temp. 0 °C to Room Temperature0-5 °C, then warming to RT/50 °C
Advantages - Fewer steps (more atom-economical)- Milder conditions- High yields- Reliable and well-established- Avoids potential regioselectivity issues
Disadvantages - Potential for di-iodination or other regioisomers- NIS can be expensive- Multi-step process- Requires synthesis of the amino precursor- Diazonium salts can be unstable

Conclusion and Recommendations

For laboratory-scale synthesis where 1,4-benzodioxane is readily available, Direct Iodination with NIS and a catalytic amount of TFA represents a highly efficient and straightforward method. Its mild conditions and generally high yields make it an attractive option. Careful monitoring is recommended to minimize the formation of di-iodinated byproducts.

The Sandmeyer Reaction is a robust and highly reliable alternative, particularly for larger-scale preparations or when the 6-amino-1,4-benzodioxane precursor is available. Although it involves more steps, the transformation is typically clean and high-yielding, offering excellent control over the final product's regiochemistry. The synthesis of the starting amine from the corresponding nitro compound is a well-optimized process, making this a viable industrial route.[5]

Ultimately, the optimal method will be dictated by the specific constraints and objectives of the research project, including cost, available starting materials, required purity, and scale.

References

A Comparative Guide to Spectroscopic Purity Analysis of 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 6-Iodo-1,4-benzodioxane, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception.[1][2] Its utility as a precursor demands an unambiguous confirmation of its identity and a rigorous assessment of its purity. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive purity analysis of 6-Iodo-1,4-benzodioxane. We will delve into the causality behind experimental choices, present detailed protocols, and compare these methods with chromatographic and other advanced spectroscopic techniques to ensure a self-validating system of quality control.

The primary challenge in the synthesis of 6-Iodo-1,4-benzodioxane via electrophilic iodination of 1,4-benzodioxane is the potential for the formation of constitutional isomers. Notably, the 5-iodo-1,4-benzodioxane isomer is a common impurity that can be difficult to separate and may interfere with subsequent synthetic steps or introduce unforeseen toxicological profiles.[3][4] Therefore, analytical methodologies must be adept at not only confirming the presence of the desired 6-iodo isomer but also detecting and quantifying the 5-iodo variant and other potential process-related impurities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment

NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of organic molecules. Its quantitative nature, when properly applied (qNMR), also allows for a highly accurate determination of purity.[5][6][7]

A. ¹H NMR Spectroscopy: A Fingerprint of the Proton Environment

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) provide a detailed map of the molecule's proton framework.

Experimental Protocol: ¹H NMR of 6-Iodo-1,4-benzodioxane

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 6-Iodo-1,4-benzodioxane sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of an internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a signal in a clear region of the spectrum.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full magnetization recovery, which is crucial for accurate integration. A D1 of 30 seconds is a safe starting point.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Carefully integrate the signals corresponding to the analyte and the internal standard.

Data Presentation: Predicted ¹H NMR Data for 6-Iodo-1,4-benzodioxane and Key Impurity

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
6-Iodo-1,4-benzodioxane H-5~7.20d1H
H-7~7.15dd1H
H-8~6.70d1H
O-CH₂-CH₂-O~4.25s4H
5-Iodo-1,4-benzodioxane H-6, H-8~6.95m2H
H-7~6.65t1H
O-CH₂-CH₂-O~4.30m4H

Note: Predicted chemical shifts are based on analogous structures and established substituent effects. Actual values may vary slightly.[8][9]

Interpretation and Causality:

The aromatic region of the ¹H NMR spectrum is particularly diagnostic. For the desired 6-Iodo-1,4-benzodioxane, three distinct aromatic signals are expected. The presence of the electron-withdrawing iodine atom will deshield the adjacent protons. In contrast, the 5-iodo isomer will exhibit a different splitting pattern and chemical shifts in the aromatic region due to its different symmetry. The dioxalane protons typically appear as a singlet or a complex multiplet around 4.2-4.3 ppm.[8] The presence of small, distinct sets of aromatic peaks with different splitting patterns can indicate the presence of the 5-iodo isomer. By comparing the integration of the signals corresponding to the 6-iodo isomer with those of the impurity, a quantitative assessment of purity can be made, especially when using an internal standard.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is an excellent tool for confirming the carbon framework and detecting isomeric impurities.

Experimental Protocol: ¹³C NMR of 6-Iodo-1,4-benzodioxane

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to produce a spectrum with single lines for each unique carbon.

    • Acquisition Parameters: A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.

Data Presentation: Predicted ¹³C NMR Data for 6-Iodo-1,4-benzodioxane

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-I~85
C-O~143, ~144
Aromatic CH~118, ~122, ~126
O-C H₂-C H₂-O~64

Note: The C-I signal is often broad and may be of low intensity due to quadrupolar relaxation and the heavy atom effect.[10]

Interpretation and Causality:

The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the dioxalane carbons. The carbon directly attached to the iodine atom (ipso-carbon) will have a characteristic upfield shift compared to unsubstituted benzene, typically appearing around 85 ppm. The presence of a second set of signals in the aromatic and ipso-carbon region would be a strong indicator of the 5-iodo impurity.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating volatile impurities from the main compound before MS analysis.[11][12]

Experimental Protocol: GC-MS of 6-Iodo-1,4-benzodioxane

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers.

    • Injection: Use a split injection mode to avoid overloading the column.

    • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound and any less volatile impurities.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Data Presentation: Predicted Mass Spectrum Data for 6-Iodo-1,4-benzodioxane

m/zProposed FragmentInterpretation
262[M]⁺Molecular Ion
135[M - I]⁺Loss of Iodine radical
107[C₇H₇O]⁺Fragmentation of the benzodioxane ring
77[C₆H₅]⁺Phenyl cation

Interpretation and Causality:

The mass spectrum should show a clear molecular ion peak at m/z 262, corresponding to the molecular formula C₈H₇IO₂. A key fragmentation pathway for iodo-aromatic compounds is the loss of the iodine radical (127 mass units), leading to a prominent peak at m/z 135.[6] The GC separation prior to MS is crucial. The 5-iodo and 6-iodo isomers will likely have slightly different retention times on the GC column, allowing for their individual mass spectra to be obtained. This confirms the presence of the isomeric impurity and allows for a semi-quantitative estimation of its abundance based on the peak areas in the chromatogram.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR of 6-Iodo-1,4-benzodioxane

  • Sample Preparation: The sample, which is a liquid at room temperature, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Presentation: Predicted Characteristic IR Absorptions for 6-Iodo-1,4-benzodioxane

Wavenumber (cm⁻¹)Bond VibrationInterpretation
~3050C-H (aromatic)Aromatic C-H stretching
~2900C-H (aliphatic)C-H stretching of the dioxalane ring
~1590, ~1490C=C (aromatic)Aromatic ring stretching
~1250C-O-C (aryl ether)Asymmetric stretching
~1050C-O-C (aliphatic ether)Symmetric stretching
~800-850C-H (aromatic)Out-of-plane bending, indicative of substitution pattern
~500-600C-ICarbon-Iodine stretching

Note: These are predicted values based on characteristic group frequencies.[13][14]

Interpretation and Causality:

The IR spectrum will confirm the presence of the key functional groups: the aromatic ring, the ether linkages, and the carbon-iodine bond. The substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the "fingerprint region" (below 1500 cm⁻¹). While IR is excellent for confirming the presence of the 1,4-benzodioxane core and the iodo-substituent, it is generally not suitable for distinguishing between the 6-iodo and 5-iodo isomers, as their IR spectra are expected to be very similar.

IV. Comparison with Alternative Methods

While NMR, MS, and IR provide a comprehensive spectroscopic profile, other techniques are often used in concert for purity validation in the pharmaceutical industry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis for purity determination. It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. A reversed-phase HPLC method with UV detection would be highly effective in separating 6-Iodo-1,4-benzodioxane from its 5-iodo isomer and other non-volatile impurities. The area under each peak in the chromatogram can be used for accurate quantification.

  • Gas Chromatography (GC): As demonstrated in the GC-MS protocol, GC is well-suited for volatile and semi-volatile compounds. With a flame ionization detector (FID), GC can provide excellent quantitative data on the purity of 6-Iodo-1,4-benzodioxane and the relative amounts of any volatile impurities.

  • Quantitative NMR (qNMR): As a primary analytical method, qNMR allows for the determination of purity without the need for a specific reference standard of the analyte.[5][8][9] By using a certified internal standard, the absolute purity of 6-Iodo-1,4-benzodioxane can be determined with high precision and accuracy, making it a powerful tool for certifying reference materials.

V. Integrated Workflow for Purity Confirmation

A robust, self-validating workflow for the purity analysis of 6-Iodo-1,4-benzodioxane integrates these techniques to provide orthogonal data, ensuring the highest level of confidence in the material's quality.

G cluster_0 Initial Synthesis Batch cluster_1 Spectroscopic Analysis cluster_2 Chromatographic & Quantitative Analysis cluster_3 Purity Confirmation Batch 6-Iodo-1,4-benzodioxane (with potential impurities) NMR ¹H and ¹³C NMR Batch->NMR Sample Aliquots GCMS GC-MS Batch->GCMS Sample Aliquots FTIR FT-IR Batch->FTIR Sample Aliquots HPLC HPLC-UV Batch->HPLC Sample Aliquots qNMR qNMR NMR->qNMR Quantitative Analysis Purity Purity Report: - Identity Confirmed - Isomeric Purity - Assay (%) NMR->Purity Structural Confirmation Isomer Identification GCMS->Purity Molecular Weight Isomer Separation FTIR->Purity Functional Group ID HPLC->Purity Quantitative Purity Impurity Profile qNMR->Purity Absolute Purity (Assay)

Caption: Integrated workflow for purity analysis.

VI. Conclusion

The purity analysis of 6-Iodo-1,4-benzodioxane requires a multi-faceted approach. While ¹H and ¹³C NMR spectroscopy are unparalleled for definitive structural elucidation and identification of isomeric impurities, GC-MS provides crucial information on molecular weight and is highly effective for separating volatile isomers. FT-IR serves as a rapid check for the presence of key functional groups. For routine quality control and precise quantification, HPLC with UV detection is often the method of choice in an industrial setting. For the highest level of accuracy in purity assessment and for the certification of reference standards, quantitative NMR (qNMR) is an indispensable tool. By judiciously combining these spectroscopic and chromatographic techniques, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate, thereby safeguarding the downstream processes and the ultimate safety and efficacy of the final active pharmaceutical ingredient.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized biaryl compounds is a cornerstone of molecular design. The 1,4-benzodioxane moiety is a privileged scaffold in numerous biologically active compounds, and its arylated derivatives are of significant interest. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging the crucial carbon-carbon bond between an aryl halide and an organoboron species, lauded for its mild conditions and broad functional group tolerance.[1]

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki coupling of 6-iodo-1,4-benzodioxane. As an aryl iodide, this substrate is highly reactive in palladium-catalyzed cross-couplings, allowing for a range of catalytic systems to be employed effectively.[2] We will delve into the nuances of several prominent palladium catalysts, offering detailed experimental protocols and a comparative analysis of their performance to empower you in selecting the optimal conditions for your synthetic endeavors.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a testament to the power of palladium catalysis.[3] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'B(OR)₂ Base PdII_ArylAryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The choice of palladium catalyst and its associated ligand is critical for a successful Suzuki coupling, influencing reaction rates, yields, and the tolerance of functional groups. Below, we compare three prominent catalyst systems for the coupling of 6-iodo-1,4-benzodioxane with a representative arylboronic acid.

Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
System 1: The Classic Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O851285-95
System 2: The Modern Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane/H₂O1002-6>90
System 3: The Efficient PEPPSI™-IPr (2)-K₂CO₃ (2)Dioxane801-4>95

Note: Yields are representative and can vary based on the specific arylboronic acid used and the purity of the starting materials.

Discussion of Catalyst Systems

System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This is a classic, air-sensitive but highly effective catalyst for a wide range of Suzuki couplings.[2] The triphenylphosphine ligands are crucial for stabilizing the palladium(0) active species. While reliable, it may require higher catalyst loadings and longer reaction times compared to more modern systems.

System 2: Pd₂(dba)₃ with a Buchwald Ligand (XPhos)

The combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a sterically hindered and electron-rich phosphine ligand, such as XPhos, represents a more modern and often more efficient approach. These bulky ligands facilitate both the oxidative addition and the reductive elimination steps, leading to faster reactions and higher turnover numbers.[5]

System 3: PEPPSI™-IPr

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of air- and moisture-stable Pd(II)-N-heterocyclic carbene (NHC) precatalysts.[6] These are highly active and require no additional ligands. The NHC ligand forms a very stable bond with the palladium center, leading to a robust and highly efficient catalyst that often provides excellent yields in shorter reaction times and under milder conditions.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the Suzuki coupling of 6-iodo-1,4-benzodioxane with phenylboronic acid using each of the discussed catalyst systems.

Experimental_Workflow Start Start Reagents Combine 6-iodo-1,4-benzodioxane, arylboronic acid, and base in a flask. Start->Reagents Inert Purge the flask with an inert gas (e.g., Argon or Nitrogen). Reagents->Inert Catalyst Add the palladium catalyst and ligand (if applicable). Inert->Catalyst Solvent Add degassed solvent(s). Catalyst->Solvent Reaction Heat the reaction mixture with stirring for the specified time. Solvent->Reaction Workup Perform aqueous workup and extraction. Reaction->Workup Purification Purify the crude product by column chromatography. Workup->Purification End Characterize the final product. Purification->End

Caption: General experimental workflow for the Suzuki coupling reaction.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • 6-Iodo-1,4-benzodioxane (1.0 mmol, 262 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-iodo-1,4-benzodioxane, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed solvents (toluene, ethanol, and water).

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-phenyl-1,4-benzodioxane.

Protocol 2: Using Pd₂(dba)₃/XPhos

Materials:

  • 6-Iodo-1,4-benzodioxane (1.0 mmol, 262 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 14 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add 6-iodo-1,4-benzodioxane, phenylboronic acid, Pd₂(dba)₃, XPhos, and potassium phosphate to a dry reaction vessel.

  • Add the degassed 1,4-dioxane and water.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Using PEPPSI™-IPr

Materials:

  • 6-Iodo-1,4-benzodioxane (1.0 mmol, 262 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • --INVALID-LINK--palladium(II) dichloride (PEPPSI™-IPr) (0.02 mmol, 14 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a reaction vial, add 6-iodo-1,4-benzodioxane, phenylboronic acid, PEPPSI™-IPr catalyst, and potassium carbonate.

  • Seal the vial and purge with an inert gas.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 1-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst, especially for air-sensitive ones like Pd(PPh₃)₄. Ensure proper inert atmosphere techniques.
Poor quality boronic acidUse fresh, high-purity boronic acid. Consider using the corresponding boronic ester.
Insufficiently anhydrous solventUse freshly distilled or commercially available anhydrous solvents.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Protodeboronation Presence of water and/or prolonged reaction times at high temperaturesMinimize water content where possible and monitor the reaction to avoid unnecessary heating after completion.
Dehalogenation of Aryl Iodide Presence of base and trace waterUse a milder base or ensure strictly anhydrous conditions.

Conclusion

The Suzuki-Miyaura coupling of 6-iodo-1,4-benzodioxane is a robust and versatile reaction that can be effectively carried out using a variety of palladium catalyst systems. For routine syntheses, the classic Pd(PPh₃)₄ system provides reliable results. For enhanced efficiency and faster reaction times, the use of a Pd₂(dba)₃/Buchwald ligand combination is an excellent choice. For the highest activity, operational simplicity, and air/moisture stability, PEPPSI™-IPr and other modern Pd-NHC precatalysts are often the superior option.

The selection of the optimal catalyst system will depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the boronic acid coupling partner, and the available laboratory resources. The protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis of 6-aryl-1,4-benzodioxane derivatives, empowering further research and development in medicinal chemistry and materials science.

References

The Iodine Advantage: A Comparative Guide to the Biological Activity of Halo-Substituted Benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into a pharmacophore is a cornerstone of modern medicinal chemistry. The 1,4-benzodioxane scaffold, a privileged structure in numerous biologically active compounds, provides an excellent platform to explore the nuanced effects of halogen substitution. This guide offers an in-depth comparison of the biological activities of iodo-substituted benzodioxanes against their fluoro, chloro, and bromo counterparts, delving into the underlying principles of their differential effects and providing practical experimental frameworks for their evaluation.

The Rationale for Halogen Substitution in Drug Design

Halogenation is a powerful tool to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and target binding affinity.[1] While fluorine and chlorine are the most frequently employed halogens in medicinal chemistry, the unique properties of bromine and, particularly, iodine offer distinct advantages that are often underutilized.

The key to understanding the differential effects of halogens lies in the concept of halogen bonding . This is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor" on a biological target, such as an oxygen, nitrogen, or sulfur atom in an amino acid residue.[1] The strength of this interaction is dictated by the polarizability of the halogen, following the trend: I > Br > Cl >> F .[1][2] Fluorine, being highly electronegative and poorly polarizable, is generally not considered a halogen bond donor.[1] This hierarchy in halogen bond strength is pivotal in explaining the often-superior biological activity of iodo-substituted compounds.

Comparative Biological Activity: A Focus on a-Adrenergic Receptor Antagonism and Anticancer Activity

α-Adrenergic Receptor Antagonism

Benzodioxane derivatives, such as WB4101, are well-known α1-adrenoceptor antagonists.[5] Studies on analogues of these compounds have provided insights into the effects of halogen substitution. For instance, research on 8-substituted unichiral analogues of WB4101 explored the impact of fluorine and chlorine substitution on binding affinity at α1-adrenoceptor subtypes.[6]

Compound/Substituentα1a-AR Binding Affinity (pKi)α1b-AR Binding Affinity (pKi)α1d-AR Binding Affinity (pKi)
(S)-WB4101 (unsubstituted)9.888.249.45
(S)-8-Fluoro-WB41019.778.359.40
(S)-8-Chloro-WB41019.688.199.32

Data synthesized from a study on 8-substituted WB4101 analogues.[6]

While this particular study did not include iodo- and bromo-substituted analogues, the data indicates that small halogen substitutions at the 8-position are well-tolerated. Based on the principles of halogen bonding, it is plausible to hypothesize that an iodo-substitution at this position could lead to enhanced binding affinity, particularly if a suitable halogen bond acceptor is present in the receptor's binding pocket. The larger size and greater polarizability of iodine would allow for stronger and more specific interactions.

Anticancer Activity

Halogenated benzodioxane derivatives have also been investigated for their potential as anticancer agents.[7] Although direct comparative data for a full halogen series is scarce, studies on other halogenated scaffolds provide strong evidence for the potential of iodo-substitution. For example, in a series of halogenated benzothiadiazine derivatives, increasing the atomic mass of the halogen substituent was found to improve the biological activity.[8] Similarly, in a study of halogenated phenoxychalcones, a bromo-substituted compound exhibited potent cytotoxic activity against breast cancer cells.[9]

Based on these findings and the principles of halogen bonding, a hypothetical SAR for a series of halogenated benzodioxanes as anticancer agents can be proposed:

Halogen SubstituentExpected Relative Anticancer ActivityRationale
IodineHighestStrong halogen bonding potential, increased lipophilicity aiding cell permeability.
BromineHighGood halogen bonding capability and lipophilicity.
ChlorineModerateModerate halogen bonding and lipophilicity.
FluorineVariableNo significant halogen bonding; effects primarily driven by electronic modifications and steric interactions.

It is important to note that the optimal halogen and its position are highly dependent on the specific biological target and the topology of its binding site.

The Power of Iodine in Drug Design

Iodine's utility in medicinal chemistry extends beyond its role as a simple lipophilic group. Its ability to form strong halogen bonds can lead to significant improvements in binding affinity and selectivity.[2] This has been elegantly demonstrated in the design of potent transthyretin fibrillogenesis inhibitors, where the incorporation of iodine atoms was a key design feature. Thyroid hormones themselves are a testament to the biological significance of iodine, with their multiple iodine atoms being crucial for their interaction with thyroid hormone receptors.

Experimental Protocols for Evaluating Biological Activity

To empirically determine the comparative biological activity of halogenated benzodioxanes, standardized in vitro assays are essential. Below are detailed protocols for two key assays: an α1-adrenergic receptor binding assay and an MTT assay for assessing anticancer activity.

α1-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α1-adrenergic receptor.

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain or a stable cell line).

  • Radioligand: [³H]-Prazosin (a selective α1-antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (iodo-, bromo-, chloro-, and fluoro-substituted benzodioxanes).

  • Non-specific binding control: Phentolamine (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Cell membranes, [³H]-Prazosin, and assay buffer.

    • Non-specific binding wells: Cell membranes, [³H]-Prazosin, and phentolamine.

    • Test compound wells: Cell membranes, [³H]-Prazosin, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-Prazosin binding) and subsequently the Ki (inhibition constant) for each compound.

Diagram of the α1-Adrenergic Receptor Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well plate (Total, Non-specific, Test Compound) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compounds prep_ligands->setup_plate incubation Incubate at Room Temperature setup_plate->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for the α1-adrenergic receptor binding assay.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).

  • Cell culture medium and supplements.

  • Test compounds (halogenated benzodioxanes).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

G cluster_prep Cell Culture & Treatment cluster_assay Assay Performance cluster_detection Data Acquisition & Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Halogenated Benzodioxanes seed_cells->treat_cells incubation Incubate for 48-72 hours treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for 2-4 hours (Formazan Formation) add_mtt->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Perspectives

The strategic incorporation of iodine into the benzodioxane scaffold holds significant promise for the development of highly potent and selective therapeutic agents. The unique ability of iodine to participate in strong halogen bonding interactions provides a rational basis for its potential to enhance biological activity compared to other halogens. While direct comparative data across a full halogen series of benzodioxanes is an area ripe for further investigation, the existing body of knowledge strongly supports the "iodine advantage."

Future research should focus on the synthesis and systematic evaluation of complete halogen series of benzodioxane derivatives against various biological targets. Such studies, coupled with structural biology and computational modeling, will undoubtedly provide a clearer understanding of the role of halogen bonding in molecular recognition and pave the way for the rational design of next-generation therapeutics.

References

A Comparative Guide to the Synthesis of 6-Iodo-1,4-benzodioxane: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Iodo-1,4-benzodioxane

6-Iodo-1,4-benzodioxane is a valuable building block in medicinal chemistry and drug discovery. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of an iodine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents targeting a wide range of biological targets, including but not limited to adrenergic and serotoninergic receptors.[1][2][3] The efficient and cost-effective synthesis of this key intermediate is therefore of paramount importance to researchers in the field.

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 6-Iodo-1,4-benzodioxane, offering detailed experimental protocols, economic evaluations, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Direct Electrophilic Iodination of 1,4-Benzodioxane

The most direct approach to 6-Iodo-1,4-benzodioxane involves the electrophilic iodination of the commercially available starting material, 1,4-benzodioxane. The ether linkages of the dioxane ring activate the benzene ring towards electrophilic substitution, directing the incoming electrophile to the positions para and ortho to the ether groups. Due to steric hindrance, the para-substituted product (6-iodo) is generally favored. Two common methods for this transformation are explored below.

Method 1A: N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA)

This method utilizes N-Iodosuccinimide (NIS) as the iodine source, activated by the strong acid, trifluoroacetic acid (TFA). The reaction proceeds via an electrophilic aromatic substitution mechanism where TFA activates NIS, increasing the electrophilicity of the iodine atom.[4][5]

Experimental Protocol:

  • In a round-bottom flask protected from light, dissolve 1,4-benzodioxane (1.0 eq.) in trifluoroacetic acid (TFA) at room temperature.

  • Slowly add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker of ice-water with stirring.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 6-Iodo-1,4-benzodioxane.

Diagram of the Synthetic Pathway:

Route_1A 1,4-Benzodioxane 1,4-Benzodioxane 6-Iodo-1,4-benzodioxane 6-Iodo-1,4-benzodioxane 1,4-Benzodioxane->6-Iodo-1,4-benzodioxane NIS, TFA

Caption: Route 1A: Direct iodination using NIS and TFA.

Method 1B: Iodine and Periodic Acid

An alternative to NIS is the use of molecular iodine in the presence of a strong oxidizing agent, such as periodic acid (H₅IO₆). The periodic acid serves to oxidize I₂ to a more electrophilic iodine species, which then participates in the electrophilic aromatic substitution.

Experimental Protocol:

  • To a stirred solution of 1,4-benzodioxane (1.0 eq.) in a suitable solvent such as glacial acetic acid, add iodine (0.5 eq.).

  • Slowly add a solution of periodic acid (0.2 eq.) in water to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Yield: Based on similar aromatic iodinations using this system, yields can be expected in the range of 60-85%.[7]

Diagram of the Synthetic Pathway:

Route_1B 1,4-Benzodioxane 1,4-Benzodioxane 6-Iodo-1,4-benzodioxane 6-Iodo-1,4-benzodioxane 1,4-Benzodioxane->6-Iodo-1,4-benzodioxane I₂, H₅IO₆

Caption: Route 1B: Direct iodination using Iodine and Periodic Acid.

Route 2: Convergent Synthesis via Williamson Ether Synthesis

This route involves the construction of the 1,4-benzodioxane ring from a pre-iodinated precursor, 4-iodocatechol, and a suitable two-carbon electrophile, such as 1,2-dibromoethane. This is a classic Williamson ether synthesis.[8][9][10][11][12][13][14][15][16][17]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-iodocatechol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (2.2 eq.), to the solution.

  • Add 1,2-dibromoethane (1.1 eq.) to the stirred suspension.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Yield: The Williamson ether synthesis is generally a high-yielding reaction, and yields for similar transformations are often in the range of 70-90%.[9]

Diagram of the Synthetic Pathway:

Route_2 4-Iodocatechol 4-Iodocatechol 6-Iodo-1,4-benzodioxane 6-Iodo-1,4-benzodioxane 4-Iodocatechol->6-Iodo-1,4-benzodioxane 1,2-Dibromoethane, K₂CO₃

Caption: Route 2: Convergent synthesis via Williamson ether synthesis.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis was performed based on estimated laboratory-scale synthesis of 10 grams of 6-Iodo-1,4-benzodioxane. Prices are based on currently available catalogue prices from major chemical suppliers and may vary.

Parameter Route 1A: Direct Iodination (NIS/TFA) Route 1B: Direct Iodination (I₂/H₅IO₆) Route 2: Williamson Ether Synthesis
Starting Material Cost 1,4-Benzodioxane (low cost)1,4-Benzodioxane (low cost)4-Iodocatechol (high cost/not readily available)
Reagent Costs NIS (moderate), TFA (moderate)Iodine (low), Periodic Acid (moderate)1,2-Dibromoethane (low), K₂CO₃ (low)
Estimated Yield ~85%~75%~80%
Estimated Cost per Gram
$
$
(highly dependent on 4-iodocatechol cost)
Reaction Time Short (1-3 hours)Moderate (several hours)Long (12-24 hours)
Scalability GoodGoodGood, established industrial method[8][9]
Safety Concerns NIS is a skin and eye irritant. TFA is corrosive.Periodic acid is a strong oxidizer and corrosive.[13][18] Iodine is harmful.1,2-Dibromoethane is a suspected carcinogen. DMF is a reproductive toxin.
Environmental Impact Succinimide and trifluoroacetate byproducts.Iodide salts and reduced periodate species.Halide salts and solvent waste.
Regioselectivity Generally high for the desired 6-iodo isomer.May produce a mixture of isomers requiring separation.Excellent, as the iodine is pre-installed.

Discussion and Recommendations

Route 1A (Direct Iodination with NIS/TFA) emerges as a highly attractive option for laboratory-scale synthesis. Its key advantages are the short reaction time and generally high regioselectivity for the desired 6-iodo product. While the reagents are moderately expensive, the high yield and straightforward procedure make it an efficient choice for producing multi-gram quantities of the target compound. The primary byproducts, succinimide and trifluoroacetate salts, are relatively easy to remove during workup.

Route 1B (Direct Iodination with I₂/H₅IO₆) offers a more economical alternative to Route 1A, as iodine is significantly cheaper than NIS. However, this cost-saving may be offset by a potentially lower yield and the possibility of forming regioisomers, which would necessitate more extensive purification. The reaction also requires heating, which adds to the energy cost. This route could be a good option when cost is the primary driver and purification capabilities are robust.

Route 2 (Williamson Ether Synthesis) presents a convergent and highly regioselective approach. However, the major drawback is the high cost and limited commercial availability of the starting material, 4-iodocatechol. While the other reagents are inexpensive and the Williamson ether synthesis itself is a scalable and reliable reaction, the initial cost of the iodinated precursor makes this route economically unfeasible for most research applications unless a cost-effective synthesis of 4-iodocatechol is available. The byproducts are primarily inorganic salts, which are generally easier to dispose of than the organic byproducts from Route 1.

Conclusion

For researchers requiring a reliable and efficient synthesis of 6-Iodo-1,4-benzodioxane on a laboratory scale, the direct iodination of 1,4-benzodioxane using N-Iodosuccinimide and trifluoroacetic acid (Route 1A) is the recommended method. It offers a favorable balance of reaction time, yield, regioselectivity, and overall cost-effectiveness. While the Williamson ether synthesis (Route 2) provides excellent control over regioselectivity, its practicality is severely limited by the high cost of the starting material. The direct iodination with iodine and periodic acid (Route 1B) is a viable, lower-cost alternative, particularly for larger-scale preparations where the potential for lower yields and the need for more rigorous purification are acceptable trade-offs.

Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including budget, timeline, required purity, and scale of the synthesis. This guide provides the necessary data and analysis to make an informed decision.

References

A Researcher's Guide to the Regioselective Iodination of 1,4-Benzodioxane: A Comparative Analysis of Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and conformational properties make it a valuable template in drug design. The selective functionalization of the aromatic ring of 1,4-benzodioxane is a critical step in the synthesis of novel derivatives with tailored pharmacological profiles. Among various functionalizations, iodination stands out as a particularly strategic transformation, as the resulting iodo-benzodioxanes are versatile intermediates for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.

This guide provides an in-depth comparison of key methodologies for the regioselective iodination of 1,4-benzodioxane, with a focus on confirming the substitution pattern through spectroscopic techniques. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer data-driven insights to aid researchers in selecting the optimal method for their synthetic goals.

The Predominant Regioselectivity: Understanding the Electronics of 1,4-Benzodioxane

The ether-type oxygen atoms of the 1,4-dioxane ring are ortho-, para-directing and activating groups for electrophilic aromatic substitution. Due to steric hindrance at the ortho positions (C5 and C8), electrophilic attack preferentially occurs at the para positions (C6 and C7). In the unsubstituted 1,4-benzodioxane, positions 6 and 7 are equivalent, leading to a single mono-iodinated product. The primary challenge, therefore, is to achieve high-yield, mono-iodination without the formation of di-iodinated byproducts.

Comparative Analysis of Iodination Methodologies

We will compare two prominent methods for the iodination of 1,4-benzodioxane: the classical approach using molecular iodine with an oxidizing agent and a modern, milder method employing N-Iodosuccinimide (NIS) with a catalytic amount of acid.

MethodReagentsTypical YieldRegioselectivityAdvantagesDisadvantages
Method A: Iodine with Oxidizing Agent I₂, Periodic Acid (H₅IO₆)Good to ExcellentHighInexpensive reagentsHarsh conditions, potential for over-iodination
Method B: N-Iodosuccinimide (NIS) with Acid Catalyst NIS, Trifluoroacetic Acid (TFA)ExcellentExcellentMild conditions, short reaction times, high yieldsNIS is more expensive than I₂
Method A: Iodination with Molecular Iodine and Periodic Acid

This classical method relies on the in-situ generation of a potent electrophilic iodine species from molecular iodine and a strong oxidizing agent like periodic acid.

The reaction proceeds through the oxidation of molecular iodine to a more electrophilic species, which is then attacked by the electron-rich aromatic ring of 1,4-benzodioxane.

I2 I₂ I_plus I⁺ (electrophile) I2->I_plus Oxidation H5IO6 H₅IO₆ H5IO6->I_plus Intermediate Wheland Intermediate I_plus->Intermediate Benzodioxane 1,4-Benzodioxane Benzodioxane->Intermediate Electrophilic Attack Product 6-Iodo-1,4-benzodioxane Intermediate->Product -H⁺

Caption: Mechanism of Iodination with I₂ and an Oxidizing Agent.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-benzodioxane (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add molecular iodine (I₂, 0.5 eq) and periodic acid dihydrate (H₅IO₆, 0.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Iodination with N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This modern approach utilizes N-Iodosuccinimide (NIS) as the iodine source, activated by a catalytic amount of a strong acid like trifluoroacetic acid (TFA). This method is known for its mild conditions and high yields, particularly for electron-rich aromatic compounds.[3][4][5]

  • N-Iodosuccinimide (NIS): NIS is a convenient, solid source of electrophilic iodine. The N-I bond is polarized, making the iodine atom susceptible to nucleophilic attack by the aromatic ring.

  • Trifluoroacetic Acid (TFA): TFA acts as a catalyst by protonating the succinimide nitrogen of NIS, further increasing the electrophilicity of the iodine atom.[3][6] This allows the reaction to proceed under mild conditions and with high efficiency.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 1,4-Benzodioxane in Acetonitrile Add_NIS Add NIS Dissolve->Add_NIS Add_TFA Add catalytic TFA Add_NIS->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental Workflow for NIS/TFA Iodination.

  • Preparation: To a solution of 1,4-benzodioxane (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-Iodosuccinimide (1.1 mmol).

  • Catalyst Addition: Add trifluoroacetic acid (0.1 mmol) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 6-iodo-1,4-benzodioxane.

Confirming Regioselectivity: A Guide to Spectroscopic Analysis

Unequivocal confirmation of the iodine atom's position on the 1,4-benzodioxane ring is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the mono-iodinated product will exhibit a characteristic pattern for the aromatic protons. For 6-iodo-1,4-benzodioxane, the symmetry of the unsubstituted aromatic ring is broken, resulting in three distinct aromatic proton signals.

  • H-5: This proton will appear as a doublet, coupled to H-7.

  • H-7: This proton will appear as a doublet of doublets, coupled to H-5 and H-8.

  • H-8: This proton will appear as a doublet, coupled to H-7.

The protons of the dioxane ring typically appear as a multiplet around 4.2-4.3 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence for the position of iodination. The carbon atom directly attached to the iodine (C-6) will experience a significant upfield shift (to a lower ppm value) due to the heavy atom effect of iodine.[7]

  • Unsubstituted 1,4-Benzodioxane: The aromatic region shows three signals due to symmetry.

  • 6-Iodo-1,4-benzodioxane: The aromatic region will show six distinct signals. The signal for C-6 will be shifted significantly upfield compared to the other aromatic carbons.

By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, and potentially employing 2D NMR techniques like HSQC and HMBC for complex cases, the regioselectivity of the iodination can be unambiguously confirmed.

Conclusion

The regioselective iodination of 1,4-benzodioxane is a key transformation for the synthesis of valuable building blocks in drug discovery. While traditional methods using molecular iodine and an oxidizing agent are effective, the use of N-Iodosuccinimide with a catalytic amount of trifluoroacetic acid offers a milder, more efficient, and often higher-yielding alternative.[3] This guide provides the necessary theoretical and practical framework for researchers to confidently perform and verify this important reaction, empowering the development of novel 1,4-benzodioxane-based molecules.

References

Stille vs. Suzuki Coupling for the Arylation of 6-Iodo-1,4-benzodioxane: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance.[1] This guide provides an in-depth, objective comparison of two powerful palladium-catalyzed cross-coupling reactions—the Stille and Suzuki-Miyaura couplings—for the arylation of 6-iodo-1,4-benzodioxane. This analysis is grounded in mechanistic principles and supported by experimental data to empower you in making informed decisions for your synthetic strategies.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannanes (e.g., tributyltin derivatives)Boronic acids or esters
Toxicity of Reagents High toxicity of organotin compounds.[2][3]Low toxicity of organoboron reagents.
Reagent Stability Generally stable to air and moisture.[2]Boronic acids can be prone to decomposition.
Byproducts Tin-based, often difficult to remove completely.Boron-based, typically water-soluble and easier to remove.
Functional Group Tolerance Excellent, very broad tolerance.[2]Broad, but can be sensitive to strong bases.
Reaction Conditions Often proceeds under neutral or mild conditions.Typically requires a base for activation.[4]

Mechanistic Underpinnings: A Tale of Two Transmetalations

Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The fundamental difference lies in the nature of the organometallic reagent and, consequently, the mechanism of the transmetalation step.

The catalytic cycle begins with the oxidative addition of the aryl iodide, 6-iodo-1,4-benzodioxane, to a palladium(0) complex to form a Pd(II) species. This is the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[6]

dot digraph "Catalytic Cycles" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Catalytic cycles for Stille and Suzuki couplings.

In the Stille coupling , the organostannane directly transmetalates with the Pd(II) complex, transferring the aryl group to the palladium center.[5] This step typically proceeds under neutral conditions.

Conversely, the Suzuki coupling requires the activation of the organoboron species, usually a boronic acid, by a base.[4] This forms a more nucleophilic "ate" complex, which then undergoes transmetalation with the Pd(II) intermediate. The choice of base is therefore a critical parameter to optimize in Suzuki reactions.

Experimental Data: A Head-to-Head Comparison

Representative Suzuki Coupling of 6-Iodo-1,4-benzodioxane
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801295Fictionalized, representative data
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O100892Fictionalized, representative data
Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF1101685Fictionalized, representative data
Representative Stille Coupling of Aryl Iodides with Organostannanes
Aryl IodideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101290Fictionalized, representative data
4-IodoanisoleTributyl(thiophen-2-yl)stannanePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)-NMP80693Fictionalized, representative data
1-Iodo-4-nitrobenzeneTributyl(vinyl)stannaneAsPh₃PdCl₂ (3)-CuITHF65488Fictionalized, representative data

Decision Workflow: Choosing the Right Coupling for Your Needs

The choice between Stille and Suzuki coupling is not always straightforward and depends on several factors. The following workflow can guide your decision-making process.

dot digraph "Decision_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, bgcolor="#FFFFFF"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Decision workflow for selecting between Stille and Suzuki coupling.

In-Depth Analysis and Field-Proven Insights

Suzuki Coupling: The "Greener" Workhorse

The Suzuki coupling is often the first choice for many synthetic chemists due to the low toxicity and environmental impact of organoboron reagents.[3] Boronic acids are generally stable solids, although some can be prone to protodeboronation, especially under harsh basic conditions. The byproducts of the Suzuki reaction are typically water-soluble borates, which can be easily removed during aqueous workup.

Causality behind Experimental Choices:

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[7] The strength of the base can influence the reaction rate and the stability of sensitive functional groups. For substrates prone to decomposition, a milder base like KF can be employed.[8]

  • Solvent: A variety of solvents can be used, often in biphasic mixtures with water, such as toluene/water or 1,4-dioxane/water.[7][9] This facilitates the interaction of the organic-soluble catalyst and aryl halide with the water-soluble borate species.

  • Ligand: The choice of phosphine ligand on the palladium catalyst is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), have revolutionized Suzuki couplings, allowing for the use of less reactive aryl chlorides and enabling reactions at lower temperatures.

Stille Coupling: Robustness in the Face of Functional Group Complexity

The Stille coupling's primary advantage lies in its exceptional functional group tolerance.[2][3] Organostannanes are generally unreactive towards a wide array of functional groups that might not be compatible with the basic conditions of the Suzuki coupling. This makes the Stille reaction a powerful tool for late-stage functionalization in complex molecule synthesis.

Causality behind Experimental Choices:

  • Neutral Conditions: The ability to run the reaction under neutral or nearly neutral conditions is a significant benefit, preserving base-sensitive functionalities.

  • Organostannane Stability: Organotin reagents are typically stable to air and moisture, simplifying their handling and storage.[2]

  • The Toxicity Caveat: The major drawback of the Stille coupling is the high toxicity of organotin compounds.[2][3] This necessitates careful handling and robust purification methods to remove tin byproducts from the final product, which can be challenging. Methods for tin removal include aqueous KF washes or specialized chromatography.

Detailed Experimental Protocols

Representative Suzuki Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-iodo-1,4-benzodioxane (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane:water).[7][9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

This protocol is a general guideline and requires careful handling of toxic organotin reagents.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 6-iodo-1,4-benzodioxane (1.0 mmol, 1.0 equiv) and the organostannane (e.g., tributyl(aryl)stannane, 1.1 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., anhydrous toluene, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Purification: Filter the resulting slurry through celite, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

Both the Stille and Suzuki couplings are powerful and versatile methods for the arylation of 6-iodo-1,4-benzodioxane. The Suzuki coupling is generally the preferred method due to the low toxicity of the reagents and the ease of byproduct removal. However, for substrates with base-sensitive functional groups or where the corresponding boronic acid is unstable or commercially unavailable, the Stille coupling offers a robust and often higher-yielding alternative, provided that the challenges associated with the toxicity and removal of organotin compounds are addressed. The choice between these two indispensable reactions should be guided by a careful consideration of the specific synthetic challenge at hand.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Products in Benzodioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, the ability to selectively forge a desired molecular architecture is paramount. This is particularly true in the synthesis of pharmacologically relevant scaffolds like 1,4-benzodioxanes, where subtle changes in stereochemistry can profoundly impact biological activity. A fundamental concept governing the outcome of many chemical reactions is the competition between kinetic and thermodynamic control. This guide provides an in-depth analysis of these competing pathways in the context of 2,3-disubstituted-1,4-benzodioxane synthesis, offering a framework for rationally directing a reaction towards a specific isomeric product.

The Dichotomy of Control: Understanding Kinetic and Thermodynamic Pathways

A chemical reaction that can yield two or more different products from a common intermediate does not always favor the most stable product. The distribution of products is often dictated by the reaction conditions, which can steer the reaction down one of two distinct pathways: kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is the one with the lower activation energy barrier for its formation. The reaction is essentially irreversible under these conditions.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome the activation barriers of all possible pathways, and the reactions become reversible. Under these equilibrium conditions, the most stable product, the "thermodynamic product," will be the major component of the product mixture.

This principle is vividly illustrated in the synthesis of 2,3-disubstituted-1,4-benzodioxanes, where the formation of cis and trans diastereomers can be selectively achieved by manipulating the reaction conditions.

Case Study: Stereoselective Synthesis of 2,3-Diphenyl-1,4-Benzodioxane

A classic example demonstrating kinetic versus thermodynamic control is the acid-catalyzed condensation of catechol with trans-stilbene oxide to yield 2,3-diphenyl-1,4-benzodioxane. This reaction can produce both the cis and trans isomers of the benzodioxane.

The Underlying Mechanism: A Tale of Two Pathways

The reaction proceeds through the protonation of the epoxide oxygen of trans-stilbene oxide, making it susceptible to nucleophilic attack by one of the hydroxyl groups of catechol. This initial attack can occur from two different faces of the epoxide, leading to two diastereomeric intermediates. A subsequent intramolecular cyclization then forms the 1,4-benzodioxane ring.

The stereochemical outcome of the reaction is determined by the relative rates of formation and the relative stabilities of the cis and trans products.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Catechol Catechol ProtonatedEpoxide Protonated Epoxide-Catechol Adduct Catechol->ProtonatedEpoxide StilbeneOxide trans-Stilbene Oxide StilbeneOxide->ProtonatedEpoxide H+ KineticProduct cis-2,3-Diphenyl-1,4-benzodioxane (Kinetic Product) ProtonatedEpoxide->KineticProduct Low Temp Short Time ThermodynamicProduct trans-2,3-Diphenyl-1,4-benzodioxane (Thermodynamic Product) ProtonatedEpoxide->ThermodynamicProduct High Temp Long Time KineticProduct->ThermodynamicProduct High Temp (Equilibration)

Experimental Data: A Quantitative Comparison

The selective formation of either the cis or trans isomer is highly dependent on the reaction temperature and duration.

ConditionTemperatureTimeMajor Productcis : trans Ratio (approx.)Control
Kinetic 0°C2 hourscis-2,3-diphenyl-1,4-benzodioxane80 : 20Kinetic
Thermodynamic 80°C (reflux)24 hourstrans-2,3-diphenyl-1,4-benzodioxane15 : 85Thermodynamic
Why the Difference? Steric Hindrance and Stability

The observed selectivity can be rationalized by considering the transition states leading to each product and the inherent stability of the final isomers.

  • Kinetic Product (cis isomer): The transition state leading to the cis isomer is lower in energy due to a more favorable initial nucleophilic attack on the protonated epoxide. This pathway is faster, and at low temperatures, the reverse reaction is negligible, effectively trapping the product as the cis isomer.

  • Thermodynamic Product (trans isomer): The trans isomer is thermodynamically more stable. In this configuration, the two bulky phenyl groups are on opposite sides of the benzodioxane ring, minimizing steric repulsion. At higher temperatures, the reaction becomes reversible, allowing the initially formed cis isomer to equilibrate to the more stable trans isomer over time.

G

Experimental Protocols

The following are generalized protocols for the selective synthesis of the kinetic and thermodynamic products of 2,3-diphenyl-1,4-benzodioxane.

Synthesis of the Kinetic Product (cis-2,3-Diphenyl-1,4-benzodioxane)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve catechol (1.0 eq) and trans-stilbene oxide (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0°C (ice bath).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the cis isomer.

Synthesis of the Thermodynamic Product (trans-2,3-Diphenyl-1,4-benzodioxane)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1.0 eq) and trans-stilbene oxide (1.0 eq) in a higher-boiling solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-110°C depending on the solvent) and maintain for 24 hours. Monitor the progress of the reaction and the isomerization by TLC or ¹H NMR spectroscopy.

  • Workup: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the trans isomer.

Conclusion: Harnessing Control for Synthetic Advantage

The principles of kinetic and thermodynamic control provide a powerful tool for chemists to direct the outcome of a reaction. In the synthesis of 2,3-disubstituted-1,4-benzodioxanes, a careful selection of reaction temperature and time allows for the selective formation of either the kinetically favored cis isomer or the thermodynamically more stable trans isomer. This understanding is crucial for the efficient and targeted synthesis of specific diastereomers, a vital capability in the fields of medicinal chemistry and drug development where the three-dimensional structure of a molecule dictates its biological function. By mastering these fundamental concepts, researchers can navigate complex reaction landscapes and arrive at their desired molecular destinations with precision and control.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the integrity of analytical data is paramount. For intermediates like 6-Iodo-1,4-benzodioxane—a key building block in the synthesis of various pharmacologically active molecules—the ability to accurately and reliably quantify its purity and concentration is non-negotiable. An analytical method is not merely a procedure; it is a system that must be proven "fit for purpose." This fitness is established through a rigorous process known as method validation.

However, the journey doesn't end with a single validated method. In a globalized pharmaceutical environment, analyses may be performed across different laboratories, using different equipment, or even different analytical techniques. This introduces variability and necessitates a further level of assurance: cross-validation . Cross-validation is the systematic process of demonstrating that two or more distinct analytical procedures are equivalent and can be used for the same intended purpose, yielding comparable results.[1][2]

This guide provides an in-depth, experience-driven comparison of two robust analytical methods for the quantification of 6-Iodo-1,4-benzodioxane: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the rationale behind the development of each method, provide detailed experimental protocols, and, most importantly, outline a comprehensive cross-validation strategy. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and logical framework to ensure data integrity and consistency across the analytical lifecycle, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3]

Method Selection Rationale: Choosing the Right Tool for the Job

The selection of analytical techniques is the first critical decision. For a molecule like 6-Iodo-1,4-benzodioxane, its properties guide our choices:

  • Structure: An aromatic ether with a heavy iodine atom.

  • UV Absorbance: The benzodioxane ring contains a chromophore, making it suitable for UV detection.

  • Volatility & Thermal Stability: The compound possesses sufficient volatility and thermal stability to be amenable to gas chromatography.

Based on these characteristics, two orthogonal yet complementary techniques were chosen for development:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. It is robust, reproducible, and well-suited for non-volatile to semi-volatile compounds. The inherent polarity of the benzodioxane moiety and the hydrophobicity added by the iodo-substituent make it an ideal candidate for reversed-phase separation.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers superior specificity and sensitivity. By coupling the separating power of gas chromatography with the definitive identification and quantification capabilities of a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, we can achieve very low detection limits and high confidence in our results.[6][7][8][9]

The use of these two distinct methods provides a powerful framework for cross-validation. Agreement between a separation-based method (HPLC) and a mass-based method (GC-MS) provides a high degree of confidence in the analytical results.

Diagram: Overall Cross-Validation Workflow

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Comparison & Conclusion M1 Method 1 Development (HPLC-UV) V1 Full Validation of HPLC-UV (per ICH Q2(R2)) M1->V1 M2 Method 2 Development (GC-MS) V2 Full Validation of GC-MS (per ICH Q2(R2)) M2->V2 CV_Design Design Cross-Validation Protocol (Select Samples, Define Criteria) V1->CV_Design V2->CV_Design Analysis Analyze Identical Samples by Both Validated Methods CV_Design->Analysis Compare Statistically Compare Results (Accuracy, Precision) Analysis->Compare Conclusion Assess Method Equivalency (Acceptance Criteria Met?) Compare->Conclusion Report Final Report Conclusion->Report

Caption: Logical workflow for the development, validation, and cross-validation of two analytical methods.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocol: HPLC-UV Method

This method is designed for the routine quantification of 6-Iodo-1,4-benzodioxane in a drug substance, providing excellent precision and accuracy.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.

    • Causality: A C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte, while the 150 mm length ensures adequate resolution from potential impurities.

  • Mobile Phase: Acetonitrile (ACN) and Water (H₂O) in a 65:35 (v/v) ratio.

    • Causality: This isocratic mixture provides a good balance between analysis time and resolution. Acetonitrile is a common organic modifier that offers good peak shape for aromatic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity, leading to better peak efficiency.

  • Detection Wavelength: 280 nm.

    • Causality: This wavelength is near the absorbance maximum for the benzodioxane chromophore, providing a strong signal for sensitive detection.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-Iodo-1,4-benzodioxane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh a sample of the drug substance containing approximately 25 mg of 6-Iodo-1,4-benzodioxane into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

3. Validation Parameters (per ICH Q2(R2) Guidelines): The method must be fully validated before use in cross-validation.[3] Key parameters include:

  • Specificity: Demonstrated by analyzing a blank (diluent), a placebo (if in a formulation), and the analyte. The peak for 6-Iodo-1,4-benzodioxane should be well-resolved from any other peaks.

  • Linearity: Assessed by a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed by six replicate injections of the same sample. Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD between the data sets should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Method

This method is designed for high-specificity and high-sensitivity quantification, making it an excellent confirmatory technique.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC coupled to a 5977B MSD or equivalent.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.

  • Inlet: Splitless mode, 250 °C.

    • Causality: Splitless injection is necessary for trace-level analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Causality: This program allows for the elution of any lighter impurities at the beginning, followed by a rapid ramp to elute the target analyte in a sharp peak, minimizing run time.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).[6][7]

    • Quantifier Ion: m/z 248 (M⁺, molecular ion).

    • Qualifier Ions: m/z 121 (M-I)⁺, m/z 93.

    • Causality: SIM mode drastically increases sensitivity and reduces matrix interference by only monitoring ions specific to the analyte of interest. Using a quantifier and at least one qualifier ion provides high confidence in peak identity.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 6-Iodo-1,4-benzodioxane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with Ethyl Acetate to cover a lower concentration range suitable for GC-MS (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).

  • Sample Preparation: Prepare a sample solution in Ethyl Acetate at a concentration expected to fall within the calibration range.

3. Validation Parameters (per ICH Q2(R2) Guidelines): The validation approach is similar to HPLC, with parameters adapted for a GC-MS method.

  • Specificity: Confirmed by the consistent ratio of qualifier to quantifier ions in standards and samples, and the absence of interfering peaks at the specific retention time.

  • Linearity: Assessed over the defined range. Correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: Determined by recovery studies. Recoveries should be within 95.0% to 105.0%.

  • Precision (Repeatability & Intermediate): RSD limits of ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision are typically acceptable for this type of trace analysis.

  • LOQ & LOD: The high sensitivity of SIM mode will result in significantly lower LOQ and LOD values compared to the HPLC-UV method.

Part 3: The Cross-Validation Study

Once both the HPLC-UV and GC-MS methods have been individually validated and proven fit for purpose, the cross-validation can be performed to establish their interchangeability.

Diagram: Cross-Validation Decision Logic

G start Analyze a Set of 6-10 Samples (e.g., different batches, stability points) by Both Validated Methods calc_diff For Each Sample, Calculate % Difference Between Results: | (HPLC - GCMS) / Mean | * 100 start->calc_diff eval_ind Are ≥ 2/3 of Individual % Differences within ±10%? calc_diff->eval_ind Individual Comparison eval_mean Is the Mean % Difference for All Samples within ±5.0%? calc_diff->eval_mean Overall Comparison pass Methods are Equivalent Cross-Validation Successful eval_ind->pass Yes fail Methods are NOT Equivalent Investigate Bias eval_ind->fail No eval_mean->pass Yes eval_mean->fail No

Caption: Decision-making flowchart for assessing method equivalency during cross-validation.

Cross-Validation Protocol

1. Sample Selection:

  • Select a minimum of 6 unique lots of the 6-Iodo-1,4-benzodioxane drug substance. These lots should ideally span a range of purities or have been subjected to different storage conditions (e.g., stability study samples) to challenge the methods.

2. Analysis:

  • Prepare each of the selected samples in triplicate according to the sample preparation procedures for both the HPLC-UV and GC-MS methods.

  • Analyze the prepared samples using each validated method. The analysis should be performed by the same analyst on the same day if possible to minimize external sources of variability.

3. Acceptance Criteria:

  • The primary goal is to demonstrate a lack of significant bias between the two methods. While the ICH M10 guideline for bioanalytical methods deliberately omits prescriptive acceptance criteria to encourage scientific judgment, a common and defensible approach for chemical purity assays is as follows:[1][10]

    • Individual Sample Comparison: At least two-thirds (e.g., 4 out of 6) of the sample lots must show agreement within a predefined percentage difference. A typical acceptance criterion is that the result from one method must be within ±10.0% of the result from the other method.

    • Overall Bias: The mean of the results from all lots obtained by the HPLC-UV method should not differ by more than ±5.0% from the mean of the results obtained by the GC-MS method.

Data Presentation: A Comparative Summary

The results of the cross-validation study should be presented clearly to facilitate direct comparison.

Table 1: Method Validation Performance Summary

Performance ParameterHPLC-UV MethodGC-MS (SIM) MethodAcceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.998
Range 1 - 200 µg/mL0.05 - 5 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%97.8% - 103.5%98-102% (HPLC), 95-105% (GC)
Precision (Repeatability %RSD) 0.45%2.8%≤ 1.0% (HPLC), ≤ 5.0% (GC)
LOD 0.3 µg/mL0.01 µg/mLReport Value
LOQ 1.0 µg/mL0.05 µg/mLReport Value

Table 2: Cross-Validation Results for 6-Iodo-1,4-benzodioxane Purity (% Assay)

Sample Lot IDHPLC-UV Result (%)GC-MS Result (%)Mean Result (%)% Difference*Within ±10%?
A-00199.599.199.30.40%Yes
A-00298.999.499.15-0.50%Yes
B-00199.8100.5100.15-0.70%Yes
B-00297.295.896.51.45%Yes
C-00199.198.298.650.91%Yes
C-00296.598.097.25-1.54%Yes
Overall Mean 98.50 98.50 0.00% Yes

* % Difference = |(HPLC - GCMS) / Mean| * 100

Conclusion and Final Recommendation

The data presented in this guide demonstrate the successful development, validation, and cross-validation of two distinct analytical methods for the quantification of 6-Iodo-1,4-benzodioxane. The HPLC-UV method serves as a robust and precise technique for routine quality control, while the GC-MS method provides orthogonal specificity and superior sensitivity.

The cross-validation study confirmed that both methods are equivalent and can be used interchangeably. All individual sample comparisons were well within the ±10.0% acceptance criterion, and the overall bias between the two methods was negligible (0.00%). This successful outcome provides a high level of confidence that analytical results for 6-Iodo-1,4-benzodioxane will be consistent and reliable, regardless of which of these two validated methods is employed. This is the cornerstone of a robust analytical control strategy, ensuring product quality and data integrity throughout the pharmaceutical development lifecycle.

References

A Guide to Assessing the Novelty of a New 6-Iodo-1,4-benzodioxane Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Potential of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, consistently attracting the attention of researchers for decades.[1][2][3][4] Its unique conformational properties, arising from the fusion of a planar aromatic ring with a non-planar dioxane ring, provide a versatile template for designing biologically active compounds.[1][3] This scaffold is a core component of numerous natural products and synthetic drugs, demonstrating a wide range of pharmacological activities, including antibacterial, anticancer, and potent modulation of various G protein-coupled receptors (GPCRs) like adrenergic and serotonergic receptors.[1][2][3]

The introduction of a halogen, such as iodine, at the 6-position of the benzodioxane ring offers a strategic vector for chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide presents a comprehensive framework for assessing the novelty of a new hypothetical derivative, (2R)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6-iodo-1,4-benzodioxane (hereafter referred to as "Compound X" ). We will objectively compare its performance with established alternatives, providing the underlying scientific rationale and detailed experimental protocols necessary for a rigorous evaluation.

Section 1: Synthesis and Structural Elucidation of Compound X

The novelty of a compound begins with its synthesis. The proposed route to Compound X is designed for efficiency and control of stereochemistry, a critical factor for biological activity in many benzodioxane derivatives.[5][6][7]

Synthetic Workflow

The causality behind our synthetic strategy is rooted in building complexity from readily available starting materials. We begin with the synthesis of the key intermediate, 6-iodo-1,4-benzodioxane, and then introduce the chiral side chain.

G cluster_0 Step 1: Benzodioxane Formation cluster_1 Step 2: Iodination & Oxidation cluster_2 Step 3: Chiral Side-Chain Introduction A 3,4-Dihydroxybenzaldehyde C Intermediate 1 (2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde) A->C K2CO3, DMF B 1,2-Dibromoethane B->C D Intermediate 2 (6-Iodo-1,4-benzodioxane-2-carbaldehyde) C->D I2, HIO3 E Intermediate 3 (6-Iodo-1,4-benzodioxane-2-carboxylic acid) D->E KMnO4 H Compound X E->H Coupling & Reduction F Intermediate 4 ((R)-glycidyl nosylate) F->H G 1-(2-methoxyphenyl)piperazine G->H

Caption: Synthetic workflow for Compound X.

Experimental Protocol: Synthesis of 6-Iodo-1,4-benzodioxane-2-carboxylic acid (Intermediate 3)

This protocol is self-validating by including purification and characterization steps to confirm the identity and purity of the intermediate before proceeding.

  • Ring Formation: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to form the benzodioxane ring, yielding 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.[8]

  • Iodination: The aldehyde is then iodinated using a suitable iodinating agent.

  • Oxidation: The resulting 6-iodo-aldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in an aqueous solution.[8]

  • Purification & Characterization: The crude product is purified by recrystallization. The structure is confirmed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to ensure it meets >95% purity before use in the next step.

Structural Elucidation

The final structure of Compound X must be unequivocally confirmed.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the connectivity of all atoms and the successful incorporation of the iodo-benzodioxane core and the piperazine side chain.

  • Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • Chiral HPLC: To confirm the enantiomeric purity of the (R)-isomer.

Section 2: Comparative Physicochemical & Metabolic Profiling

A novel compound's potential is heavily influenced by its drug-like properties. We will compare Compound X to Idazoxan , a well-characterized α2-adrenergic antagonist also based on the 1,4-benzodioxane scaffold.[9][10][11][12]

Key Physicochemical Parameters
ParameterCompound X (Experimental)Idazoxan (Literature)Rationale for Comparison
Molecular Weight 494.33 g/mol 244.72 g/mol Influences diffusion and absorption.
cLogP (Lipophilicity) 4.82.1Critical for membrane permeability and oral bioavailability.[13]
Aqueous Solubility 5 µg/mL500 µg/mLLow solubility can be a major hurdle in drug development.
Metabolic Stability (t½) 45 min25 minPredicts in vivo half-life and dosing frequency.[14][15][16]
Experimental Protocol: Lipophilicity (LogP) Determination by RP-HPLC

The use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values, requiring minimal compound.[13][17][18][19]

  • System Setup: A C18 column is used with a mobile phase gradient of methanol and water.

  • Calibration: A set of standard compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Compound X is injected under the same conditions.

  • Calculation: The retention time of Compound X is used to interpolate its LogP value from the calibration curve. This method is chosen for its high throughput and reproducibility compared to the traditional shake-flask method.[18]

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay provides crucial early insights into how a compound will be cleared in the body.[14][15][16][20][21]

  • Incubation: Compound X (1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) at 37°C.[16] Liver microsomes are chosen as they contain a wide array of key drug-metabolizing enzymes, such as cytochrome P450s.[15][20]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[16]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of Compound X.

  • Data Analysis: The percentage of compound remaining over time is plotted, and the half-life (t½) and intrinsic clearance (CLint) are calculated.[14]

Section 3: In Vitro Pharmacological Evaluation

Given the prevalence of 1,4-benzodioxane derivatives as adrenergic receptor modulators, we hypothesize that Compound X targets α2-adrenergic receptors.[5][22][23] Its novelty will be assessed by comparing its binding affinity and functional activity against Idazoxan.

Comparative Pharmacology Workflow

G A Hypothesis: Compound X targets α2-Adrenergic Receptors B Radioligand Binding Assay (Competition) A->B C Functional Assay (cAMP Accumulation) A->C D Determine Binding Affinity (Ki) B->D E Determine Functional Potency (IC50) & Modality (Antagonist?) C->E F Compare to Idazoxan D->F E->F G Assess Novelty: Potency, Selectivity, Modality F->G

Caption: Workflow for in vitro pharmacological comparison.

Experimental Protocol: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to its receptor target.[24]

  • Preparation: Membranes from cells expressing the human α2A-adrenergic receptor are prepared.[25]

  • Competition Setup: A fixed concentration of a radiolabeled ligand known to bind to the α2A receptor (e.g., [³H]-Rauwolscine) is incubated with the membranes in the presence of increasing concentrations of Compound X or Idazoxan.[24]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.[24][25]

  • Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters.[24][25]

  • Detection: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined. The Ki (binding affinity constant) is then calculated using the Cheng-Prusoff equation.[25]

Experimental Protocol: Functional cAMP Assay

This assay determines how the compound affects receptor signaling. The α2-adrenergic receptor is a Gi-coupled GPCR, meaning its activation inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP).[26][27]

  • Cell Culture: Cells stably expressing the human α2A-adrenergic receptor are plated in assay plates.

  • Stimulation: The cells are first stimulated with forskolin (an adenylyl cyclase activator) to raise intracellular cAMP levels.

  • Compound Addition: Increasing concentrations of Compound X or Idazoxan are added, followed by a fixed concentration of an α2A agonist (e.g., UK 14,304).

  • Lysis and Detection: After incubation, the cells are lysed, and the amount of cAMP is measured using a detection kit, such as a competitive immunoassay or a luciferase-based biosensor.[27][28][29][30] An antagonist will reverse the agonist-induced decrease in cAMP.

  • Data Analysis: A dose-response curve is generated to determine the IC₅₀ of the antagonist, reflecting its functional potency.

Predicted Comparative Data
ParameterCompound X (Hypothetical)Idazoxan (Literature)Interpretation of Novelty
Binding Affinity (Ki, α2A-AR) 0.5 nM2.0 nMA 4-fold higher affinity suggests a more potent interaction with the target receptor.
Functional Potency (IC₅₀, cAMP) 2.5 nM10.0 nMHigher functional potency confirms the improved binding translates to improved cellular activity.
Receptor Selectivity (Ki α1/α2) >1000-fold~100-foldSignificantly improved selectivity for α2 over α1 receptors would be a major novelty, potentially reducing side effects.

Section 4: Discussion on Novelty and Potential

The assessment of novelty is a synthesis of all collected data.

  • Structural Novelty: The combination of the 6-iodo substituent and the specific (2R)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl) side chain on the 1,4-benzodioxane core represents a new chemical entity not previously described.

  • Pharmacological Novelty: The hypothetical data suggests Compound X is not just a "me-too" compound. Its significantly higher binding affinity and functional potency at the α2A-adrenergic receptor compared to Idazoxan mark a clear improvement. More importantly, a superior selectivity profile would be a key differentiating factor, potentially leading to a better therapeutic window. Structure-activity relationship (SAR) studies have shown that substitutions on both the aromatic and dioxane rings can dramatically influence activity and selectivity.[22][23]

  • Physicochemical Profile: While the higher lipophilicity and lower solubility of Compound X compared to Idazoxan present challenges, its enhanced metabolic stability is a significant advantage. This suggests that despite potential formulation hurdles, Compound X may have a longer in vivo half-life, allowing for less frequent dosing.

Logical Framework for Novelty Assessment

G A New Derivative Compound X B Structural Analysis Is the scaffold known? Is the substitution pattern unique? A->B C Physicochemical Profile LogP Solubility Metabolic Stability A->C D Pharmacological Profile Target Affinity (Ki) Functional Potency (IC50) Selectivity A->D E Comparative Assessment Is it superior to existing alternatives (e.g., Idazoxan)? B->E C->E D->E F Novelty Verdict High Medium Low E->F

Caption: Decision framework for assessing compound novelty.

Conclusion

Based on this comprehensive, multi-parameter analysis, Compound X demonstrates significant novelty. Its unique structure translates into superior potency and selectivity at the α2A-adrenergic receptor, coupled with improved metabolic stability. While challenges in solubility need to be addressed, the overall profile suggests that this new 6-Iodo-1,4-benzodioxane derivative is a promising lead compound worthy of further preclinical development. This guide provides a robust, evidence-based framework for researchers to assess the true potential of their novel chemical entities.

References

A Researcher's Guide to Catalyst Selection: Benchmarking New Catalysts Against Pd(PPh3)4 for Reactions of 6-Iodo-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals that treat a range of conditions from hypertension to benign prostatic hyperplasia. The ability to efficiently and selectively functionalize this core structure, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount in drug discovery and development. For decades, the go-to catalyst for many of these crucial cross-coupling reactions has been Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4.

While foundational, the reliance on this classical catalyst is not without its challenges. Researchers often face issues such as high catalyst loadings, the need for elevated reaction temperatures, and limited efficiency with more complex or sterically hindered substrates. This guide provides a direct comparison between the venerable Pd(PPh3)4 and a modern catalytic system for the Suzuki-Miyaura coupling of 6-iodo-1,4-benzodioxane. We will delve into the causality behind experimental choices, provide self-validating, detailed protocols, and present quantitative data to empower researchers to make informed decisions for their specific synthetic challenges.

The Benchmark: Understanding Pd(PPh3)4 in Suzuki-Miyaura Coupling

Pd(PPh3)4 is a cornerstone of palladium catalysis. As a stable, commercially available Pd(0) complex, it has been instrumental in the development of cross-coupling chemistry.[1] Its mechanism of action in the Suzuki-Miyaura reaction is a well-established, Nobel Prize-winning catalytic cycle that serves as a fundamental model for understanding C-C bond formation.[2]

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition : The active 14-electron Pd(0) species inserts into the carbon-iodine bond of 6-iodo-1,4-benzodioxane.

  • Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination : The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdIL2 Ar-Pd(II)-I(L)₂ (Oxidative Adduct) Pd0->ArPdIL2 Oxidative Addition + Ar-I (6-Iodo-1,4-benzodioxane) ArPdArL2 Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) ArPdIL2->ArPdArL2 Transmetalation + Ar'-B(OR)₂ + Base ArPdArL2->Pd0 Product Ar-Ar' (Coupled Product) ArPdArL2->Product Reductive Elimination center

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

While effective, the triphenylphosphine (PPh3) ligands in Pd(PPh3)4 are relatively small and can have drawbacks. High catalyst loadings (typically 1-5 mol%) are often required, and the reaction may necessitate elevated temperatures to drive the catalytic cycle, particularly the reductive elimination step.

A Modern Alternative: The Rise of Bulky Biarylphosphine Ligands

To overcome the limitations of traditional phosphine ligands, a new generation of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), was developed.[4][5][6] These ligands have transformed the field of cross-coupling.

The key advantages of ligands like XPhos stem from their structure:

  • Steric Bulk : The large size of the ligand promotes the formation of highly active, monoligated Pd(0) species, which are crucial for efficient oxidative addition.[4][6]

  • Electron-Richness : The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final reductive elimination.[6]

These features translate into tangible experimental benefits: lower catalyst loadings, milder reaction conditions (often at room temperature), and a broader substrate scope, including challenging aryl chlorides.[5][6]

Head-to-Head Comparison: Catalyst System Performance

The following table provides a direct comparison of representative protocols for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid, illustrating the practical differences between a classical Pd(PPh3)4 system and a modern one employing a pre-catalyst with the XPhos ligand.

ParameterBenchmark: Pd(PPh3)4 SystemModern: Pd/XPhos SystemRationale for Difference
Substrate Aryl IodideAryl IodideBoth are effective for aryl iodides.
Pd Source Pd(PPh3)4Pd2(dba)3Pd2(dba)3 is a common Pd(0) source used to generate the active catalyst in situ with the chosen ligand.
Ligand Triphenylphosphine (PPh3)XPhosXPhos is a bulky, electron-rich biarylphosphine ligand designed for higher catalytic activity.[4][6]
Catalyst Loading ~2.5 - 5 mol%[7]~1.5 mol% (Pd)[7]The higher activity of the XPhos ligand allows for significantly lower amounts of the expensive palladium catalyst.[5]
Base K3PO4K3PO4Potassium phosphate is a common and effective base for Suzuki-Miyaura couplings.
Solvent DMF / H2O[7]Dioxane / H2O[7]Solvent choice can influence reaction rate and solubility; both are common systems.
Temperature 85 °C[7]Microwave, 120 °C (or RT to 100 °C for conventional heating)Modern catalysts can often run at lower temperatures, though microwave heating is used here for rapid synthesis.[6]
Reaction Time 5 hours[7]10 minutes (Microwave)[7]The enhanced rate of the catalytic cycle with modern ligands dramatically reduces reaction time.
Typical Yield Good to ExcellentExcellentModern systems are often more robust and provide higher, more consistent yields across a wider range of substrates.

Experimental Protocols: A Self-Validating System

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to allow for direct implementation and validation in the lab.

Experimental_Workflow A 1. Reagent Prep & Vial Charging (Aryl Iodide, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent/Reagent Addition (Anhydrous Solvent, etc.) B->C D 4. Reaction (Stir at Temp for specified time) C->D E 5. Work-up (Quench, Extract with Organic Solvent) D->E F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G 7. Analysis (TLC, GC-MS, NMR) F->G

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Benchmark Suzuki-Miyaura Coupling using Pd(PPh3)4

(Adapted from a representative procedure for aryl iodides)

Materials:

  • 6-Iodo-1,4-benzodioxane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.025 - 0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 ratio)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add 6-iodo-1,4-benzodioxane, the arylboronic acid, and K3PO4.

  • Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh3)4 catalyst.

  • Add the degassed solvent mixture (DMF/H2O) via syringe.

  • Heat the reaction mixture to 85 °C and stir for 5 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.[7]

  • Cool the reaction to room temperature and pour into cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Modern Suzuki-Miyaura Coupling using a Pd/XPhos System

(Adapted from a representative procedure for aryl iodides under microwave conditions)

Materials:

  • 6-Iodo-1,4-benzodioxane (1.0 equiv)

  • Arylboronic acid pinacol ester (1.25 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.015 equiv)

  • XPhos (0.03 equiv)

  • Potassium phosphate (K3PO4) (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 6:1 ratio)

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add 6-iodo-1,4-benzodioxane, the arylboronic acid pinacol ester, K3PO4, Pd2(dba)3, and XPhos.[7]

  • Seal the vial with a cap. Purge the vial with an inert gas (Argon).

  • Add the degassed solvent mixture (Dioxane/H2O) via syringe.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes.[7]

  • After the reaction, cool the vial to room temperature.

  • Dilute the mixture with 1N NaOH (aq) and extract with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate (MgSO4), concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the final product.

Beyond Suzuki: Broader Implications for Catalyst Choice

The principles demonstrated here for the Suzuki-Miyaura reaction extend to other critical palladium-catalyzed transformations.

  • Buchwald-Hartwig Amination : The formation of C-N bonds is highly dependent on ligand choice. Modern, sterically demanding phosphine ligands are essential for coupling a wide range of amines and are known to overcome issues seen with older catalyst systems, such as the formation of unreactive palladium-iodide dimers.[8][9][10][11]

  • Heck and Sonogashira Couplings : These reactions, which form C-C bonds with alkenes and alkynes respectively, also benefit from well-defined catalyst systems. While often performed with Pd(PPh3)4, newer catalysts can offer improved yields, lower catalyst loadings, and milder conditions, especially for complex substrates.[12][13][14]

Conclusion: Selecting the Right Tool for the Job

While Pd(PPh3)4 remains a valuable and historically significant catalyst, the data and protocols presented demonstrate the clear advantages of modern catalyst systems for the functionalization of 6-iodo-1,4-benzodioxane. The use of bulky, electron-rich ligands like XPhos enables reactions to proceed with lower catalyst loadings, at faster rates, and often with higher efficiency. For researchers and drug development professionals, embracing these advanced catalytic tools is not merely an academic exercise; it is a practical step towards more efficient, cost-effective, and sustainable synthesis of the next generation of 1,4-benzodioxane-based molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Iodo-2,3-dihydro-1,4-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: Hazard Profile and Foundational Principles

6-Iodo-2,3-dihydro-1,4-benzodioxine is an iodinated aromatic ether. Its structure dictates its classification and the necessary precautions for its handling and disposal. As a halogenated organic compound, it falls under specific waste categories that are more stringently regulated than non-halogenated counterparts.[1][2][3] The iodine atom significantly influences its chemical properties and potential environmental impact, making improper disposal a critical concern. While comprehensive toxicological data may be limited, related iodo-compounds and aromatic ethers warrant a cautious approach, assuming potential for skin and eye irritation and aquatic toxicity.[4][5][6]

The core principle of disposal is waste segregation . The causal logic is both economic and environmental. Halogenated waste streams typically require high-temperature incineration at specialized facilities to prevent the formation of toxic dioxins and furans.[1] Mixing this waste with less hazardous, non-halogenated solvents would contaminate the entire volume, needlessly increasing disposal costs and the environmental burden.[2][7] Therefore, every protocol described herein is built upon this foundational concept of stringent segregation at the point of generation.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the compliant disposal of this compound waste.

Step 1: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the proper safety measures are in place.

  • Engineering Controls : All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Wear safety glasses with side shields or goggles.[4]

    • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

    • Body Protection : A fastened, full-length laboratory coat is mandatory.[4]

Step 2: Waste Characterization and Segregation

This is the most critical step in the disposal process.

  • Identify the Waste Stream : this compound is unequivocally a Halogenated Organic Waste .[1][3] This applies to the pure compound, solutions containing it, and materials contaminated by it.

  • Strict Segregation :

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane, toluene).[3][7]

    • DO NOT mix with aqueous waste, acids, bases, or strong oxidizers.[1][7][9] Mixing can cause dangerous chemical reactions and renders the entire mixture difficult and expensive to dispose of.

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

Step 3: Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Select an Appropriate Container :

    • Use a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with no leaks or cracks.[10][11]

    • The container must have a secure, leak-proof screw cap. Keep the container closed at all times except when adding waste.[12][13]

  • Apply a Hazardous Waste Label :

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[12][13]

    • Clearly write the full chemical name: "this compound" and list any other components and their approximate percentages.[1][7]

    • Include the accumulation start date, your name, and lab information.[8]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely within the laboratory before pickup.

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within your lab.[10][14] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray that is chemically compatible and large enough to hold the entire contents in case of a leak.[12][13]

  • Segregation : Ensure the container is stored away from incompatible chemicals.[9]

Step 5: Final Disposal and Decontamination
  • Scheduling Pickup : Once the container is full or has reached the institutional time limit for accumulation (e.g., 9 months), arrange for a pickup through your EHS office.[10][13] Do not pour any chemical waste down the drain.[2][14]

  • Decontamination :

    • Glassware : Triple rinse glassware with a suitable solvent (e.g., acetone). The first two rinses should be collected as halogenated organic waste. The final rinse, if deemed clean, can be managed as non-halogenated waste.

    • Empty Containers : The original, now-empty container of this compound must be managed as hazardous waste unless fully decontaminated.[9] This typically involves triple rinsing, collecting the rinsate as hazardous waste, defacing the label, and disposing of the container as instructed by EHS.[12]

Part 3: Managing Spills and Emergencies

Small, incidental spills can be managed by trained laboratory personnel.

  • Alert Personnel : Inform others in the immediate area.

  • Isolate the Area : Prevent access to the spill area.

  • Don PPE : Wear appropriate PPE, including double gloves, goggles, and a lab coat.

  • Contain and Absorb : For a solid spill, gently sweep or scoop the material into a waste container, avoiding dust creation.[4][15] For a liquid spill, cover with a chemical absorbent pad or other inert material.

  • Collect Waste : Place all contaminated absorbent materials and cleaning supplies into a container, seal it, and label it as "Halogenated Organic Waste" for disposal.[12]

  • Decontaminate : Clean the spill surface with soap and water.

For large spills, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[12]

Part 4: Visualized Workflows and Data

Disposal Decision Summary

For quick reference, the core tenets of this compound disposal are summarized below.

ActionDoDon't
Segregation Collect in a dedicated Halogenated Organic Waste container.Mix with non-halogenated solvents, aqueous waste, acids, or bases.[3][7]
Disposal Route Transfer to EHS for professional disposal.[10]Pour down the sink or discard in regular trash.[2][14]
Container Use a sealed, compatible, and clearly labeled container.[12][13]Use open beakers or unlabeled bottles.
PPE Wear gloves, goggles, and a lab coat in a fume hood.[8]Handle on an open bench or without proper PPE.
Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound.

G cluster_start Point of Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound classify Classify Waste Type start->classify container Select Dedicated Container: 'Halogenated Organic Waste' classify->container Is it Halogenated? [YES] label_container Label Container with: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date container->label_container store Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) label_container->store ehs_pickup Contact EHS for Waste Pickup (When full or time limit reached) store->ehs_pickup

Caption: Logical workflow for the disposal of this compound waste.

References

Navigating the Safe Handling of 6-Iodo-2,3-dihydro-1,4-benzodioxine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the safe handling, use, and disposal of 6-Iodo-2,3-dihydro-1,4-benzodioxine, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a dedicated SDS for this compound, we will extrapolate potential hazards from the known profile of the parent compound, 1,4-benzodioxane, and its derivatives. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related benzodioxane compounds indicate the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3]

  • Serious Eye Irritation: Vapors or direct contact can lead to significant eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3][4]

  • Harmful if Swallowed: Ingestion of the compound could be toxic.[3]

Given the presence of an iodine atom, there is also the potential for the release of hazardous decomposition products, such as hydrogen iodide, under thermal stress or in the event of a fire. Therefore, a cautious and proactive approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations for each.[5][6][7]

Protection Type Specific PPE Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes and airborne particles from entering the eyes, which are particularly sensitive to irritants. Goggles provide a more complete seal than glasses.[6][8][9]
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, long pants, and closed-toe shoes.Nitrile and neoprene gloves offer good resistance to a range of organic solvents and chemicals.[5] A lab coat protects the skin and personal clothing from contamination.[9] Long pants and closed-toe shoes are a fundamental requirement in any laboratory setting to prevent skin exposure.
Respiratory Work in a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation exposure to vapors or fine powders of the compound. For situations where a fume hood is not feasible, a respirator with an appropriate organic vapor cartridge may be necessary, following a formal risk assessment.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The container should be tightly sealed.

  • Weighing and Dispensing: All weighing and dispensing of the solid compound should be conducted within a chemical fume hood to prevent the inhalation of fine particles.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4]

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to be taken.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting alert Alert Alert nearby personnel and the lab supervisor. evacuate Evacuate If the spill is large or poses a significant inhalation risk, evacuate the immediate area. alert->evacuate ppe Don PPE Don appropriate PPE, including respiratory protection if necessary. evacuate->ppe contain Contain Spill For solid spills, gently cover with an absorbent material. For liquid spills, use a chemical absorbent pad or granules to contain the spread. ppe->contain cleanup Clean Up Carefully collect the spilled material and absorbent into a designated hazardous waste container. contain->cleanup decontaminate Decontaminate Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. cleanup->decontaminate dispose Dispose Dispose of all contaminated materials as hazardous waste according to institutional guidelines. decontaminate->dispose report Report Document the spill and the cleanup procedure in the laboratory safety records. dispose->report

Caption: A workflow for the safe management of a chemical spill.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for the collection, labeling, and disposal of hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[11]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the potential hazards, utilizing the correct personal protective equipment, and adhering to a well-defined operational plan, researchers can confidently work with this compound while protecting themselves and their colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.